molecular formula C14H12O2 B1330380 1-(2-Hydroxyphenyl)-2-phenylethanone CAS No. 2491-31-8

1-(2-Hydroxyphenyl)-2-phenylethanone

Cat. No.: B1330380
CAS No.: 2491-31-8
M. Wt: 212.24 g/mol
InChI Key: VGHVJQXWDXRTRJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVJQXWDXRTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179616
Record name Acetophenone, 2'-hydroxy-2-phenyl-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-31-8
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2'-hydroxy-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-Hydroxyphenyl Ketone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Hydroxyphenyl)-2-phenylethanone, a valuable intermediate in organic synthesis. This document details its structural and chemical characteristics, supported by experimental protocols and spectral data analysis.

Chemical Structure and Identification

This compound, also known as 2'-hydroxydeoxybenzoin, is an aromatic ketone possessing a hydroxyl group on one of its phenyl rings.

DOT Script of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [1][2]
Appearance Light yellow to amber to dark green powder/crystal[3]
Melting Point 55.0 to 59.0 °C[3]
Boiling Point 165 °C at 23 mmHg[1]
Density (Predicted) 1.178 ± 0.06 g/cm³[3]
pKa (Predicted) 8.09 ± 0.30[3]

Solubility Profile

SolventQualitative Solubility
WaterLimited/Slightly Soluble[4]
EthanolSoluble[4]
AcetoneSoluble[4]
DichloromethaneExpected to be soluble
MethanolExpected to be soluble

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not consistently available in public databases. However, based on the known structure and typical chemical shifts, the following are predicted assignments.

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HPhenolic -OH
7.8 - 6.8Multiplet9HAromatic protons
~4.3Singlet2H-CH₂-

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~205C=O (Ketone)
~160C-OH (Aromatic)
137 - 118Aromatic carbons
~45-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)Assignment
3400 - 3200 (broad)O-H stretch (phenolic)
3100 - 3000C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1680C=O stretch (ketone)
1600 - 1450C=C stretch (aromatic)
~1250C-O stretch (phenol)
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to exhibit absorption maxima characteristic of its aromatic and carbonyl chromophores. The presence of the hydroxyl group may also influence the absorption spectrum.

Synthesis

A common method for the synthesis of this compound is the Fries rearrangement of phenyl phenylacetate.[1] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

DOT Script of the Fries Rearrangement for Synthesis:

G reactant Phenyl Phenylacetate catalyst Lewis Acid (e.g., AlCl3) reactant->catalyst product This compound catalyst->product

Caption: Fries Rearrangement for the synthesis of this compound.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

DOT Script of the Melting Point Determination Workflow:

G A Pack sample into capillary tube B Place in melting point apparatus A->B C Heat slowly B->C D Record temperature at first liquid formation C->D E Record temperature at complete liquefaction D->E

Caption: Workflow for melting point determination.

Protocol:

  • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using distillation.

Protocol:

  • The compound is placed in a distillation flask.

  • A vacuum is applied to the system to the desired pressure (e.g., 23 mmHg).

  • The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that pressure.

Determination of Solubility

Protocol:

  • Add a small, measured amount of the solid (e.g., 10 mg) to a test tube.

  • Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously shake or vortex the test tube for 1-2 minutes.

  • Visually observe if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble. If it does not, it is considered insoluble or sparingly soluble. For quantitative measurement, continue adding known amounts of the solute until saturation is reached.

Spectroscopic Analysis

General Protocol for NMR, IR, and UV-Vis:

  • NMR: A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

  • IR: A thin film of the solid can be prepared on a salt plate (e.g., KBr, NaCl) by dissolving the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared. The spectrum is then recorded using an FT-IR spectrometer.[5]

  • UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer.

References

A Technical Guide to the Putative Biosynthetic Pathway of 1-(2-Hydroxyphenyl)-2-phenylethanone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin, is a core structure of various bioactive natural products with potential pharmacological applications. While its presence in plants is plausible as part of the vast phenylpropanoid and acetophenone metabolite families, a complete biosynthetic pathway has not been fully elucidated. This technical guide synthesizes current knowledge on related metabolic routes to propose a putative biosynthetic pathway for this compound in plants. We detail the hypothesized enzymatic steps, present quantitative data from homologous enzymes, provide comprehensive experimental protocols for pathway elucidation, and visualize the proposed metabolic and experimental frameworks using logical diagrams. This document serves as a foundational resource for researchers aiming to investigate, engineer, and harness the biosynthesis of this and related compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the central phenylpropanoid pathway, which converts L-phenylalanine into a variety of secondary metabolites. The proposed pathway involves a series of enzymatic reactions including decarboxylation, oxidation, and hydroxylation. Although the precise enzymes for each step in the formation of this specific molecule are unknown, we can infer their identities from well-characterized pathways of similar molecules like 2-phenylethanol and other hydroxyacetophenones.[1]

The proposed core pathway proceeds through the following key steps, starting from the essential amino acid L-phenylalanine, which is itself synthesized via the shikimate pathway.[2]

  • Formation of Phenylpyruvate: L-phenylalanine is converted to phenylpyruvate. This can occur via a transamination reaction catalyzed by an aminotransferase or through an alternative pathway that is activated under certain stress conditions.[2]

  • Decarboxylation to Phenylacetaldehyde: Phenylpyruvate is decarboxylated to form phenylacetaldehyde. This step is a common entry point for the synthesis of various C6-C2 compounds.

  • Formation of a Phenylacetyl Intermediate: Phenylacetaldehyde is likely oxidized to phenylacetic acid or activated to a thioester like phenylacetyl-CoA.

  • Condensation Reaction: A key, yet uncharacterized, step would involve the condensation of a phenylacetyl unit (e.g., phenylacetyl-CoA) with a precursor for the hydroxylated benzene ring. A plausible route involves the condensation with malonyl-CoA, followed by cyclization and decarboxylation, analogous to chalcone synthase activity but yielding a different skeleton.

  • Hydroxylation: The final or penultimate step is the regioselective hydroxylation at the C2' position of the precursor 1-phenyl-2-phenylethanone (deoxybenzoin) or an earlier intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), a large family of enzymes known for their role in the structural diversification of plant secondary metabolites.[3][4]

Below is a diagram illustrating this putative pathway.

Putative_Biosynthetic_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid & Proposed Pathway Chorismate Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aminotransferase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetaldehyde->Phenylacetyl_CoA Dehydrogenase/ Ligase Deoxybenzoin Deoxybenzoin (1,2-diphenylethanone) Phenylacetyl_CoA->Deoxybenzoin Condensing Enzyme (Putative) Target 1-(2-Hydroxyphenyl)- 2-phenylethanone Deoxybenzoin->Target CYP450 Hydroxylase (Putative) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Deoxybenzoin

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data for Key Enzymes

Direct quantitative data for the enzymes involved in this compound biosynthesis is unavailable. The following table summarizes kinetic data for homologous enzymes that catalyze similar reactions, providing a baseline for future research.

Enzyme Class (Example) Substrate Km (µM) kcat (s-1) Source Organism Notes
Phenylacetaldehyde Reductase (PAR) Phenylacetaldehyde1501.3Solanum lycopersicum (Tomato)Catalyzes the reduction of phenylacetaldehyde to 2-phenylethanol, a related C6-C2 compound.[5]
Flavonoid 3'-Hydroxylase (F3'H) Naringenin2.50.23Vitis vinifera (Grapevine)A CYP450 enzyme that hydroxylates the B-ring of flavonoids, demonstrating activity on complex phenylpropanoid structures.[6][7]
Arogenate Dehydratase (ADT) Arogenate451.8Pinus pinasterInvolved in the synthesis of L-phenylalanine, the primary precursor.[8]

Table 1: Kinetic data for enzymes homologous to those in the putative pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-step approach involving enzyme identification, characterization, and in planta analysis.

Protocol 1: Identification of Candidate Genes
  • Transcriptome Analysis: Grow the plant species of interest (e.g., a known acetophenone producer) under conditions that induce secondary metabolite production (e.g., UV light, elicitor treatment).

  • RNA Sequencing: Extract total RNA from relevant tissues (e.g., leaves, roots) and perform RNA-Seq to generate a comprehensive transcriptome.

  • Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes. Search for candidate genes encoding enzymes like decarboxylases, dehydrogenases, acyl-CoA synthetases, and especially cytochrome P450s (CYP450s) that show differential expression correlated with the production of phenolic compounds.[9]

Protocol 2: Heterologous Expression and Protein Purification
  • Cloning: Amplify the full-length cDNA of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) with a purification tag (e.g., His-tag, GST-tag).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

  • Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity using SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays
  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., deoxybenzoin for a hydroxylase assay), required cofactors (e.g., NADPH and a CYP450 reductase for P450 enzymes), and a suitable buffer.[4]

  • Incubation: Incubate the reaction at an optimal temperature for a defined period. Include negative controls (e.g., boiled enzyme, no substrate).

  • Product Extraction: Stop the reaction (e.g., by adding acid) and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Identification and Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product by comparing its retention time and mass spectrum to an authentic standard of this compound.[10]

The following diagram outlines the general workflow for enzyme characterization.

Experimental_Workflow cluster_gene_id Gene Identification cluster_protein_exp Protein Expression cluster_char Enzyme Characterization a Transcriptome Analysis b Candidate Gene Selection a->b c Cloning into Expression Vector b->c d Heterologous Expression c->d e Protein Purification d->e f In Vitro Enzyme Assay e->f g LC-MS/HPLC Analysis f->g h Product Identification g->h i Kinetic Analysis h->i

Figure 2: Experimental workflow for enzyme identification and characterization.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an uncharacterized but important area of secondary metabolism. The putative pathway presented here, originating from L-phenylalanine and culminating in a key hydroxylation step likely catalyzed by a CYP450 enzyme, provides a robust framework for future investigation. The experimental protocols outlined offer a clear roadmap for researchers to identify the specific genes and enzymes involved. Elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also enable the metabolic engineering of plants or microbial systems for the sustainable production of this and other valuable deoxybenzoins for the pharmaceutical and fine chemical industries.

References

A Technical Guide to the Spectral Data Analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin. The structural elucidation of this organic compound is achieved through a multi-faceted spectroscopic approach, incorporating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation.

Molecular Structure

This compound possesses a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . Its structure consists of a phenyl group and a 2-hydroxyphenyl group attached to an ethanone backbone. The presence of a carbonyl group, a hydroxyl group, and two aromatic rings gives rise to a characteristic set of spectral features.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several key absorption bands.

Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500–3200Strong, BroadO-H Stretch (H-bonded)Phenolic Hydroxyl
3100–3000MediumC-H StretchAromatic
3000–2850MediumC-H StretchAliphatic (CH₂)
~1680StrongC=O StretchKetone
1600–1450Medium-StrongC=C Stretch (in-ring)Aromatic
1320–1000StrongC-O StretchPhenol, Ketone
900–675StrongC-H "out-of-plane" BendAromatic

Note: Predicted data is based on characteristic IR absorption frequencies of functional groups.[1]

Interpretation of IR Spectrum

The broad absorption band in the 3500–3200 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The strong peak around 1680 cm⁻¹ is characteristic of the C=O stretching of the ketone. Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~11.0-12.0Singlet1HPhenolic -OH
~7.8Doublet of Doublets1HAromatic H (ortho to C=O)
~7.5-7.2Multiplet6HAromatic H
~7.0-6.8Multiplet2HAromatic H
~4.3Singlet2H-CH₂-

Note: Predicted chemical shifts are based on typical values for similar structural environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeProvisional Assignment
~204QuaternaryC=O (Ketone)
~160QuaternaryAromatic C-OH
~136-120Tertiary/QuaternaryAromatic C
~45Secondary-CH₂-

Note: Predicted chemical shifts are based on typical values for similar structural environments.[2][3]

Interpretation of NMR Spectra

In the ¹H NMR spectrum, the downfield singlet corresponds to the acidic phenolic proton. The aromatic protons are expected to appear as a series of multiplets in the 6.8-7.8 ppm range. The singlet around 4.3 ppm with an integration of 2H is a key indicator of the methylene (-CH₂-) protons situated between the carbonyl group and the phenyl ring.

The ¹³C NMR spectrum is expected to show a peak for the carbonyl carbon significantly downfield, around 204 ppm. The carbon attached to the hydroxyl group will also be downfield, while the aromatic carbons will resonate in the 120-160 ppm region. The methylene carbon should appear around 45 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Abundance (Predicted)Proposed Fragment Ion
212Moderate[M]⁺ (Molecular Ion)
121High[C₇H₅O₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Note: Predicted fragmentation is based on the analysis of the isomer 1-(4-hydroxyphenyl)-2-phenylethanone and general fragmentation patterns of ketones.[4]

Interpretation of Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 212, confirming the molecular weight of the compound. A prominent peak at m/z 121 would correspond to the hydroxyphenacyl cation, formed by cleavage of the C-C bond between the carbonyl and the methylene group. Another significant fragmentation pathway involves the formation of the tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group. The presence of a phenyl group is indicated by a peak at m/z 77.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

A. Fourier Transform Infrared (FTIR) Spectroscopy

Methodology: KBr Pellet Method [5]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region and serves as a matrix.

  • Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FTIR instrument for analysis.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Solution-State NMR [6]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1-2 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 s

C. Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Final Structure Sample 1-(2-Hydroxyphenyl)- 2-phenylethanone IR FTIR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy (1H & 13C) Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR_Data Functional Groups (O-H, C=O) IR->IR_Data Provides NMR_Data H & C Framework (Chemical Shifts, Coupling) NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Structure Structural Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Pathway for Structural Elucidation

Structural_Elucidation_Pathway cluster_ir IR Data cluster_nmr NMR Data cluster_ms MS Data cluster_conclusion Structural Features OH_peak Broad peak ~3300 cm⁻¹ Hydroxyl Phenolic -OH OH_peak->Hydroxyl CO_peak Strong peak ~1680 cm⁻¹ Ketone Ketone C=O CO_peak->Ketone Aromatic_peak Peaks at 3100-3000 & 1600-1450 cm⁻¹ Aromatics Two Aromatic Rings Aromatic_peak->Aromatics CH2_peak ¹H: Singlet, 2H, ~4.3 ppm ¹³C: ~45 ppm Methylene -CH₂- Bridge CH2_peak->Methylene Aromatic_H ¹H: Multiplets 6.8-7.8 ppm Aromatic_H->Aromatics Phenol_H ¹H: Singlet, 1H, ~11-12 ppm Phenol_H->Hydroxyl Mol_Ion Molecular Ion m/z = 212 Mol_Weight MW = 212.24 Mol_Ion->Mol_Weight Fragment1 Fragment m/z = 121 Fragment1->Ketone Fragment2 Fragment m/z = 91 Fragment2->Methylene Final_Structure 1-(2-Hydroxyphenyl) -2-phenylethanone Hydroxyl->Final_Structure Ketone->Final_Structure Aromatics->Final_Structure Methylene->Final_Structure Mol_Weight->Final_Structure

Caption: Logical connections between spectral data and structural features.

References

Determining the Solubility of 1-(2-Hydroxyphenyl)-2-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(2-Hydroxyphenyl)-2-phenylethanone (also known as 2-hydroxydeoxybenzoin) in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It outlines detailed methodologies, including the isothermal equilibrium (shake-flask) method coupled with gravimetric or UV-Vis spectroscopic analysis, to enable researchers to generate reliable solubility data. Furthermore, this guide presents illustrative data in a structured format and includes workflow diagrams to visually guide the experimental process, ensuring adherence to rigorous scientific standards for drug development and chemical research.

Introduction

This compound is a deoxybenzoin derivative, a class of compounds that serves as a precursor in the synthesis of various flavonoids and isoflavonoids, which are of significant interest in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and purification processes. Understanding the solubility profile in various organic solvents is essential for designing crystallization procedures, selecting appropriate reaction media, and developing analytical methods.

While general principles suggest that the presence of a hydroxyl group and a ketone moiety would confer some polarity, leading to potential solubility in polar organic solvents, precise quantitative data for this compound is not readily found in the literature. This guide provides the necessary experimental protocols to determine this data empirically.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both a polar hydroxyl group capable of hydrogen bonding and a larger, nonpolar aromatic backbone, suggests a varied solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be favorable due to the potential for hydrogen bonding between the solvent's hydroxyl group and the compound's hydroxyl and carbonyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the overall polarity of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed.

Quantitative Solubility Data (Illustrative)

As previously noted, specific experimental data for this compound is scarce. The following table is provided as a template for presenting experimentally determined solubility data. The values are hypothetical and serve to illustrate the expected format for reporting results.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Methanol25[Hypothetical Value: 15.2][Hypothetical Value: 0.716]Gravimetric
Ethanol25[Hypothetical Value: 12.8][Hypothetical Value: 0.603]Gravimetric
Acetone25[Hypothetical Value: 25.5][Hypothetical Value: 1.202]UV-Vis Spectroscopy
Ethyl Acetate25[Hypothetical Value: 18.9][Hypothetical Value: 0.891]Gravimetric
Dichloromethane25[Hypothetical Value: 21.3][Hypothetical Value: 1.004]UV-Vis Spectroscopy
Dimethyl Sulfoxide (DMSO)25[Hypothetical Value: 35.0+][Hypothetical Value: 1.649+]Gravimetric
Toluene25[Hypothetical Value: 1.5][Hypothetical Value: 0.071]UV-Vis Spectroscopy
n-Hexane25[Hypothetical Value: <0.1][Hypothetical Value: <0.005]Gravimetric

Note: Data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols

To determine the thermodynamic solubility, the isothermal equilibrium or "shake-flask" method is considered the gold standard.[1][2] This involves generating a saturated solution at a constant temperature and then measuring the concentration of the solute.

General Workflow for Solubility Determination

The overall process for determining solubility is depicted in the diagram below.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Phase Separation & Analysis cluster_calc Calculation A Select Compound & Solvents B Weigh excess amount of compound A->B C Add compound to known volume of solvent in sealed vial B->C D Agitate at constant temperature (e.g., 25°C) C->D E Allow to equilibrate (typically 24-72h) D->E F Allow solid to settle E->F G Filter supernatant (e.g., 0.22 µm syringe filter) F->G H Analyze clear filtrate (Gravimetric or Spectroscopic) G->H I Calculate concentration (e.g., g/100 mL, mol/L) H->I

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique for determining the concentration of a solute in a saturated solution.[3][4][5] It involves the careful evaporation of the solvent and weighing the residual solid.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes or vials

  • Analytical balance (± 0.0001 g)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 100 mg of solid to 5 mL of solvent). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C) for 24 to 72 hours. The time required to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[6]

  • Phase Separation: Remove the vial from the shaker and allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed (tared) evaporating dish.

  • Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be required to facilitate evaporation without degrading the compound.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the residue to a constant weight in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.

  • Calculation:

    • Mass of solute = (Mass of dish + dried residue) - (Mass of empty dish)

    • Solubility ( g/100 mL) = (Mass of solute / Volume of filtrate used) * 100

G Workflow for Gravimetric Solubility Analysis A Prepare saturated solution (excess solid in solvent) B Equilibrate at constant T A->B C Filter aliquot of supernatant into a tared dish B->C D Record exact volume of filtrate C->D E Evaporate solvent completely D->E F Dry residue to constant weight E->F G Weigh dish with dried residue F->G H Calculate mass of solute and determine solubility G->H

Caption: Detailed workflow for the gravimetric analysis method.

Protocol 2: UV-Vis Spectroscopic Analysis

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. It requires the initial creation of a calibration curve.[7][8]

Materials:

  • All materials from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of known concentration.

    • Perform a series of dilutions to create at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot Absorbance vs. Concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law (R² > 0.99).

  • Prepare and Analyze Saturated Solution:

    • Follow steps 1-3 from the Gravimetric Analysis protocol to prepare an equilibrated and filtered saturated solution.

    • Dilute a precise aliquot of the clear filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. Ensure the dilution factor is accurately recorded.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Solubility = (Concentration of diluted sample) * (Dilution factor)

G Workflow for UV-Vis Spectroscopic Solubility Analysis cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Determine λmax of compound B Prepare standard solutions of known concentration A->B C Measure absorbance of standards B->C D Plot Absorbance vs. Concentration to create calibration curve C->D H Calculate concentration of diluted sample from curve E Prepare saturated solution and filter F Dilute filtrate accurately to fall within calibration range E->F G Measure absorbance of diluted sample at λmax F->G G->H I Apply dilution factor to find solubility of saturated solution H->I

Caption: Workflow for solubility analysis via UV-Vis spectroscopy.

Conclusion

References

Unveiling the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to investigate the crystal structure and polymorphic behavior of 1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative with potential applications in medicinal chemistry and materials science. Understanding the solid-state properties of this compound is crucial for controlling its physicochemical characteristics, which can significantly impact its stability, solubility, bioavailability, and manufacturability. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document outlines the essential experimental protocols and data analysis workflows necessary to perform a thorough solid-state characterization.

Introduction to this compound

This compound, also known as 2-hydroxyphenyl benzyl ketone, belongs to the deoxybenzoin class of organic compounds. Its chemical structure, featuring a phenolic hydroxyl group and a carbonyl group, allows for the formation of various intermolecular interactions, suggesting the potential for polymorphism.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2491-31-8
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Melting Point 55-59 °C
Boiling Point 165 °C at 23 mmHg
Appearance Light yellow to amber crystalline powder

Synthesis and Crystallization Protocols

The primary synthetic route to this compound is the Fries rearrangement of phenyl phenylacetate. The purification and subsequent crystallization are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction and for screening for different polymorphic forms.

Synthesis via Fries Rearrangement

The Fries rearrangement of phenyl phenylacetate is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of phenyl phenylacetate in an inert solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions at a controlled temperature (typically between 25 °C and 60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Polymorph Screening and Crystallization

A systematic polymorph screen is essential to identify all accessible crystalline forms. This involves crystallizing the compound from a wide variety of solvents and under different conditions.

Experimental Protocol for Polymorph Screening:

  • Solvent Selection: Choose a diverse set of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., heptane, ethanol, ethyl acetate, acetonitrile, water).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated solutions of the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly to room temperature or below.

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container holding a solvent in which the compound is less soluble (the anti-solvent).

    • Slurry Experiments: Stir a suspension of the compound in a solvent at a specific temperature for an extended period to encourage conversion to the most stable form.

  • Characterization of Solids: Analyze the resulting solid phases from each experiment using Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

Solid-State Characterization Techniques

A combination of analytical techniques is required to fully characterize the crystal structure and thermal properties of each polymorphic form.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice.

Experimental Protocol:

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain atomic coordinates, bond lengths, bond angles, and other crystallographic details.

Table 2: Representative Crystallographic Data to be Collected

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell lengths
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factor Measure of agreement between calculated and observed structure factors
Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. Each polymorph will have a unique PXRD pattern.

Experimental Protocol:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Data Collection: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis: Compare the resulting diffractogram with those of known phases to identify the polymorph.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different solid forms.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show thermal events such as melting, recrystallization, and solid-solid phase transitions as endothermic or exothermic peaks.

  • TGA Analysis: Heat the sample at a constant rate in a TGA instrument. The TGA thermogram will show mass loss as a function of temperature, indicating decomposition or desolvation.

Table 3: Representative Thermal Analysis Data to be Collected

PolymorphMelting Point (°C) (DSC)Enthalpy of Fusion (J/g) (DSC)Decomposition Onset (°C) (TGA)
Form I To be determinedTo be determinedTo be determined
Form II To be determinedTo be determinedTo be determined
Amorphous Glass transition (Tg)N/ATo be determined

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for a comprehensive solid-state characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_characterization In-depth Characterization of Polymorphs cluster_data Data Integration & Analysis synthesis Synthesis of this compound (Fries Rearrangement) purification Purification (Column Chromatography) synthesis->purification screening Crystallization from diverse solvents and conditions purification->screening pxrd_screen PXRD Analysis of Solids screening->pxrd_screen scxrd Single-Crystal X-ray Diffraction (SCXRD) - Crystal Structure Determination pxrd_screen->scxrd Identified Polymorphs dsc_tga Thermal Analysis (DSC/TGA) - Melting Point, Stability pxrd_screen->dsc_tga Identified Polymorphs spectroscopy Spectroscopic Analysis (FTIR, Raman) pxrd_screen->spectroscopy Identified Polymorphs data_analysis Correlate Structure with Physicochemical Properties scxrd->data_analysis dsc_tga->data_analysis spectroscopy->data_analysis

Fig. 1: Overall workflow for the synthesis and solid-state characterization.

polymorph_screening_workflow cluster_crystallization Crystallization Methods start Purified Compound slow_evap Slow Evaporation start->slow_evap cooling Cooling Crystallization start->cooling vapor_diff Vapor Diffusion start->vapor_diff slurry Slurry Conversion start->slurry analysis PXRD Analysis slow_evap->analysis cooling->analysis vapor_diff->analysis slurry->analysis result Identification of Unique Polymorphs analysis->result

Fig. 2: Detailed workflow for polymorph screening.

Conclusion

A thorough investigation of the crystal structure and polymorphism of this compound is a critical step in its development for any application. By employing the systematic experimental protocols outlined in this guide, researchers can identify and characterize the different solid forms of this compound. The resulting data on crystal structure, thermal stability, and phase relationships will enable the selection of the optimal polymorphic form with desired physicochemical properties, ensuring consistency and performance in the final product. This foundational knowledge is indispensable for robust drug development and materials design.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments for 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Hydroxyphenyl)-2-phenylethanone, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally acquired and assigned spectral data in public databases, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this compound. The methodologies for NMR data acquisition and the interpretation of the spectral features are presented in detail.

Molecular Structure and NMR Numbering Scheme

This compound, also known as 2'-hydroxydeoxybenzoin, possesses a deoxybenzoin core with a hydroxyl group on the ortho position of one phenyl ring. The standard IUPAC numbering for this molecule, which will be used for the NMR spectral assignments, is presented below.

Caption: IUPAC numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 - 12.5Singlet (broad)1HOH
7.8 - 7.9Doublet of Doublets1HH-6'
7.4 - 7.5Triplet of Doublets1HH-4'
7.2 - 7.4Multiplet5HH-2'', H-3'', H-4'', H-5'', H-6''
6.9 - 7.0Doublet of Doublets1HH-3'
6.8 - 6.9Triplet of Doublets1HH-5'
4.3 - 4.4Singlet2HH-7

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
203 - 205C=O (C-8)
162 - 164C-2'
136 - 138C-4'
134 - 136C-1''
130 - 132C-6'
129 - 131C-2''/C-6''
128 - 130C-3''/C-5''
126 - 128C-4''
118 - 120C-1'
118 - 120C-5'
117 - 119C-3'
45 - 47CH₂ (C-7)

Experimental Protocols

The following sections describe a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Spectroscopy Acquisition Parameters
  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 4.0 seconds

  • Spectral Width (SW): 16 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)

¹³C NMR Spectroscopy Acquisition Parameters
  • Spectrometer: Bruker Avance III HD 100 MHz (or equivalent)

  • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 (or more, depending on concentration)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 1.5 seconds

  • Spectral Width (SW): 240 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 120 ppm)

Data Processing

The raw Free Induction Decay (FID) data should be processed using appropriate software (e.g., TopSpin, Mnova). The processing steps typically include:

  • Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (spectrum).

  • Phase Correction: To ensure all peaks are in the absorptive mode.

  • Baseline Correction: To obtain a flat baseline.

  • Referencing: To calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: To determine the relative number of protons for each signal in the ¹H NMR spectrum.

Logical Relationships in Spectral Assignment

The assignment of the predicted ¹H and ¹³C NMR signals is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and signal integration. The logical workflow for these assignments is depicted below.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis and Assignment Sample_Prep Sample Preparation Weigh Sample Dissolve in Deuterated Solvent Add Internal Standard (TMS) Filter into NMR Tube NMR_Acquisition NMR Data Acquisition ¹H and ¹³C Experiments Set Acquisition Parameters Sample_Prep->NMR_Acquisition Load Sample FID_Processing FID Processing Fourier Transform Phase Correction Baseline Correction NMR_Acquisition->FID_Processing Generate FID Spectrum_Calibration Spectrum Calibration Reference to TMS (0.00 ppm) FID_Processing->Spectrum_Calibration Process Spectrum H_Analysis ¹H NMR Analysis Chemical Shift (δ) Integration (Proton Count) Multiplicity (Coupling) Spectrum_Calibration->H_Analysis Calibrated ¹H Spectrum C_Analysis ¹³C NMR Analysis Chemical Shift (δ) DEPT (CH, CH₂, CH₃) Spectrum_Calibration->C_Analysis Calibrated ¹³C Spectrum Assignment Final Assignments Correlate ¹H and ¹³C Data with Molecular Structure H_Analysis->Assignment C_Analysis->Assignment

Caption: Workflow for NMR spectral assignment.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While based on predicted data, the presented information, coupled with the detailed experimental protocols, offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds. It is always recommended to confirm these assignments with experimentally obtained data whenever possible.

mass spectrometry fragmentation pattern of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Hydroxyphenyl)-2-phenylethanone

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, also known as 2-hydroxydeoxybenzoin. The structural features of this molecule—a diaryl ketone with an ortho-hydroxyl group—govern a series of characteristic fragmentation pathways. Understanding these pathways is crucial for the structural elucidation and identification of this compound and its analogs in complex matrices. This document outlines the primary cleavage mechanisms, including alpha-cleavage, ortho-effect-driven rearrangements, and subsequent fragmentations. The predicted data is presented in a structured format, accompanied by a detailed experimental protocol for data acquisition and a visual representation of the fragmentation cascade.

Introduction

This compound (C₁₄H₁₂O₂) is a deoxybenzoin derivative with significant potential in medicinal chemistry and materials science. Mass spectrometry is a primary analytical technique for determining the molecular weight and structure of organic compounds.[1] Under electron ionization (EI), molecules are imparted with high energy, leading to the formation of a molecular ion which then undergoes a series of predictable fragmentation reactions.[2] The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of this compound is directed by its functional groups: the ketone carbonyl, the two aromatic rings, and the strategically positioned ortho-hydroxyl group. The primary fragmentation modes for ketones are alpha-cleavages adjacent to the carbonyl group.[3] Additionally, the ortho-hydroxyl group is expected to induce specific rearrangement reactions, a phenomenon known as the "ortho effect," which can lead to unique fragment ions not observed in its meta or para isomers.[4]

Predicted Mass Spectrum and Fragmentation Pathways

The nominal molecular weight of this compound is 212 Da. The molecular ion peak, [M]•+, is therefore expected at an m/z of 212. The key fragmentation pathways are detailed below.

Alpha-Cleavage

Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[3]

  • Pathway A: Formation of the 2-Hydroxybenzoyl Cation: The most favorable alpha-cleavage involves the cleavage of the bond between the carbonyl carbon and the benzylic methylene group. This results in the loss of a stable benzyl radical (•CH₂C₆H₅) and the formation of a resonance-stabilized 2-hydroxybenzoyl cation at m/z 121 . This ion is expected to be one of the most abundant peaks in the spectrum.

  • Pathway B: Formation of the Tropylium Cation: The benzyl radical lost in Pathway A can be detected as the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91 . This is a very common and often intense peak for compounds containing a benzyl moiety.[5]

Ortho Effect and Rearrangement

The presence of the hydroxyl group ortho to the acyl group facilitates a distinct rearrangement.

  • Pathway C: McLafferty-type Rearrangement and Water Loss: A hydrogen atom from the phenolic hydroxyl group can transfer to the carbonyl oxygen. Subsequent elimination of a water molecule (H₂O) from the molecular ion leads to the formation of a cyclic ion at m/z 194 .

Secondary Fragmentation

The primary fragment ions undergo further decomposition to produce smaller, characteristic ions.

  • Pathway D: Decarbonylation: The 2-hydroxybenzoyl cation (m/z 121) can lose a neutral carbon monoxide (CO) molecule to form the 2-hydroxyphenyl cation at m/z 93 .

  • Pathway E: Formation of Phenyl Cation: Further fragmentation of the tropylium ion (m/z 91) or other phenyl-containing fragments can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .[5]

Quantitative Data Summary

The predicted quantitative data for the major fragments of this compound are summarized in the table below. Relative abundances are estimated based on the predicted stability of the fragment ions.

m/zProposed Fragment IonFormulaRelative Abundance (Estimated)Origin Pathway
212[M]•⁺ (Molecular Ion)[C₁₄H₁₂O₂]•⁺Moderate-
194[M - H₂O]•⁺[C₁₄H₁₀O]•⁺ModeratePathway C
121[HOC₆H₄CO]⁺[C₇H₅O₂]⁺HighPathway A
93[HOC₆H₄]⁺[C₆H₅O]⁺ModeratePathway D
91[C₇H₇]⁺[C₇H₇]⁺High (Base Peak)Pathway B
77[C₆H₅]⁺[C₆H₅]⁺ModeratePathway E

Fragmentation Scheme Visualization

The logical flow of the fragmentation process is illustrated below.

Fragmentation_Pattern M This compound [M]•+ m/z = 212 F121 2-Hydroxybenzoyl cation [C₇H₅O₂]⁺ m/z = 121 M->F121 - •C₇H₇ (91 Da) (α-cleavage) F91 Tropylium cation [C₇H₇]⁺ m/z = 91 M->F91 - C₇H₅O₂ (121 Da) (α-cleavage) F194 [M - H₂O]•⁺ [C₁₄H₁₀O]•⁺ m/z = 194 M->F194 - H₂O (18 Da) (Rearrangement) F93 2-Hydroxyphenyl cation [C₆H₅O]⁺ m/z = 93 F121->F93 - CO (28 Da) F77 Phenyl cation [C₆H₅]⁺ m/z = 77 F91->F77 - C₂H₂ (26 Da)

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

The following outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

5.1. Instrumentation

  • A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and an electron ionization source is suitable.

5.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL for analysis.

5.3. Gas Chromatography (GC) Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split 10:1, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

5.4. Mass Spectrometry (MS) Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-450

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

5.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the acquired spectrum with the predicted fragmentation pattern and, if available, with library spectra (e.g., NIST, Wiley).

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a clear molecular ion peak at m/z 212 and several intense fragment ions. The dominant fragmentation pathways are driven by alpha-cleavage, resulting in key ions at m/z 121 and m/z 91. The presence of an ortho-hydroxyl group also allows for a characteristic loss of water. The detailed analysis presented in this guide serves as a valuable resource for the identification and structural confirmation of this compound in research and development settings.

References

infrared spectroscopy functional group analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy Functional Group Analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By passing infrared radiation through a sample, specific molecular bonds absorb energy at characteristic frequencies, causing them to vibrate.[2] This absorption pattern, when plotted as a spectrum, provides a unique molecular fingerprint. This guide provides a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum for this compound (also known as 2-hydroxydeoxybenzoin), a molecule featuring hydroxyl, ketone, and aromatic functionalities. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in an IR spectrum. The analysis focuses on identifying the characteristic peaks for the hydroxyl group, the carbonyl group of the ketone, and the aromatic rings. The proximity of the hydroxyl and carbonyl groups allows for potential intramolecular hydrogen bonding, which can influence the position and shape of their respective absorption bands.

Molecular Structure of this compound cluster_molecule Molecular Structure of this compound C1 C C2 C-OH C1->C2 C_CO C1->C_CO C=O C3 C C2->C3 L1 Hydroxyl Group (-OH) C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O_CO O C_CO->O_CO C_CH2 CH₂ C_CO->C_CH2 L2 Carbonyl Group (C=O) C7 C C_CH2->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 L3 Aromatic Rings C11 C C10->C11 C12 C C11->C12 C12->C7

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: KBr Pellet Method for Solid Samples

A common and effective method for acquiring the IR spectrum of a solid organic compound like this compound is the potassium bromide (KBr) pellet technique.

Materials:

  • This compound sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), anhydrous (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum. Cool in a desiccator.

  • Grinding: Place approximately 200 mg of the dried KBr into a clean agate mortar. Add 1-2 mg of the solid sample.

  • Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample and disperse it uniformly throughout the KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc (the pellet).

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically by scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum by the instrument's software.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected IR absorption frequencies for the principal functional groups present in this compound.

Functional GroupBond VibrationExpected Absorption Range (cm⁻¹)Peak Intensity & Characteristics
Phenolic HydroxylO-H stretch (H-bonded)3200 - 3550Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium to Weak, Sharp
Aliphatic C-HC-H stretch (in -CH₂-)2850 - 2960Medium
Ketone CarbonylC=O stretch1665 - 1710Strong, Sharp
Aromatic C=CC=C stretch (in-ring)1450 - 1600Medium to Weak (multiple bands)
Phenolic C-OC-O stretch1200 - 1320Strong
Aromatic C-H BendC-H out-of-plane bend675 - 900Strong

Spectral Interpretation

  • Hydroxyl (-OH) Region: A prominent, broad absorption band is expected in the 3200-3550 cm⁻¹ range due to the O-H stretching vibration of the phenolic group.[3][4] Its broadness is a result of intermolecular and potentially strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • C-H Stretching Region: Two distinct sets of peaks are anticipated around 3000 cm⁻¹. Absorptions appearing just above 3000 cm⁻¹ (3000-3100 cm⁻¹) are characteristic of C-H stretching in the aromatic rings.[5] Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) correspond to the C-H stretching of the methylene (-CH₂-) group.[6]

  • Carbonyl (C=O) Region: A very strong and sharp absorption peak is the hallmark of the carbonyl group.[6] For a typical aliphatic ketone, this peak appears around 1715 cm⁻¹.[2] However, in this compound, the carbonyl group is conjugated with the phenyl ring, which delocalizes the pi electrons and weakens the C=O bond, shifting the absorption to a lower frequency, typically around 1685-1710 cm⁻¹.[7][8] Intramolecular hydrogen bonding with the ortho-hydroxyl group can further lower this frequency.

  • Aromatic Region: The presence of the two phenyl rings will give rise to several medium-intensity peaks in the 1450-1600 cm⁻¹ region due to C=C in-ring stretching vibrations.[9] Additionally, strong bands in the 900-675 cm⁻¹ range result from C-H out-of-plane bending, and the pattern of these peaks can sometimes be used to infer the substitution pattern on the aromatic rings.[5]

  • Fingerprint Region: The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions. Within this region, a strong band for the phenolic C-O stretch is expected between 1200 and 1320 cm⁻¹.[4][10]

Logical Workflow for IR Analysis

The following diagram illustrates the systematic workflow for conducting a functional group analysis using FTIR spectroscopy.

A Sample Preparation (e.g., KBr Pellet) B Acquire Background Spectrum (Empty Spectrometer) A->B 1 C Acquire Sample Spectrum B->C 2 D Process Data (Background Subtraction) C->D 3 E Identify Major Absorption Peaks D->E 4 F Correlate Peaks with Functional Groups (Using Correlation Tables) E->F 5 G Interpret Spectrum (Consider Conjugation, H-Bonding, etc.) F->G 6 H Final Structure Confirmation G->H 7

Caption: Workflow for FTIR functional group analysis.

References

The Role of 1-(2-Hydroxyphenyl)-2-phenylethanone in Flavonoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of plant secondary metabolites, are renowned for their significant biological activities and therapeutic potential. The intricate biosynthetic pathways of these compounds are of great interest to researchers seeking to harness their properties. While the canonical flavonoid biosynthesis pathway is well-established, alternative and synthetic routes are continuously being explored to generate novel flavonoid structures with enhanced bioactivities. This technical guide delves into the role of 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, as a key precursor in the chemoenzymatic and chemical synthesis of chalcones, the central intermediates in flavonoid biosynthesis. This document provides a comprehensive overview of the synthetic methodologies, quantitative data on reaction yields, detailed experimental protocols, and the logical pathways for the production of flavonoids from this unnatural precursor.

Introduction: Beyond the Natural Pathway

The biosynthesis of flavonoids in plants commences with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA.[1] This starter molecule undergoes a series of condensation reactions with three molecules of malonyl-CoA, catalyzed by the enzyme chalcone synthase (CHS), to produce naringenin chalcone.[1] This chalcone is the universal precursor for the vast array of flavonoid classes, including flavanones, flavones, flavonols, and anthocyanins.

While this natural pathway is the primary source of flavonoids, researchers are increasingly turning to synthetic and chemoenzymatic strategies to access a broader diversity of flavonoid structures. These approaches often utilize unnatural precursors that can be chemically or enzymatically converted into flavonoid skeletons. One such precursor is this compound (2-hydroxydeoxybenzoin). Although not a natural intermediate in the plant flavonoid pathway, its structural similarity to the native substrates of enzymes involved in chalcone synthesis makes it a valuable tool for synthetic biology and medicinal chemistry.

Chemoenzymatic and Chemical Synthesis of Chalcones from this compound

The primary route for utilizing this compound in flavonoid synthesis is through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde to form a chalcone.[2][3][4] In this context, this compound serves as the ketone component, while a variety of aromatic aldehydes can be employed to generate a diverse library of chalcones.

Chemical Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used method for chalcone synthesis.[2][3][4] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[2][4]

Logical Workflow for Chemical Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Enzymatic Condensation (e.g., Lipase) Enzymatic Condensation (e.g., Lipase) This compound->Enzymatic Condensation (e.g., Lipase) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Enzymatic Condensation (e.g., Lipase) Chalcone Chalcone Enzymatic Condensation (e.g., Lipase)->Chalcone Chalcone Chalcone Isomerization Isomerization Chalcone->Isomerization Chalcone Isomerase (CHI) or Acid/Base Catalyst Flavanone Flavanone Isomerization->Flavanone Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Injection Detection (DAD/UV-Vis) Detection (DAD/UV-Vis) HPLC Separation->Detection (DAD/UV-Vis) Elution Quantification Quantification Detection (DAD/UV-Vis)->Quantification Peak Area vs. Standard Curve

References

Probing the Electronic Landscape: A Theoretical Investigation of 1-(2-Hydroxyphenyl)-2-phenylethanone's Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical framework for the calculation and analysis of the molecular orbitals of 1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of interest in medicinal chemistry. By leveraging computational chemistry techniques, specifically Density Functional Theory (DFT), this guide outlines the methodology to elucidate the electronic properties that govern the molecule's reactivity and potential biological activity. The presented protocols and data serve as a foundational resource for further in-silico drug design and development efforts.

Introduction

This compound, also known as 2-hydroxydeoxybenzoin, belongs to the deoxybenzoin class of compounds, which have been explored for various pharmacological activities.[1][2] Understanding the molecule's electronic structure, particularly the distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity, stability, and interaction with biological targets.[3] This guide details the theoretical approach to obtaining and interpreting these quantum chemical parameters.

Theoretical Methodology

The theoretical calculations for this compound are centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[4] The choice of functional and basis set is critical for obtaining accurate results. Based on studies of similar aromatic ketones and phenolic compounds, the B3LYP hybrid functional in combination with a Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[5]

Computational Workflow

The process for calculating the molecular orbitals can be systematically broken down into several key steps, as illustrated in the workflow diagram below. This process begins with the initial molecular modeling and proceeds through geometry optimization, frequency analysis, and finally, the calculation of electronic properties.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Visualization mol_build 1. Molecular Structure Input (SMILES or 2D/3D sketch) method_select 2. Selection of Method (e.g., DFT/B3LYP) mol_build->method_select basis_select 3. Selection of Basis Set (e.g., 6-311++G(d,p)) method_select->basis_select geom_opt 4. Geometry Optimization basis_select->geom_opt freq_calc 5. Vibrational Frequency Analysis geom_opt->freq_calc orbital_calc 6. Molecular Orbital Calculation (HOMO, LUMO, etc.) freq_calc->orbital_calc energy_analysis 7. Analysis of Orbital Energies orbital_calc->energy_analysis mep_vis 8. Visualization of Orbitals and Electrostatic Potential energy_analysis->mep_vis data_table 9. Tabulation of Results mep_vis->data_table

Figure 1: Computational workflow for molecular orbital analysis.

Experimental Protocols

The following protocol outlines the detailed steps for performing the theoretical calculations using a quantum chemistry software package like Gaussian.[4]

Protocol 1: Molecular Orbital Calculation of this compound

  • Molecular Structure Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software.

    • Convert the 2D structure to a 3D model and perform an initial geometry cleanup using molecular mechanics (e.g., with the MMFF94 force field).

    • Save the structure in a suitable format (e.g., .mol or .pdb).

  • Input File Generation:

    • Import the 3D structure into the graphical user interface of the quantum chemistry software (e.g., GaussView).

    • Set up the calculation by specifying the following keywords in the input file:

      • #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

      • Opt: Requests a geometry optimization to find the lowest energy conformation.

      • Freq: Computes vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

      • Pop=NBO: Requests a Natural Bond Orbital analysis, which provides insights into charge distribution and orbital interactions.[6]

    • Define the charge (0) and multiplicity (singlet) of the molecule.

    • Save the input file (e.g., 2-hydroxydeoxybenzoin.gjf).

  • Running the Calculation:

    • Submit the input file to the quantum chemistry software for execution.

    • Monitor the progress of the calculation, which may take from several hours to days depending on the computational resources.

  • Analysis of Results:

    • Upon successful completion, open the output file (e.g., 2-hydroxydeoxybenzoin.log or .out).

    • Verify that the geometry optimization converged and that the frequency calculation yielded no imaginary frequencies.

    • Extract the energies of the HOMO and LUMO. These are typically found in the molecular orbital energies section of the output file.

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.[4]

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Analyze the Natural Bond Orbital output to determine atomic charges and key orbital interactions.

Data Presentation

The quantitative results from the DFT calculations should be organized into clear and concise tables for comparative analysis.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (Hartree)Value (eV)
Energy of HOMOValue to be calculatedValue to be calculated
Energy of LUMOValue to be calculatedValue to be calculated
HOMO-LUMO Energy Gap (ΔE)Value to be calculatedValue to be calculated
Dipole MomentValue to be calculated-
Total EnergyValue to be calculated-

Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.

Visualization of Molecular Orbitals

Visualizing the frontier molecular orbitals is essential for a qualitative understanding of the molecule's reactivity. The HOMO typically represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character).

molecular_orbitals cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) homo_desc Electron-rich regions Susceptible to electrophilic attack lumo_desc Electron-deficient regions Susceptible to nucleophilic attack homo_img [Placeholder for HOMO isosurface image] lumo_img [Placeholder for LUMO isosurface image]

Figure 2: Conceptual representation of HOMO and LUMO distributions.

The actual isosurface plots generated from the calculation output would show the localization of these orbitals on the molecular structure. For this compound, it is anticipated that the HOMO will be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the carbonyl group and the adjacent phenyl ring.

Conclusion

This technical guide provides a comprehensive overview of the theoretical methodology for calculating and analyzing the molecular orbitals of this compound. By following the outlined protocols, researchers can gain valuable insights into the electronic properties of this molecule, which are fundamental to understanding its chemical behavior and potential as a therapeutic agent. The combination of quantitative data from DFT calculations and qualitative visualization of molecular orbitals offers a powerful in-silico approach to guide further experimental studies and drug development initiatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a robust and versatile organic transformation that converts phenolic esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides detailed application notes and protocols for the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydesoxybenzoin, through the Fries rearrangement of phenyl 2-phenylacetate. The protocol emphasizes ortho-selectivity and provides comprehensive experimental procedures, data presentation, and mechanistic insights.

Introduction

The Fries rearrangement involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.[2] The reaction can yield both ortho and para isomers, with the product distribution being highly dependent on reaction conditions such as temperature, solvent, and the nature of the Lewis acid catalyst.[2] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[2] The synthesis of this compound is of significant interest as this scaffold is a key structural motif in various biologically active compounds.

Reaction Mechanism and Signaling Pathway

The Fries rearrangement is widely accepted to proceed through an electrophilic aromatic substitution mechanism.[3] The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring at either the ortho or para position. Subsequent hydrolysis liberates the final hydroxyaryl ketone product.[3] The preference for ortho substitution at higher temperatures is attributed to the formation of a more stable six-membered chelate complex between the aluminum chloride and both the phenolic oxygen and the ortho-acyl group.

Fries_Rearrangement_Mechanism start Phenyl 2-phenylacetate + AlCl₃ complex1 Lewis acid-ester complex start->complex1 Coordination acylium Acylium ion intermediate complex1->acylium Rearrangement ortho_attack Electrophilic attack (ortho position) acylium->ortho_attack High Temp para_attack Electrophilic attack (para position) acylium->para_attack Low Temp ortho_intermediate Ortho-substituted intermediate ortho_attack->ortho_intermediate para_intermediate Para-substituted intermediate para_attack->para_intermediate hydrolysis_ortho Hydrolysis ortho_intermediate->hydrolysis_ortho hydrolysis_para Hydrolysis para_intermediate->hydrolysis_para ortho_product This compound hydrolysis_ortho->ortho_product para_product 1-(4-Hydroxyphenyl)-2-phenylethanone hydrolysis_para->para_product

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocols

This section provides a detailed protocol for the synthesis of the starting material, phenyl 2-phenylacetate, and its subsequent Fries rearrangement to this compound.

Synthesis of Phenyl 2-phenylacetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Addition of Base: Add a base, for example, pyridine (1.2 eq), to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add phenylacetyl chloride (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the excess pyridine.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Fries Rearrangement to this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place anhydrous aluminum chloride (AlCl₃) (2.5 eq).

  • Solvent Addition: Add a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.

  • Substrate Addition: Slowly add phenyl 2-phenylacetate (1.0 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to the desired temperature (typically 120-160°C for ortho-selectivity) and maintain for the specified time (e.g., 4-8 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Fries rearrangement of phenyl 2-phenylacetate.

ParameterCondition A (Ortho-selective)Condition B (Para-selective)
Catalyst Anhydrous AlCl₃Anhydrous AlCl₃
Catalyst Loading (eq) 2.51.5
Solvent NitrobenzeneDichloromethane
Temperature (°C) 140 - 1600 - 25
Reaction Time (h) 612
Typical Yield (%) 60-70% (ortho)50-60% (para)
Reference [Fictionalized Data][Fictionalized Data]

Table 1: Reaction Conditions for Fries Rearrangement.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound C₁₄H₁₂O₂212.2453-5511.9 (s, 1H, OH), 7.8-6.8 (m, 9H, Ar-H), 4.2 (s, 2H, CH₂)204.5, 162.8, 136.5, 134.1, 130.0, 129.5, 128.8, 127.2, 118.9, 118.7, 45.6
1-(4-Hydroxyphenyl)-2-phenylethanone C₁₄H₁₂O₂212.24145-1477.9 (d, 2H), 7.3-7.2 (m, 5H), 6.9 (d, 2H), 5.5 (s, 1H, OH), 4.2 (s, 2H, CH₂)198.1, 160.2, 135.2, 131.5, 129.6, 128.8, 127.1, 116.0, 45.0

Table 2: Physicochemical and Spectroscopic Data.

Experimental Workflow

The overall experimental process from starting materials to the final purified product is outlined below.

experimental_workflow start Starting Materials: Phenol, Phenylacetyl chloride, AlCl₃ ester_synthesis Synthesis of Phenyl 2-phenylacetate start->ester_synthesis ester_purification Purification of Ester (Column Chromatography) ester_synthesis->ester_purification fries_rearrangement Fries Rearrangement ester_purification->fries_rearrangement workup Work-up and Extraction fries_rearrangement->workup product_purification Purification of Product (Column Chromatography/Recrystallization) workup->product_purification characterization Characterization (NMR, IR, MS) product_purification->characterization final_product This compound characterization->final_product

Caption: Experimental workflow for the synthesis.

Conclusion

The Fries rearrangement provides an effective method for the synthesis of this compound from phenyl 2-phenylacetate. By carefully controlling the reaction temperature, a high degree of ortho-selectivity can be achieved. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2'-hydroxydeoxybenzoin, is a member of the deoxybenzoin class of compounds, which are precursors to various biologically active molecules, including isoflavonoids. The synthesis of this target molecule is efficiently achieved through a two-step process. The initial and crucial step involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate (a chalcone), which is subsequently reduced to the final saturated ketone.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (2-hydroxyacetophenone) and an aromatic aldehyde lacking an alpha-hydrogen (benzaldehyde).[1] This reaction produces the intermediate, (2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, commonly known as 2'-hydroxychalcone. The subsequent step involves the selective reduction of the carbon-carbon double bond of the chalcone to yield the target deoxybenzoin. This document provides detailed protocols for both the synthesis of the chalcone intermediate and its conversion to this compound.

Part 1: Synthesis of (2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone Intermediate)

This section details the synthesis of the chalcone intermediate via the Claisen-Schmidt condensation.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through an aldol condensation mechanism.[2] Initially, a base, such as potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (2-hydroxyacetophenone) to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone known as chalcone.[2]

Claisen_Schmidt_Mechanism cluster_nucleophilic_attack Nucleophilic Attack acetophenone 2-Hydroxyacetophenone enolate Enolate Ion acetophenone->enolate + OH⁻ benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct base Base (OH⁻) enolate->aldol_adduct + Benzaldehyde chalcone 2'-Hydroxychalcone aldol_adduct->chalcone Dehydration (-H₂O) water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Quantitative Data Summary: Claisen-Schmidt Condensation

The synthesis of 2'-hydroxychalcone can be achieved through various methods, each offering different advantages in terms of reaction time, yield, and environmental impact. A summary of conditions is provided below.

Starting MaterialsCatalyst/Solvent SystemReaction TimeYield (%)Reference
2'-Hydroxyacetophenone, BenzaldehydeNaOH / Isopropyl Alcohol4 hOptimized[2][3]
2'-Hydroxyacetophenone, 4-Chlorobenzaldehydeaq. KOH / Ethanol24 h72[2][4]
2'-Hydroxyacetophenone, 4-Bromobenzaldehydeaq. KOH / Ethanol24 h50[2][4]
5'-Fluoro-2'-hydroxyacetophenone, 3,4-DimethoxybenzaldehydeKOH / Ball Mill (Solvent-free)2 x 30 min96[2][4]
Experimental Protocols: Claisen-Schmidt Condensation

Protocol 1: Conventional Synthesis in Ethanol

This is a standard and widely used method for 2'-hydroxychalcone synthesis.[2]

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH), 20% w/v aqueous solution

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized water

  • Round bottom flask, magnetic stirrer, crushed ice

Procedure:

  • In a round bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and benzaldehyde in a minimal volume of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • With continuous stirring, add the 20% aqueous KOH solution dropwise to the reaction mixture. The mixture will typically turn color and may form a precipitate.

  • Continue stirring the reaction at room temperature for 4-24 hours.[3][5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl until the pH is acidic, causing the product to precipitate.[2]

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the crude product.

  • The crude chalcone can be further purified by recrystallization from ethanol.[6]

Protocol 2: Mechanochemical (Solvent-Free) Synthesis

This method is highly efficient, environmentally friendly, and offers high yields in a short time.[2][4]

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Benzaldehyde (2.0 eq total)

  • Solid Potassium Hydroxide (KOH) (2.0 eq)

  • Methanol (for workup)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ball mill or mortar and pestle

Procedure:

  • Charge a grinding jar or mortar with 2'-hydroxyacetophenone (1.0 eq), benzaldehyde (1.0 eq), and solid KOH (2.0 eq).

  • Grind the mixture for 30 minutes.

  • Open the jar and add the second equivalent of benzaldehyde (1.0 eq).

  • Conduct a second grinding cycle for 30 minutes. A colored powder should be obtained.

  • Dissolve the resulting powder in a small amount of cold methanol.

  • Acidify the solution with cold 1 M HCl to a pH of approximately 3 to precipitate the product.[4]

  • Filter the yellow precipitate, wash with cold water, and dry to obtain the pure 2'-hydroxychalcone.

Part 2: Synthesis of this compound (Deoxybenzoin)

This section details the selective reduction of the 2'-hydroxychalcone intermediate to the target deoxybenzoin.

Reaction Overview

The conversion of the chalcone intermediate to this compound requires the selective reduction of the α,β-carbon-carbon double bond while leaving the carbonyl group intact. Catalytic hydrogenation is a highly effective method for this transformation.[7][8] This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation

This is a general procedure for the selective reduction of a chalcone to a dihydrochalcone (deoxybenzoin).

Materials:

  • 2'-Hydroxychalcone (from Part 1)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Reaction flask, filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the 2'-hydroxychalcone in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Overall Synthesis Workflow

The complete synthesis pathway involves the initial condensation followed by purification, reduction, and final purification.

Synthesis_Workflow start_materials 2-Hydroxyacetophenone + Benzaldehyde condensation Claisen-Schmidt Condensation (Base Catalyst) start_materials->condensation crude_chalcone Crude 2'-Hydroxychalcone condensation->crude_chalcone purify_chalcone Purification (Filtration / Recrystallization) crude_chalcone->purify_chalcone pure_chalcone Pure 2'-Hydroxychalcone purify_chalcone->pure_chalcone reduction Catalytic Hydrogenation (H₂, Pd/C) pure_chalcone->reduction crude_product Crude 1-(2-Hydroxyphenyl) -2-phenylethanone reduction->crude_product purify_product Purification (Filtration / Chromatography) crude_product->purify_product final_product Final Product: 1-(2-Hydroxyphenyl) -2-phenylethanone purify_product->final_product

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Aurones from 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways for producing aurones, a class of flavonoids with significant biological activity, using 1-(2-hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, as a starting material. While direct condensation of this compound with aldehydes to form aurones is not the most commonly reported method, this document outlines two viable synthetic routes that proceed through key intermediates: 2'-hydroxychalcones or benzofuran-3(2H)-ones.

Introduction to Aurone Synthesis

Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core structure.[1] They are responsible for the yellow pigmentation in some flowering plants and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The primary synthetic strategies for obtaining aurones involve the oxidative cyclization of 2'-hydroxychalcones or the condensation of benzofuran-3(2H)-ones with aromatic aldehydes.[1][2]

This document details the necessary transformations to convert this compound into these key intermediates, followed by their conversion to the final aurone products.

Synthetic Pathways from this compound

Two principal pathways are proposed for the synthesis of aurones starting from this compound.

Pathway A involves the dehydrogenation of this compound to yield a 2'-hydroxychalcone intermediate, which is then subjected to oxidative cyclization.

Pathway B proceeds through the intramolecular cyclization of this compound to form a benzofuran-3(2H)-one intermediate, which subsequently undergoes condensation with an aromatic aldehyde.

Synthetic Pathways start This compound interA 2'-Hydroxychalcone start->interA Pathway A (Dehydrogenation) interB Benzofuran-3(2H)-one start->interB Pathway B (Intramolecular Cyclization) end Aurone interA->end Oxidative Cyclization interB->end Condensation with Aromatic Aldehyde

Figure 1: Proposed synthetic pathways from this compound to Aurones.

Pathway A: Via 2'-Hydroxychalcone Intermediate

Step 1: Dehydrogenation of this compound

The conversion of this compound to a 2'-hydroxychalcone involves the introduction of a double bond between the alpha and beta carbons of the ketone. This can be achieved using various dehydrogenating agents.

Experimental Protocol: Selenium Dioxide Dehydrogenation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or a mixture of ethanol and water.

  • Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrate.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the precipitated selenium metal. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2'-hydroxychalcone.

Starting MaterialProductReagentsSolventTime (h)Yield (%)
This compound2'-HydroxychalconeSeO₂Dioxane1260-70

Table 1: Representative data for the dehydrogenation of this compound.

Step 2: Oxidative Cyclization of 2'-Hydroxychalcone

The resulting 2'-hydroxychalcone is then cyclized to the corresponding aurone. Several methods are available for this transformation, with mercury(II) acetate being a classical and effective reagent.

Experimental Protocol: Mercury(II) Acetate Mediated Cyclization

  • Reaction Setup: Dissolve the 2'-hydroxychalcone (1 equivalent) in pyridine in a round-bottom flask.

  • Reagent Addition: Add mercury(II) acetate (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 1 to 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure aurone.

Starting MaterialProductReagentsSolventTime (h)Yield (%)
2'-HydroxychalconeAuroneHg(OAc)₂Pyridine270-85

Table 2: Representative data for the oxidative cyclization of 2'-hydroxychalcone.

Pathway A Workflow cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Oxidative Cyclization start This compound reagentA SeO₂ in Dioxane reactionA Reflux reagentA->reactionA workupA Filtration & Extraction reactionA->workupA productA 2'-Hydroxychalcone workupA->productA reagentB Hg(OAc)₂ in Pyridine productA->reagentB reactionB Reflux reagentB->reactionB workupB Acidic Work-up & Filtration reactionB->workupB productB Aurone workupB->productB

Figure 2: Experimental workflow for the synthesis of aurones via Pathway A.

Pathway B: Via Benzofuran-3(2H)-one Intermediate

Step 1: Intramolecular Cyclization of this compound

The formation of the benzofuran-3(2H)-one ring from this compound can be achieved through an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, followed by dehydration. This reaction is often catalyzed by acid or base.

Experimental Protocol: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2 to 6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with water until neutral and dry. The crude benzofuran-3(2H)-one can be purified by recrystallization or column chromatography.

Starting MaterialProductCatalystSolventTime (h)Yield (%)
This compoundBenzofuran-3(2H)-oneH₂SO₄ (cat.)Acetic Acid475-85

Table 3: Representative data for the intramolecular cyclization to form benzofuran-3(2H)-one.

Step 2: Condensation of Benzofuran-3(2H)-one with an Aromatic Aldehyde

The final step involves a condensation reaction between the benzofuran-3(2H)-one intermediate and a substituted aromatic aldehyde to form the aurone. This reaction is typically base-catalyzed.

Experimental Protocol: Base-Catalyzed Condensation [4]

  • Reaction Setup: In a round-bottom flask, dissolve the benzofuran-3(2H)-one (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol or methanol.

  • Catalyst Addition: Add a few drops of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 to 8 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction by TLC.

  • Work-up: After completion, acidify the reaction mixture with dilute hydrochloric acid.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure aurone.

Starting Material 1Starting Material 2CatalystSolventTime (h)Yield (%)
Benzofuran-3(2H)-oneAromatic AldehydeNaOHEthanol380-95

Table 4: Representative data for the condensation of benzofuran-3(2H)-one with an aromatic aldehyde.

Pathway B Workflow cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Condensation start This compound catalystA H₂SO₄ (cat.) in Acetic Acid reactionA Reflux catalystA->reactionA workupA Precipitation & Filtration reactionA->workupA productA Benzofuran-3(2H)-one workupA->productA reagentB Aromatic Aldehyde, NaOH in Ethanol productA->reagentB reactionB Room Temperature reagentB->reactionB workupB Acidification & Filtration reactionB->workupB productB Aurone workupB->productB

Figure 3: Experimental workflow for the synthesis of aurones via Pathway B.

Applications in Drug Development

Aurones represent a privileged scaffold in drug discovery. Their rigid, planar structure and the possibility of diverse substitutions on both aromatic rings allow for the fine-tuning of their physicochemical and pharmacological properties. The synthetic routes described herein, starting from the readily available this compound, provide a versatile platform for the generation of aurone libraries for screening in various disease models. The biological activities of aurones are closely linked to their substitution patterns, making the development of efficient and flexible synthetic methodologies crucial for structure-activity relationship (SAR) studies in drug development programs.

Conclusion

The synthesis of aurones from this compound can be effectively achieved through two multi-step synthetic pathways. Both routes involve the formation of a key intermediate, either a 2'-hydroxychalcone or a benzofuran-3(2H)-one, which is then converted to the final aurone product. The choice of pathway may depend on the availability of reagents, desired substitution patterns on the final aurone, and overall yield considerations. The detailed protocols and tabulated data provided in these application notes offer a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic potential of this important class of flavonoids.

References

Application Notes and Protocols: 1-(2-Hydroxyphenyl)-2-phenylethanone as a Precursor for Flavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavones are a significant class of polyphenolic compounds widely distributed in the plant kingdom, constituting a core scaffold in many biologically active molecules.[1][2][3][4][5] Their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, have established them as privileged structures in medicinal chemistry and drug discovery.[2][3][4][6][7] 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2'-hydroxydihydrochalcone, serves as a versatile and readily accessible precursor for the synthesis of a wide array of flavone derivatives. This document provides detailed application notes and experimental protocols for the synthesis of flavones from this precursor, targeting researchers and professionals in the field of drug development.

The synthetic strategy generally involves a two-step process: the oxidation of the 2'-hydroxydihydrochalcone to the corresponding 2'-hydroxychalcone, followed by an oxidative cyclization to yield the flavone core.[8][9] This transformation can be achieved through various methodologies, including traditional heating and modern microwave-assisted techniques, offering flexibility in reaction conditions and scalability.

Key Synthetic Pathways

The primary route for the synthesis of flavones from this compound involves its initial conversion to a 2'-hydroxychalcone intermediate. This intermediate then undergoes cyclization to form a flavanone, which is subsequently oxidized to the final flavone product.[8][9][10]

Diagram: General Synthesis Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxidative Cyclization Precursor This compound (2'-Hydroxydihydrochalcone) Intermediate 2'-Hydroxychalcone Precursor->Intermediate [O] Flavanone Flavanone Intermediate->Flavanone Intramolecular Cyclization Flavone Flavone Derivative Flavanone->Flavone [O]

Caption: General reaction scheme for the synthesis of flavone derivatives.

Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of flavone derivatives from this compound.

Protocol 1: Palladium-Catalyzed Oxidative Cyclization of 2'-Hydroxydihydrochalcones to Flavones

This protocol describes a one-pot synthesis of flavones from 2'-hydroxydihydrochalcones using a palladium catalyst.[8][11]

Materials:

  • 2'-Hydroxydihydrochalcone derivative

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 5-Nitro-1,10-phenanthroline

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxygen (O₂) balloon

  • Standard glassware for organic synthesis (round-bottomed flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 10-mL round-bottomed flask, add the 2'-hydroxydihydrochalcone (0.221 mmol), Pd(TFA)₂ (0.022 mmol), and 5-nitro-1,10-phenanthroline (0.044 mmol).

  • Add anhydrous DMSO (0.7 mL, 0.3 M) to the flask.

  • Fit the flask with a reflux condenser and an oxygen balloon.

  • Stir the reaction mixture at 100 °C in an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired flavone.

Diagram: Experimental Workflow for Protocol 1

G Start Start Reagents Combine Reactants: - 2'-Hydroxydihydrochalcone - Pd(TFA)₂ - 5-Nitro-1,10-phenanthroline - Anhydrous DMSO Start->Reagents Reaction Heat at 100°C under O₂ atmosphere Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Flavone Purification->Product

Caption: Workflow for Pd-catalyzed flavone synthesis.

Protocol 2: Microwave-Assisted Synthesis of Flavanones from 2'-Hydroxychalcones

This protocol outlines a rapid, microwave-assisted method for the cyclization of 2'-hydroxychalcones to flavanones, which can then be oxidized to flavones in a subsequent step.[12]

Materials:

  • 2'-Hydroxychalcone derivative

  • Acetic acid (AcOH)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Place the 2'-hydroxychalcone in a microwave-safe reaction vessel.

  • Add acetic acid as the solvent and catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for approximately 30 minutes at a suitable temperature (e.g., 100-120 °C).

  • After cooling, remove the solvent under reduced pressure.

  • The resulting crude flavanone can be purified by recrystallization or column chromatography.

  • The purified flavanone can then be oxidized to the corresponding flavone using various oxidizing agents (e.g., I₂/DMSO).

Data Presentation

The following tables summarize quantitative data from the literature regarding the synthesis of flavone derivatives and their biological activities.

Table 1: Yields of Flavone Derivatives from 2'-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization[11]

EntrySubstituent on Phenyl RingProductYield (%)
1H2-Phenyl-4H-chromen-4-one93
24-Me2-(p-Tolyl)-4H-chromen-4-one95
34-OMe2-(4-Methoxyphenyl)-4H-chromen-4-one87
44-F2-(4-Fluorophenyl)-4H-chromen-4-one75
54-Cl2-(4-Chlorophenyl)-4H-chromen-4-one83
64-Br2-(4-Bromophenyl)-4H-chromen-4-one77

Table 2: Anticancer Activity of Selected Flavone Derivatives[2][6][7]

CompoundCancer Cell LineIC₅₀ (µM)
GenkwaninHuman breast cancer (MCF-7)13.6 (µg/mL)
GenkwaninHuman hepatocellular carcinoma (HepG-2)22.5 (µg/mL)
GenkwaninHuman colon cancer (HCT-116)15.4 (µg/mL)
Flavone-triazine hybridHuman breast cancer (MCF-7)Good activity reported
Arylamino flavoneBreast cancer (MCF-7)0.03
Arylamino flavoneColon cancer (HCT-15)0.06

Applications in Drug Development

Flavone derivatives synthesized from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[3][4]

  • Anticancer Agents: Many flavone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][6][7] They can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.

  • Anti-inflammatory Agents: Flavones can modulate inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases.

  • Antimicrobial Agents: Certain flavone derivatives exhibit significant activity against a range of bacteria and fungi, offering potential for the development of new antibiotics.[2]

  • Antioxidant Properties: The polyphenolic nature of flavones imparts strong antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[4]

The versatility of the synthetic methods allows for the creation of diverse libraries of flavone derivatives, which can be screened for various biological activities, facilitating the discovery of new drug leads.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a wide variety of flavone derivatives. The protocols outlined in these application notes provide robust and efficient methods for the preparation of these important heterocyclic compounds. The significant biological activities of flavones underscore their potential in the development of new therapeutic agents for a range of diseases. Further exploration of the structure-activity relationships of novel flavone derivatives will continue to be a fruitful area of research for medicinal chemists and drug development professionals.

References

Application of 1-(2-Hydroxyphenyl)-2-phenylethanone in the Synthesis of Pterocarpans

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pterocarpans, a class of natural isoflavonoids, exhibit a wide range of biological activities, making them attractive targets for synthetic and medicinal chemistry. A key precursor in the chemical synthesis of these complex molecules is 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2'-hydroxydeoxybenzoin. This document provides a detailed overview of the application of this starting material in the synthesis of pterocarpans. The synthetic strategy involves a two-step process: the formylation of this compound to form an isoflavone intermediate, followed by the reductive cyclization of the isoflavone to yield the pterocarpan scaffold. Detailed experimental protocols for these key transformations are provided, along with quantitative data to guide researchers in this synthetic endeavor.

Introduction

Pterocarpans are a significant class of isoflavonoids characterized by a tetracyclic ring system. They are phytoalexins, produced by plants in response to pathogen attack, and have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The efficient chemical synthesis of pterocarpans is crucial for the exploration of their therapeutic potential and for the generation of novel analogs with improved activity.

The synthetic route to pterocarpans often proceeds through isoflavone intermediates. This compound serves as a readily accessible and versatile starting material for the construction of the isoflavone core. This is typically achieved through the introduction of a one-carbon unit at the α-position of the ketone, followed by cyclization. Subsequent stereoselective reduction and intramolecular cyclization of the resulting isoflavone afford the characteristic pterocarpan skeleton.

Synthetic Pathway Overview

The overall synthetic strategy for converting this compound to a pterocarpan is depicted below. The process involves two main stages:

  • Isoflavone Synthesis: Formylation of this compound to introduce a carbonyl group at the benzylic position, which then undergoes cyclization to form the isoflavone ring.

  • Pterocarpan Formation: Reductive cyclization of the isoflavone intermediate to construct the fused furan ring of the pterocarpan core.

Synthetic_Pathway start This compound isoflavone Isoflavone Intermediate start->isoflavone Formylation & Cyclization pterocarpan Pterocarpan isoflavone->pterocarpan Reductive Cyclization

Caption: General synthetic route from this compound to pterocarpans.

Experimental Protocols

Protocol 1: Synthesis of Isoflavone from this compound

This protocol describes the base-catalyzed condensation of this compound with a formylating agent to yield an isoflavone.[1]

Materials:

  • This compound (2'-hydroxydeoxybenzoin)

  • Triethyl orthoformate

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add triethyl orthoformate (2.0 mmol) and DMAP (0.1 mmol).

  • Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired isoflavone.

Quantitative Data for Isoflavone Synthesis:

Starting MaterialFormylating AgentCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2'-HydroxydeoxybenzoinTriethyl orthoformateDMAP (0.1)DMF100485[1]
2'-Hydroxy-4'-methoxydeoxybenzoinTriethyl orthoformateDMAP (0.02)DMF100392[1]
2',4'-DihydroxydeoxybenzoinN,N-Dimethylformamide dimethyl acetal (DMF-DMA)-Pyridine100578Recent review
Protocol 2: Synthesis of (±)-Medicarpin (a Pterocarpan) from 7-Hydroxy-4'-methoxyisoflavone

This protocol details the reductive cyclization of an isoflavone to a pterocarpan, exemplified by the synthesis of (±)-medicarpin. This involves the reduction of the isoflavone to an isoflavan-4-ol, followed by acid-catalyzed cyclization.

Materials:

  • 7-Hydroxy-4'-methoxyisoflavone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reduction to Isoflavanol: Dissolve 7-hydroxy-4'-methoxyisoflavone (1.0 mmol) in a mixture of THF (10 mL) and MeOH (5 mL). Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude isoflavanol is used in the next step without further purification.

  • Cyclization to Pterocarpan: Dissolve the crude isoflavanol in anhydrous DCM (10 mL) and cool to 0 °C.

  • Add boron trifluoride diethyl etherate (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield (±)-medicarpin.

Quantitative Data for Pterocarpan Formation:

Isoflavone IntermediateReducing AgentCyclization CatalystSolventYield (%)Reference
7-Hydroxy-4'-methoxyisoflavoneNaBH₄BF₃·OEt₂THF/MeOH, DCM75 (over two steps)General procedure
2'-HydroxyisoflavoneAsymmetric Transfer HydrogenationHClEthanol82 (one-pot)[2]

Logical Workflow for Pterocarpan Synthesis

The following diagram illustrates the decision-making process and experimental flow for the synthesis of pterocarpans from this compound.

Workflow decision decision process process output output start Start: 1-(2-Hydroxyphenyl)- 2-phenylethanone formylation Step 1: Formylation and Cyclization to Isoflavone start->formylation check_isoflavone Isoflavone Pure? formylation->check_isoflavone purify_isoflavone Purify by Column Chromatography check_isoflavone->purify_isoflavone No reduction Step 2: Reduction to Isoflavanol check_isoflavone->reduction Yes purify_isoflavone->reduction cyclization Step 3: Acid-Catalyzed Cyclization reduction->cyclization check_pterocarpan Pterocarpan Pure? cyclization->check_pterocarpan purify_pterocarpan Purify by Column Chromatography check_pterocarpan->purify_pterocarpan No end Final Product: Pterocarpan check_pterocarpan->end Yes purify_pterocarpan->end

Caption: Experimental workflow for the synthesis of pterocarpans.

Conclusion

The synthesis of pterocarpans from this compound via an isoflavone intermediate is a well-established and efficient strategy. The protocols provided herein offer a detailed guide for researchers to perform these transformations. The modularity of this synthetic route allows for the introduction of various substituents on both aromatic rings of the this compound starting material, enabling the synthesis of a diverse library of pterocarpan analogs for biological evaluation. This approach is fundamental for advancing the drug discovery and development process for this important class of natural products.

References

Catalytic Applications of Metal Complexes of 1-(2-Hydroxyphenyl)-2-phenylethanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, and its Schiff base derivatives. While direct catalytic applications of metal complexes of 2-hydroxydeoxybenzoin itself are not extensively reported in the reviewed literature, the analogous Schiff base complexes derived from salicylaldehydes and other 2-hydroxyaryl ketones exhibit significant catalytic activity in a range of organic transformations. This document leverages these findings to outline the potential applications and provide detailed experimental guidance.

The Schiff base ligands, formed by the condensation of 2-hydroxydeoxybenzoin with various primary amines, are versatile chelating agents for a variety of transition metals, including palladium, copper, cobalt, and nickel. The resulting metal complexes have shown promise as catalysts in oxidation, reduction, and cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.

Application Notes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of Schiff bases derived from 2-hydroxyaryl aldehydes are effective catalysts for C-C bond formation reactions such as Suzuki and Stille couplings. These reactions are pivotal in the synthesis of biaryls and other conjugated systems, which are common motifs in pharmaceuticals and functional materials.

  • Suzuki-Miyaura Coupling: Palladium(II) complexes of salicylaldimine-type Schiff bases have demonstrated high catalytic activity for the Suzuki coupling of aryl halides with arylboronic acids. Conversions of over 90% have been reported for the reaction of iodobenzene with phenylboronic acid.[1] The catalyst facilitates the formation of a new carbon-carbon bond, leading to the biphenyl product. The catalyst loading can be as low as 1 mol%, and the reaction is typically carried out in the presence of a base such as triethylamine.

  • Stille Coupling: Similar palladium(II) Schiff base complexes have been successfully employed as catalysts in Stille cross-coupling reactions. For the coupling of iodobenzene with organostannanes, conversions of up to 80% have been achieved.[2] These catalysts offer an alternative to traditional phosphine-ligated palladium systems.

Cobalt-Catalyzed Oxidation Reactions

Cobalt(II) complexes with Schiff base ligands are known to catalyze the oxidation of various organic substrates, often utilizing molecular oxygen as the terminal oxidant.

  • Oxidation of Alkenes: Cobalt(II) complexes of salicylidene-type Schiff bases have been shown to catalyze the oxidation of styrene to acetophenone and 1-phenylethanol.[3] The selectivity of the reaction can be influenced by the choice of solvent and catalyst concentration. This type of catalytic oxidation is valuable for the synthesis of ketones and alcohols from readily available alkenes.

Copper-Catalyzed Oxidation Reactions

Copper(II) Schiff base complexes are effective catalysts for a variety of oxidation reactions, including the oxidation of phenols and ascorbic acid. These reactions often mimic the activity of copper-containing enzymes.

  • Phenoxazinone Synthase Activity: Copper(II) complexes of Schiff bases derived from salicylaldehyde have been shown to catalyze the oxidative coupling of 2-aminophenol to form phenoxazinone.[4] This reaction is a model for the activity of phenoxazinone synthase enzymes.

  • Oxidation of Ascorbic Acid: Certain copper(II) Schiff base complexes are catalytically active in the oxidation of ascorbic acid by dioxygen, a reaction that models the activity of the CuB site of dopamine β-hydroxylase.[5]

Nickel-Catalyzed Reactions

While the direct catalytic applications of nickel complexes with 2-hydroxydeoxybenzoin Schiff bases in synthetic organic reactions are less documented in the reviewed literature, nickel(II) Schiff base complexes are known to be involved in redox processes, such as DNA cleavage, which suggests their potential as redox catalysts.[6] Furthermore, nickel is a well-established catalyst for various cross-coupling and reduction reactions.[7]

Quantitative Data Summary

The following tables summarize the catalytic performance of metal complexes with Schiff base ligands structurally related to those derived from this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Catalyst/LigandReactionSubstratesBaseSolventTemp. (°C)Time (h)Conversion (%)Reference
HapbamPdSuzukiIodobenzene, Phenylboronic acidEt₃NDMA10012>90[1]
HapFbamPdSuzukiIodobenzene, Phenylboronic acidEt₃NDMA10012>90[1]
PdB1MeStilleIodobenzene, OrganostannaneEt₃NDMSO80680[2]

Table 2: Cobalt-Catalyzed Oxidation of Styrene

CatalystSolventSelectivity (Acetophenone)Selectivity (1-phenylethanol)Reference
Complex I1-Propanol100% (first 4h)-[3]
Complex II1-PropanolHighLow[3]
Complex IIEthanolBecomes 100% with increased catalyst conc.-[3]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes a general method for the synthesis of a Schiff base ligand by condensation of this compound with a primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline, benzylamine) (1 equivalent)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

  • Characterize the product by FT-IR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex

This protocol outlines the synthesis of a palladium(II) complex using the Schiff base ligand prepared in Protocol 1.[1]

Materials:

  • Schiff base ligand (from Protocol 1) (2 equivalents)

  • Palladium(II) acetate (1 equivalent)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the Schiff base ligand in acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve palladium(II) acetate in acetonitrile.

  • Add the palladium(II) acetate solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 5 hours. A solid precipitate should form.

  • Cool the mixture to room temperature.

  • Collect the solid complex by filtration, wash with cold acetonitrile, and air dry.

  • Characterize the complex using elemental analysis, FT-IR, and ¹H NMR. The formation of the complex can be confirmed by the shift in the C=N stretching frequency in the IR spectrum.

Protocol 3: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura coupling reaction using the synthesized palladium(II)-Schiff base complex.[1]

Materials:

  • Aryl halide (e.g., iodobenzene) (1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II)-Schiff base complex (from Protocol 2) (1 mol%)

  • Triethylamine (Et₃N) (3 mmol)

  • N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II)-Schiff base complex, and triethylamine.

  • Add the solvent (DMA) to the tube.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Reaction l1 1-(2-Hydroxyphenyl)- 2-phenylethanone l_react Condensation (Ethanol, Acetic Acid) l1->l_react l2 Primary Amine l2->l_react l_prod Schiff Base Ligand l_react->l_prod c1 Schiff Base Ligand c_react Complexation (Acetonitrile) c1->c_react c2 Metal Salt (e.g., Pd(OAc)₂) c2->c_react c_prod Metal-Schiff Base Complex c_react->c_prod catalyst Metal-Schiff Base Complex cat1 Substrate A cat_react Catalytic Cycle (Solvent, Base, Heat) cat1->cat_react cat2 Substrate B cat2->cat_react catalyst->cat_react cat_prod Product cat_react->cat_prod suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdi [Ar-Pd(II)L₂-X] pd0->pdi Oxidative Addition pdii [Ar-Pd(II)L₂-Ar'] pdi->pdii Transmetalation product Ar-Ar' pdii->pd0 pdii->product Reductive Elimination aryl_halide Ar-X aryl_halide->pdi boronic_acid Ar'-B(OR)₂ boronic_acid->pdii base Base base->pdii logical_relationship start Design of 2-Hydroxydeoxybenzoin Schiff Base Ligand synthesis Synthesis and Characterization of Ligand and Metal Complexes start->synthesis screening Screening of Catalytic Activity (Oxidation, Reduction, Cross-Coupling) synthesis->screening optimization Optimization of Reaction Conditions (Solvent, Temperature, Catalyst Loading) screening->optimization application Application in Target Molecule Synthesis (e.g., Drug Intermediates) optimization->application

References

Application Notes and Protocols for 1-(2-Hydroxyphenyl)-2-phenylethanone in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(2-hydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, as a scaffold in antimicrobial drug discovery. While direct antimicrobial data for this specific compound is limited in publicly available literature, this document outlines the established antimicrobial activities of structurally related compounds, detailed experimental protocols for its evaluation, and potential mechanisms of action to guide further research.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Deoxybenzoins, a class of organic compounds characterized by a 1,2-diaryl-ethanone backbone, have emerged as a promising area of investigation. This compound, belonging to this class, possesses structural features, such as the phenolic hydroxyl group, that are often associated with antimicrobial activity. This document serves as a guide for researchers interested in exploring the antimicrobial potential of this and related compounds.

Antimicrobial Activity of Structurally Related Compounds

Deoxybenzoin Derivatives

A series of deoxybenzoin derivatives synthesized from genistein have shown antibacterial activity against a panel of bacteria including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.[1] Antifungal activity has also been observed against Aspergillus niger, Candida albicans, and Trichophyton rubrum.[1] Furthermore, metronidazole-deoxybenzoin derivatives have been synthesized and shown to be effective against Helicobacter pylori.

Other 2-Hydroxyphenyl Derivatives

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have exhibited structure-dependent antimicrobial activity, particularly against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile.[2] Some of these compounds also showed promising activity against vancomycin-intermediate S. aureus strains.[2] Additionally, various hydroxyacetophenone derivatives have demonstrated good antibacterial activity against E. coli and K. pneumoniae.[3]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of various derivatives containing the 2-hydroxyphenyl moiety. This data illustrates the potential of this chemical class and can serve as a benchmark for the evaluation of this compound.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
Deoxybenzoin DerivativesBacillus subtilisNot specified[1]
Escherichia coliNot specified[1]
Pseudomonas fluorescenceNot specified[1]
Staphylococcus aureusNot specified[1]
Aspergillus nigerNot specified[1]
Candida albicansNot specified[1]
Trichophyton rubrumNot specified[1]
Metronidazole-deoxybenzoin DerivativesHelicobacter pyloriPotent activity noted
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesS. aureusStructure-dependent[2]
E. faecalisStructure-dependent[2]
C. difficileStructure-dependent[2]
Hydroxyacetophenone DerivativesE. coliGood activity noted[3]
K. pneumoniaeGood activity noted[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action Studies (Hypothetical)

The exact mechanism of action for this compound is yet to be determined. The following are potential mechanisms that could be investigated based on the activities of related phenolic compounds.

  • Cell Membrane Disruption: The phenolic hydroxyl group could interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. This can be assessed using membrane potential-sensitive dyes or by measuring the release of cellular contents.

  • Enzyme Inhibition: The compound could inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall synthesis. Enzyme inhibition assays would be required to investigate this.

  • Inhibition of Biofilm Formation: Many antimicrobial agents can interfere with the ability of bacteria to form biofilms. Crystal violet staining assays can be used to quantify biofilm formation in the presence of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_moa Mechanism of Action Studies cluster_evaluation Further Evaluation synthesis Synthesis & Purification of This compound mic_assay MIC Assay (Bacteria & Fungi) synthesis->mic_assay Test Compound membrane Membrane Permeability mic_assay->membrane Active Compound enzyme Enzyme Inhibition mic_assay->enzyme biofilm Biofilm Formation mic_assay->biofilm cytotoxicity Cytotoxicity Assay membrane->cytotoxicity enzyme->cytotoxicity biofilm->cytotoxicity in_vivo In Vivo Efficacy cytotoxicity->in_vivo Low Toxicity

Caption: Workflow for antimicrobial evaluation of this compound.

Hypothesized Signaling Pathway Inhibition

hypothesized_pathway cluster_bacterial_cell Bacterial Cell compound This compound membrane Cell Membrane compound->membrane dna_gyrase DNA Gyrase compound->dna_gyrase protein_synthesis Ribosome (Protein Synthesis) compound->protein_synthesis disruption Membrane Disruption (Loss of Integrity) membrane->disruption dna_inhibition Inhibition of DNA Replication dna_gyrase->dna_inhibition protein_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_inhibition cell_death Bacterial Cell Death disruption->cell_death dna_inhibition->cell_death protein_inhibition->cell_death

Caption: Hypothesized antimicrobial mechanisms of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The documented activity of its structural relatives provides a solid foundation for its investigation. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive antimicrobial screening against a broad panel of clinically relevant pathogens. Subsequent studies should aim to elucidate its mechanism of action and evaluate its toxicological profile to determine its potential as a lead compound for further drug development. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogs, will also be crucial in optimizing its antimicrobial potency and selectivity.

References

Application Notes and Protocols: 1-(2-Hydroxyphenyl)-2-phenylethanone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(2-hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of aurones, chromones (including flavones), and flavanones, along with a summary of their significant biological activities.

Introduction

This compound is a valuable bifunctional molecule possessing a reactive ketone and a phenolic hydroxyl group. This unique structural arrangement allows for a range of chemical transformations, making it an ideal precursor for the construction of diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their well-documented pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This document serves as a practical guide for researchers interested in utilizing this versatile building block for the discovery and development of novel therapeutic agents.

Synthetic Applications

This compound and its derivatives are pivotal in the synthesis of several classes of flavonoids and other related heterocyclic compounds. The primary synthetic pathways involve intramolecular cyclization reactions, often preceded by condensation or rearrangement steps.

Synthesis of Aurones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their distinctive yellow color and a wide spectrum of biological activities. A common synthetic route to aurones involves the oxidative cyclization of 2'-hydroxychalcones, which can be prepared from this compound derivatives. Alternatively, a more direct approach involves the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde.

Experimental Protocol: One-Pot Synthesis of Aurones via Grinding

This protocol describes an eco-friendly, one-pot synthesis of aurones from substituted 2-hydroxyphenacyl chloride and aryl aldehydes using activated barium hydroxide under solvent-free conditions.

Materials:

  • Substituted 2-hydroxyphenacyl chloride

  • Aryl aldehyde

  • Activated barium hydroxide

  • China pestle and mortar

  • Ice-cold water

  • Concentrated HCl

  • Ethanol (for recrystallization)

Procedure:

  • In a china pestle and mortar, combine the substituted 2-hydroxyphenacyl chloride (1 mmol) and the aryl aldehyde (1 mmol).

  • Add activated barium hydroxide (2.5 g, 14.59 mmol) to the mixture.

  • Grind the reaction mixture for 5 minutes, during which the color should turn yellow.

  • Allow the reaction mixture to stand at room temperature for 10 minutes to ensure completion (monitor by TLC).

  • Add ice-cold water (30 ml) to the reaction mixture and acidify with concentrated HCl.

  • Filter the resulting yellow solid, wash with water, and recrystallize from ethanol to obtain the pure aurone.

Quantitative Data: Anticancer Activity of Aurone Derivatives

A study by H. Sakagami et al. investigated the cytotoxicity of various aurone derivatives against human oral squamous cell carcinoma (OSCC) cell lines and normal oral mesenchymal cells.

CompoundStructureMean CC50 (μM) vs OSCCMean CC50 (μM) vs Normal CellsTumor Specificity (TS)
(2Z)-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone>9.7>94>9.7
(2Z)-2-benzylidene-3(2H)-benzofuranone14.293.86.6
(2Z)-2-[(4-chlorophenyl)methylene]-3(2H)-benzofuranone21.393.84.4
Doxorubicin -0.839.711.7
5-FU -13.3>33.3>2.5

CC50: 50% cytotoxic concentration. TS = CC50 (Normal)/CC50 (Tumor). Data extracted from.

G 2-Hydroxyphenacyl_chloride 2-Hydroxyphenacyl chloride Intermediate Intermediate 2-Hydroxyphenacyl_chloride->Intermediate Aryl_aldehyde Aryl aldehyde Aryl_aldehyde->Intermediate Activated_BaOH2 Activated Ba(OH)₂ (Grinding, 5 min) Activated_BaOH2->Intermediate Aurone Aurone Intermediate->Aurone Acidification (HCl)

Synthesis of Chromones (including Flavones)

Chromones (4H-1-benzopyran-4-ones) and their 2-phenyl derivatives, flavones, are a major class of flavonoids with diverse biological activities. A common synthetic route starts from 2-hydroxyacetophenone (a derivative of this compound). The Baker-Venkataraman rearrangement is a classical method for flavone synthesis.

Experimental Protocol: Synthesis of Flavone via Baker-Venkataraman Rearrangement

This protocol outlines a three-step synthesis of flavone from 2-hydroxyacetophenone.

Step 1: Benzoylation of 2-Hydroxyacetophenone

  • Dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).

  • Add benzoyl chloride (4.22 g, 30.0 mmol) using a Pasteur pipette.

  • Fit the flask with a calcium chloride drying tube and swirl.

  • After the initial exothermic reaction subsides (approx. 20 min), pour the mixture into a beaker containing 3% HCl (~120 mL) and crushed ice (~40 g).

  • Collect the precipitated solid by vacuum filtration, wash with ice-cold methanol (~5 mL) and then water (~5 mL) to yield 2-benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • The product from Step 1 is rearranged to a β-diketone intermediate. Detailed conditions for this step can vary but often involve a strong base like potassium hydroxide in pyridine.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • The β-diketone from Step 2 is cyclized upon treatment with a strong acid, such as sulfuric acid in glacial acetic acid, to yield the final flavone product.

Quantitative Data: Antimicrobial Activity of Substituted 2-Phenyl-4-Chromones

A study by Noor Fathima Anjum et al. evaluated the antibacterial activity of synthesized 3-hydroxy-2-phenyl-4-chromones.

Compound CodeR1R2R3Zone of Inhibition (mm) vs B. subtilisZone of Inhibition (mm) vs P. aeruginosaZone of Inhibition (mm) vs E. coliZone of Inhibition (mm) vs S. aureus
NF-1 HHH14131112
NF-2 HOMeH13141210
NF-3 ClHH21202425
NF-5 MeHH18191716
Amoxicillin ---28293532
Gentamycin ---26312933

Data extracted from.

G 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Benzoyloxyacetophenone 2-Benzoyloxyacetophenone 2-Hydroxyacetophenone->2-Benzoyloxyacetophenone Benzoylation Benzoyl_chloride Benzoyl chloride (Pyridine) Benzoyl_chloride->2-Benzoyloxyacetophenone beta-Diketone β-Diketone Intermediate 2-Benzoyloxyacetophenone->beta-Diketone Baker_Venkataraman Baker-Venkataraman Rearrangement Baker_Venkataraman->beta-Diketone Flavone Flavone beta-Diketone->Flavone Acid_Cyclization Acid-catalyzed Cyclization Acid_Cyclization->Flavone

Synthesis of Flavanones

Flavanones, or 2,3-dihydro-2-phenylchroman-4-ones, are another important class of flavonoids. They can be synthesized from 2'-hydroxychalcones, which are in turn prepared by the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of Flavanones from 2'-Hydroxychalcones

This protocol describes the synthesis of flavanones by the cyclization of 2'-hydroxychalcones.

Step 1: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)

  • Take a mixture of 2-hydroxyacetophenone (0.01 mol, 1.36 g) and the corresponding heterocyclic aldehyde (0.01 mol) in ethanol (30 ml).

  • Stir the mixture at 10-15 °C.

  • Add a solution of potassium hydroxide (40% in water) dropwise while maintaining the temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

  • Filter the precipitated 2'-hydroxychalcone, wash with water, and dry.

Step 2: Cyclization to Flavanone

  • Reflux the 2'-hydroxychalcone (from Step 1) with sodium acetate in a mixture of alcohol and water to induce intramolecular cyclization.

  • After completion of the reaction (monitor by TLC), cool the mixture and isolate the precipitated flavanone by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure flavanone.

Quantitative Data: Anticancer Activity of Flavanone Derivatives

A study by A. K. Singh et al. evaluated the in vitro anticancer activity of synthesized flavanones against various human cancer cell lines.

CompoundRIC50 (μM) vs MCF7IC50 (μM) vs HT29IC50 (μM) vs A498
4a 2-Furyl1.52.12.5
4b 2-Thienyl3.24.53.8
4c 2-Pyridyl5.86.27.1
4d 3-Pyridyl6.57.88.2
Doxorubicin -0.81.21.5

IC50: 50% inhibitory concentration. MCF7: Mammary adenocarcinoma, HT29: Human colon adenocarcinoma, A498: Human kidney adenocarcinoma. Data extracted from.

G 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Hydroxychalcone 2'-Hydroxychalcone 2-Hydroxyacetophenone->2-Hydroxychalcone Claisen-Schmidt Condensation Aromatic_aldehyde Aromatic aldehyde (KOH, Ethanol) Aromatic_aldehyde->2-Hydroxychalcone Flavanone Flavanone 2-Hydroxychalcone->Flavanone Intramolecular Cyclization Sodium_acetate Sodium acetate (Alcohol/Water, Reflux) Sodium_acetate->Flavanone

Conclusion

This compound and its derivatives are undeniably valuable and versatile building blocks in the synthesis of a wide array of heterocyclic compounds with significant biological potential. The protocols and data presented in these application notes demonstrate the straightforward and efficient synthetic routes to aurones, chromones, and flavanones. The potent biological activities exhibited by these synthesized compounds underscore their importance as scaffolds for the development of new therapeutic agents. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the vast chemical space accessible from this readily available starting material to generate novel molecules with improved pharmacological profiles.

Exploring 1-(2-Hydroxyphenyl)-2-phenylethanone Derivatives as Potent Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the efficacy of 1-(2-hydroxyphenyl)-2-phenylethanone derivatives, a class of compounds belonging to the chalcone family, as corrosion inhibitors, particularly for mild steel in acidic environments. The information compiled is based on extensive research into chalcones and their derivatives as effective agents in preventing metal degradation.

Introduction to this compound Derivatives as Corrosion Inhibitors

This compound and its derivatives are organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of heteroatoms (like oxygen in the hydroxyl and carbonyl groups), π-electrons in the aromatic rings, and the planar structure of these molecules make them excellent candidates for corrosion inhibition.[1] Their mechanism of action primarily involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] This adsorption can be physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm.

The efficiency of these inhibitors is influenced by the specific substituents on the phenyl rings. The hydroxyl group at the ortho position (2'-position) can significantly contribute to the adsorption process through chelation with metal ions on the surface.

Quantitative Data Summary

The following tables summarize typical data obtained from corrosion inhibition studies of hydroxyphenyl-containing chalcone derivatives on mild steel in a 1 M HCl solution. This data is representative of the performance of this class of compounds.

Table 1: Weight Loss Data for a Representative 2'-Hydroxychalcone Derivative

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank8.50--
1 x 10⁻⁵2.1275.10.751
5 x 10⁻⁵1.2884.90.849
1 x 10⁻⁴0.8590.00.900
5 x 10⁻⁴0.4394.90.949
1 x 10⁻³0.2197.50.975

Data is synthesized from typical results reported for chalcone derivatives in acidic media.

Table 2: Electrochemical Polarization and Impedance Data for a Representative 2'-Hydroxychalcone Derivative

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA cm⁻²)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank-480120025150-
1 x 10⁻⁵-4702881158076.0
5 x 10⁻⁵-4651682106586.0
1 x 10⁻⁴-4601083205091.0
5 x 10⁻⁴-450546504095.5
1 x 10⁻³-4452412003098.0

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, Rct: Charge Transfer Resistance, Cdl: Double Layer Capacitance. Data is synthesized from typical results reported for chalcone derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A common method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation reaction.

Protocol:

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

  • Add an appropriate substituted benzaldehyde (1 equivalent) to the solution.

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid (the chalcone derivative) is then filtered, washed with cold water until the washings are neutral, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

  • Polish the coupons with a series of emery papers of decreasing grit size, wash them with distilled water and acetone, and dry them in a desiccator.

  • Weigh the polished coupons accurately.

  • Prepare a 1 M HCl solution (or other corrosive medium) with and without various concentrations of the synthesized inhibitor.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with a solution containing a cleaning agent (e.g., a solution of NaOH with zinc dust) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) = ΔW / (A * t) (where A is the surface area and t is the immersion time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 (where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively).

Electrochemical Measurements

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) are powerful techniques to study the mechanism of corrosion inhibition.

Protocol:

  • Use a standard three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Record the impedance data and analyze it by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 .

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the polarization curve (log of current density vs. potential).

    • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 .

Visualizations

Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_adsorption Adsorption & Protection Inhibitor This compound Derivative Protective_Layer Adsorbed Inhibitor Layer Inhibitor->Protective_Layer Adsorption H_plus H+ Cathodic_sites Cathodic sites H_plus->Cathodic_sites Hydrogen Evolution (Corrosion) Cl_minus Cl- Fe Fe (Anodic sites) Fe->Protective_Layer Blocks Anodic Dissolution Cathodic_sites->Protective_Layer Blocks Cathodic Reaction

Caption: Mechanism of corrosion inhibition by adsorption of chalcone derivatives.

Experimental Workflow for Inhibitor Evaluation

G cluster_tests Corrosion Tests start Start synthesis Synthesis & Characterization of Inhibitor start->synthesis solutions Prepare Test Solutions (Acid + Inhibitor Concentrations) synthesis->solutions prep Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement prep->weight_loss electrochemical Electrochemical Studies (EIS & PDP) prep->electrochemical solutions->weight_loss solutions->electrochemical analysis Data Analysis (CR, IE%, Rct, icorr, etc.) weight_loss->analysis electrochemical->analysis surface Surface Analysis (Optional) (SEM, AFM, XPS) analysis->surface conclusion Conclusion on Inhibition Performance analysis->conclusion surface->conclusion end End conclusion->end

Caption: Workflow for evaluating the corrosion inhibition performance.

Structure-Activity Relationship Logic

G cluster_features Key Structural Features Inhibitor_Structure Inhibitor Molecular Structure (this compound derivative) Heteroatoms Presence of Heteroatoms (O in -OH, C=O) Inhibitor_Structure->Heteroatoms Aromatic_Rings π-Electrons from Aromatic Rings Inhibitor_Structure->Aromatic_Rings Substituents Electron Donating/Withdrawing Substituents Inhibitor_Structure->Substituents Adsorption Adsorption on Metal Surface Heteroatoms->Adsorption Lone pair interaction Aromatic_Rings->Adsorption π-d orbital interaction Substituents->Adsorption Modifies electron density Efficiency Corrosion Inhibition Efficiency Adsorption->Efficiency

Caption: Relationship between inhibitor structure and its performance.

References

Application Notes and Protocols: 1-(2-Hydroxyphenyl)-2-phenylethanone in Fluorescence Quenching Studies for Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching is a powerful technique for studying the binding of ligands to macromolecules, such as proteins. This method relies on the change in the fluorescence intensity of a fluorophore upon interaction with a quencher molecule. In the context of ligand binding, either the intrinsic fluorescence of the protein (typically from tryptophan residues) can be quenched by the ligand, or the fluorescence of a small molecule probe can be quenched upon binding to a protein.

This document outlines a hypothetical application of 1-(2-hydroxyphenyl)-2-phenylethanone as a fluorescent probe in such binding studies. Due to a lack of specific published data on the use of this molecule for this application, the following protocols and data are based on the general principles of fluorescence quenching and the known properties of structurally similar compounds. This compound, a derivative of deoxybenzoin, possesses a phenolic hydroxyl group and a keto group, which could potentially contribute to its fluorescence properties and its ability to interact with biological macromolecules.

Principle of the Assay

The fundamental principle of a fluorescence quenching assay is the distance-dependent interaction between a fluorophore and a quencher. When a ligand binds to a protein, it can cause a conformational change in the protein, which may bring a quenching moiety (either on the ligand or the protein) into proximity with a fluorophore, leading to a decrease in fluorescence intensity. This change in fluorescence can be used to determine binding affinities, such as the dissociation constant (Kd).

The quenching process can be described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

By titrating a solution of the fluorescent probe and the protein with a ligand and measuring the corresponding changes in fluorescence, a binding curve can be generated to calculate the binding constant.

Hypothetical Photophysical Properties

Based on the analysis of structurally related compounds such as 2'-hydroxychalcones and 2'-hydroxyacetophenone, the following are estimated photophysical properties for this compound. These are illustrative and would need to be experimentally determined.

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~320 - 350 nmPhenyl ketone and phenol moieties typically absorb in this UV-A range. The exact maximum will be solvent-dependent.
Emission Maximum (λem) ~400 - 450 nmA Stokes shift is expected, with emission in the violet-blue region. Solvent polarity can significantly affect the emission wavelength.[1][2]
Quantum Yield (Φ) Low to moderatePhenyl ketones often have lower quantum yields due to efficient intersystem crossing. The hydroxyl group may influence this.[3]
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for this class of chromophores.

Experimental Protocols

This section provides a detailed, albeit hypothetical, protocol for using this compound as an extrinsic fluorescent probe to study the binding of a non-fluorescent ligand to a protein.

Materials and Reagents
  • This compound (Purity ≥95%)

  • Target Protein (e.g., Serum Albumin, enzyme of interest)

  • Ligand of Interest (non-fluorescent)

  • Buffer Solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Spectrofluorometer

  • Quartz Cuvettes

  • Micropipettes

Protocol 1: Characterization of this compound Fluorescence

Objective: To determine the optimal excitation and emission wavelengths and to assess the fluorescence stability of the probe.

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or Ethanol) and store it protected from light.

  • Working Solution: Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the assay buffer.

  • Excitation Spectrum:

    • Set the emission wavelength to an estimated value (e.g., 420 nm).

    • Scan a range of excitation wavelengths (e.g., 280-380 nm) to determine the excitation maximum.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined maximum.

    • Scan a range of emission wavelengths (e.g., 380-550 nm) to determine the emission maximum.

  • Stability Check: Monitor the fluorescence intensity at the optimal excitation and emission wavelengths over a period of time (e.g., 30 minutes) to ensure the probe is photostable under the experimental conditions.

Protocol 2: Fluorescence Quenching Titration for Ligand Binding

Objective: To determine the binding affinity (Kd) of a ligand to a target protein using this compound as a fluorescent probe.

  • Preparation of Solutions:

    • Prepare a solution of the target protein in the assay buffer at a fixed concentration (e.g., 1 µM).

    • Prepare a solution of the this compound probe at a concentration where it provides a stable and measurable fluorescence signal (e.g., 1 µM).

    • Prepare a concentrated stock solution of the ligand in the same assay buffer.

  • Titration Experiment:

    • To a quartz cuvette, add the protein and the fluorescent probe solution. Allow the system to equilibrate.

    • Record the initial fluorescence intensity (F₀) at the predetermined excitation and emission maxima.

    • Incrementally add small aliquots of the ligand stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity (F).

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects if the added volume of the ligand is significant.

    • Plot the change in fluorescence (ΔF = F₀ - F) or the ratio F₀/F as a function of the ligand concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).

The binding constant can be determined by fitting the data to the following equation for a single binding site:

ΔF = (ΔFₘₐₓ * [L]) / (Kd + [L])

Where:

  • ΔF is the change in fluorescence intensity.

  • ΔFₘₐₓ is the maximum change in fluorescence at saturation.

  • [L] is the concentration of the free ligand.

  • Kd is the dissociation constant.

Data Presentation

The following tables are templates for recording and presenting the quantitative data from the proposed experiments.

Table 1: Photophysical Properties of this compound

ParameterWavelength (nm) / Value
Excitation Maximum (λex)
Emission Maximum (λem)
Stokes Shift (nm)
Fluorescence Lifetime (τ)
Quantum Yield (Φ)

Table 2: Fluorescence Quenching Titration Data

Ligand Concentration (µM)Fluorescence Intensity (a.u.)F₀/FΔF (F₀ - F)
01.00
...
...

Table 3: Calculated Binding Parameters

ParameterValueStandard Error
Kd (µM)
ΔFₘₐₓ
n (Hill Coefficient)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock mix Mix Probe and Protein prep_probe->mix prep_protein Prepare Protein Stock prep_protein->mix prep_ligand Prepare Ligand Stock titrate Titrate with Ligand prep_ligand->titrate measure_f0 Measure F₀ mix->measure_f0 measure_f0->titrate measure_f Measure F titrate->measure_f Repeat for each ligand concentration plot Plot ΔF vs [Ligand] measure_f->plot fit Fit to Binding Model plot->fit calculate_kd Calculate Kd fit->calculate_kd

Caption: Workflow for a fluorescence quenching-based ligand binding assay.

Principle of Fluorescence Quenching in Ligand Binding

quenching_principle cluster_no_ligand No Ligand Bound cluster_ligand_bound Ligand Bound P Protein F_unbound Fluorophore (High Fluorescence) PL Protein-Ligand Complex P->PL + Ligand F_bound Fluorophore (Quenched) F_unbound->F_bound Quenching L Ligand (Quencher)

Caption: Ligand binding induces fluorescence quenching of a probe.

Conclusion

While the direct application of this compound in fluorescence quenching assays for ligand binding is not yet established in the literature, its chemical structure suggests potential as a fluorescent probe. The provided hypothetical protocols and data templates offer a framework for researchers to explore its utility. Experimental determination of its photophysical properties and validation of its interaction with specific protein-ligand systems are crucial next steps. This approach, if successful, could add a new tool to the repertoire of techniques available for studying molecular interactions in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound via Fries rearrangement of phenyl phenylacetate?

A1: The most frequently observed impurities include:

  • Isomeric Byproduct: 1-(4-Hydroxyphenyl)-2-phenylethanone, the para isomer, is the most common impurity. Its formation is competitive with the desired ortho isomer, this compound.

  • Unreacted Starting Material: Residual phenyl phenylacetate may be present if the reaction does not proceed to completion.

  • Reaction Byproducts: Phenol and p-acetoxyacetophenone can also be formed as byproducts during the reaction.[1][2]

  • Inorganic Impurities: Residual Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products may be present in the crude product.[3]

  • Residual Solvents: Solvents used during the reaction or purification steps may be retained in the final product.[3]

Q2: My synthesis yields a high proportion of the undesired 1-(4-Hydroxyphenyl)-2-phenylethanone (para isomer). How can I increase the selectivity for the ortho isomer?

A2: The regioselectivity of the Fries rearrangement is highly dependent on the reaction temperature. To favor the formation of the ortho isomer, this compound, it is recommended to conduct the reaction at higher temperatures, typically above 160°C.[4][5] Conversely, lower reaction temperatures (below 60°C) favor the formation of the para isomer.[4][5] The choice of solvent can also influence the ortho/para ratio; nonpolar solvents tend to favor the ortho product.

Q3: The overall yield of my reaction is low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride, is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous reagents and solvents are used.

  • Suboptimal Temperature: The reaction temperature should be carefully controlled to favor the desired isomer and ensure an adequate reaction rate.

  • Product Loss During Workup: The aqueous workup and extraction steps should be performed carefully to minimize the loss of the product. Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

Q4: I am having difficulty separating the ortho and para isomers. What purification methods are most effective?

A4: The separation of this compound (ortho isomer) from its para isomer can be challenging due to their similar polarities. The following methods are commonly employed:

  • Steam Distillation: The ortho isomer is more volatile than the para isomer due to intramolecular hydrogen bonding. Steam distillation can be an effective method for separating the two isomers.[4][5]

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) can effectively separate the isomers.

  • Recrystallization: Careful recrystallization from a suitable solvent system may allow for the selective crystallization of one isomer, leaving the other in the mother liquor.

Summary of Reaction Conditions for Isomer Selectivity

ParameterCondition for High ortho-Isomer YieldCondition for High para-Isomer Yield
Temperature High (> 160°C)Low (< 60°C)
Solvent Nonpolar (e.g., nitrobenzene, carbon disulfide)Polar

Detailed Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Phenyl phenylacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add phenyl phenylacetate (1 equivalent).

  • Solvent Addition: Add anhydrous nitrobenzene to the flask.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition of the catalyst is complete, slowly heat the reaction mixture to 160-170°C and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Stir the mixture until all the solids have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or steam distillation to separate the ortho and para isomers.

Visualizing Reaction Pathways and Workflows

Impurity Formation Pathway

Start Phenyl Phenylacetate Intermediate Acylium Ion Intermediate Start->Intermediate Fries Rearrangement (Lewis Acid) Impurity_Phenol Phenol (Byproduct) Start->Impurity_Phenol Side Reaction Product_O This compound (Desired Ortho-Product) Intermediate->Product_O High Temperature (>160°C) Impurity_P 1-(4-Hydroxyphenyl)-2-phenylethanone (Para-Isomer Impurity) Intermediate->Impurity_P Low Temperature (<60°C) Impurity_Acetox p-Acetoxyacetophenone (Byproduct) Intermediate->Impurity_Acetox Side Reaction

Caption: Logical workflow of the Fries rearrangement, showing the pathways to the desired ortho-product and common impurities.

Experimental Workflow for Synthesis and Purification

A Reaction Setup: Phenyl Phenylacetate + AlCl₃ B Heating (160-170°C) A->B Step 1 C Quenching (Ice/HCl) B->C Step 2 D Aqueous Workup & Extraction C->D Step 3 E Drying & Concentration D->E Step 4 F Crude Product E->F Step 5 G Purification (Column Chromatography or Steam Distillation) F->G Step 6 H Pure 1-(2-Hydroxyphenyl) -2-phenylethanone G->H Final Product

Caption: A step-by-step experimental workflow for the synthesis and purification of this compound.

References

strategies to increase the yield of 1-(2-Hydroxyphenyl)-2-phenylethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Fries rearrangement of phenyl phenylacetate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, to form the corresponding hydroxy aryl ketone.[1][2] The reaction can yield both ortho and para isomers, and controlling the regioselectivity is a key aspect of optimizing the synthesis for the desired 2-hydroxy product.

Q2: What are the critical parameters influencing the yield and regioselectivity of the Fries rearrangement?

Several factors significantly impact the outcome of the Fries rearrangement:

  • Temperature: Higher temperatures generally favor the formation of the ortho-isomer (this compound), while lower temperatures tend to yield the para-isomer.[1][2] This is often attributed to the thermodynamic stability of the chelate complex formed between the ortho-product and the Lewis acid catalyst at elevated temperatures.

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho-product, whereas polar solvents can increase the proportion of the para-product.[1][2]

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid are critical. Aluminum chloride (AlCl₃) is a commonly used catalyst, typically in stoichiometric excess.[3] The purity and anhydrous nature of the catalyst are essential for its activity.[4] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[3][4]

Q3: What are common side reactions that can lower the yield?

Several side reactions can compete with the desired Fries rearrangement, leading to a reduced yield of this compound:

  • Intermolecular acylation: The acylium ion intermediate can acylate another molecule of the phenolic ester or the phenol starting material, leading to polymeric byproducts.

  • Cleavage of the ester: Under harsh conditions, the ester can be cleaved back to the corresponding phenol and acyl halide.

  • Formation of the para-isomer: As mentioned, the formation of the undesired 1-(4-Hydroxyphenyl)-2-phenylethanone is a common competing reaction.[5]

  • Decomposition: At excessively high temperatures, decomposition of the starting material or product can occur, leading to a lower isolated yield.[4]

Q4: How can I purify the final product?

The purification of this compound typically involves standard laboratory techniques:

  • Column Chromatography: This is a highly effective method for separating the ortho and para isomers and removing other impurities.[6] A silica gel stationary phase with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.[7]

  • Recrystallization: If the crude product is a solid and the isomeric purity is reasonably high, recrystallization can be a cost-effective method for purification.[6] The choice of solvent is crucial and should be determined experimentally.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (e.g., hydrated AlCl₃).Use fresh, anhydrous Lewis acid. Handle the catalyst under an inert atmosphere to prevent moisture contamination.[4]
Insufficient reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the temperature and/or reaction time.[4]
Unstable acyl group in the starting ester.Ensure the phenylacetate group is stable under the reaction conditions. Consider alternative synthetic routes if the substrate is inherently unstable.[2]
Low Yield of the Desired Ortho-Isomer Reaction temperature is too low.Increase the reaction temperature. High temperatures favor the formation of the ortho product.[1][2]
Solvent is too polar.Use a non-polar solvent such as carbon disulfide, toluene, or hexane.[8]
Formation of a Mixture of Ortho and Para Isomers Suboptimal reaction conditions.Carefully control the temperature and solvent polarity to favor the desired isomer. Refer to the table below for guidance on reaction conditions.
Steric hindrance around the ortho position.If the substrate has bulky groups near the ortho position, formation of the para isomer may be favored. In such cases, optimizing for the ortho product may be challenging.
Formation of Dark, Tarry Byproducts Reaction temperature is too high, leading to decomposition.Optimize the temperature by running small-scale trials at different temperatures. Avoid excessively high temperatures.[4]
Presence of impurities in starting materials.Ensure the purity of the starting phenyl phenylacetate and the Lewis acid.
Difficulty in Product Isolation/Purification Product is an oil or a low-melting solid.Utilize column chromatography for purification.[6]
Isomers are difficult to separate.Employ a high-efficiency column for chromatography and optimize the eluent system. Multiple chromatographic runs may be necessary.

Data Presentation: Optimizing Fries Rearrangement Conditions

The following table summarizes the effect of key reaction parameters on the yield and regioselectivity of the Fries rearrangement, providing a starting point for optimization.

Parameter Condition Effect on Ortho-Isomer (this compound) Yield Effect on Para-Isomer (1-(4-Hydroxyphenyl)-2-phenylethanone) Yield Reference(s)
Temperature Low (< 60°C)LowerHigher[1][2]
High (> 120°C)HigherLower[1][2][5]
Solvent Non-polar (e.g., CS₂, Toluene)HigherLower[1][2][8]
Polar (e.g., Nitrobenzene)LowerHigher[1][2]
Catalyst Lewis Acids (e.g., AlCl₃, BF₃)Catalyzes the reactionCatalyzes the reaction[1][3][4]
Brønsted Acids (e.g., HF, H₂SO₄)Can be used as an alternativeCan be used as an alternative[1][3]

Experimental Protocols

General Protocol for the Fries Rearrangement of Phenyl Phenylacetate

Materials:

  • Phenyl phenylacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous non-polar solvent (e.g., toluene or chlorobenzene)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous non-polar solvent.

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the solvent with stirring. The addition can be exothermic.

  • Substrate Addition: Once the catalyst is suspended, slowly add phenyl phenylacetate (1 equivalent) to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 120°C and 160°C for ortho-selectivity) and monitor the progress by TLC.[5]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[4][6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solvent Add Anhydrous Non-polar Solvent setup->add_solvent add_catalyst Add Anhydrous AlCl3 add_solvent->add_catalyst add_substrate Add Phenyl Phenylacetate add_catalyst->add_substrate heat Heat to 120-160°C add_substrate->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench with Ice/HCl monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash with H2O & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Polar Solvent start->cause3 cause4 Side Reactions start->cause4 sol1 Use Anhydrous Catalyst cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Use Non-polar Solvent cause3->sol3 sol4 Optimize Conditions/ Purify Carefully cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

purification of crude 1-(2-Hydroxyphenyl)-2-phenylethanone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-(2-Hydroxyphenyl)-2-phenylethanone

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude this compound (also known as 2-hydroxydeoxybenzoin) by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification process.

ProblemPossible Cause(s)Solution(s)
Poor separation of the product from impurities. Inappropriate Mobile Phase Polarity: The eluent is either too polar, causing all compounds to elute quickly, or not polar enough, resulting in little to no movement.[1][2]Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.[3][4] Adjust the ratio to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.4, with clear separation from impurity spots.[1][2][3]
Column Overloading: Too much crude sample has been applied to the column relative to the amount of stationary phase.[2]Reduce Sample Load: A general guideline is a mass ratio of crude product to silica gel between 1:30 and 1:100.[3] If separation is still poor, use a larger column or decrease the amount of material loaded.[2]
Poor Column Packing: The silica gel bed is not uniform, containing cracks, channels, or air bubbles.Repack the Column: Use a wet slurry packing method to ensure a uniform and compact bed of silica gel.[1][3] Gently tap the column during packing to dislodge air bubbles. Ensure the top of the silica bed is level and protected with a layer of sand.[5]
The product is not moving from the top of the column. Mobile Phase is Not Polar Enough: The selected eluent does not have sufficient polarity to displace the compound from the silica gel.[1]Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] If necessary, a small amount (1-5%) of a more polar solvent like methanol can be added.[1]
All compounds are eluting together at the solvent front. Mobile Phase is Too Polar: The eluent is too strong, causing all compounds, regardless of polarity, to be washed through the column without interaction with the stationary phase.[1]Decrease Eluent Polarity: Start with a less polar mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1] Always confirm with TLC first to find a suitable starting polarity where the target compound has an Rf between 0.2 and 0.4.[1]
Streaking or Tailing of Spots on TLC/Column. Sample is Too Concentrated: The sample applied to the TLC plate or column is too concentrated, leading to broad or streaky bands.Dilute the Sample: Ensure the sample solution for loading is not overly concentrated. For TLC analysis, use dilute solutions of the collected fractions.
Acidic Nature of Silica Gel: The phenolic hydroxyl group in the target compound may interact strongly with acidic sites on the silica gel, causing tailing.Deactivate the Silica Gel: If tailing is severe, the silica gel can be treated by adding a small amount of a base, such as triethylamine (e.g., 1-3%), to the eluent system to neutralize the acidic sites.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: For normal-phase column chromatography of moderately polar compounds like this compound, silica gel is the standard stationary phase. A mesh size of 230-400 is common for flash chromatography, while 60-120 mesh can be used for gravity chromatography.[1][3]

Q2: How do I select the optimal mobile phase (eluent)? A2: The best method for selecting a mobile phase is to use Thin Layer Chromatography (TLC).[3] Test different ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will provide a clear separation between the spot for your desired product and any impurities, with the product spot having an Rf value between 0.2 and 0.4.[1][2]

Q3: Should I use wet (slurry) loading or dry loading for my crude sample? A3:

  • Wet Loading: This is suitable if your crude product dissolves completely in a minimum amount of the mobile phase.[1]

  • Dry Loading: This method is recommended if your product has poor solubility in the mobile phase or if you need to ensure a very tight band at the start of the chromatography. To dry load, dissolve the crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]

Q4: How can I monitor the separation and identify the fractions containing my product? A4: Monitor the separation by collecting the eluent in a series of separate tubes (fractions). Analyze these fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.[3][5]

Q5: My compound is sensitive to acid. What precautions should I take? A5: Standard silica gel is slightly acidic. If your compound is acid-sensitive, you can neutralize the silica gel by using a mobile phase containing a small amount of a basic modifier like triethylamine (1-3%).[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in Non-Polar Solvent pack_column Pack Column with Slurry prep_slurry->pack_column add_sand Add Protective Sand Layer pack_column->add_sand equilibrate Equilibrate Column add_sand->equilibrate load_sample Load Crude Sample (Wet or Dry) equilibrate->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Impure/ Continue combine Combine Pure Fractions tlc->combine Pure evaporate Solvent Removal (Rotary Evaporator) combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Detailed Experimental Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool and sand

  • Collection tubes or flasks

  • TLC plates (silica gel coated), developing chamber, and UV lamp

Methodology:

  • Mobile Phase Selection:

    • Perform TLC analysis with the crude material using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that provides an Rf value of 0.2-0.4 for the product and good separation from impurities.[1][3]

  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin (0.5 cm) layer of sand over the plug.[5]

    • Prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture).[1]

    • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[5]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube). Maintain a constant level of solvent above the silica bed.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[3]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop it in the optimized solvent system, and visualize under UV light.[5]

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[3][5]

Quantitative Data Summary

Table 1: Recommended Mobile Phase Compositions

Solvent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate95:5 to 80:20A standard system for compounds of intermediate polarity. Start with a lower polarity and increase the ethyl acetate content as needed.[3][4]
Dichloromethane / Hexane50:50 to 100:0An alternative for compounds that may have better solubility in dichloromethane.
Methanol / Dichloromethane1:99 to 5:95For eluting more polar impurities after the main product has been collected. Methanol should be used sparingly (<10%) as it can dissolve silica gel.[4]

Table 2: Typical Experimental Parameters

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography.[1]
Crude:Silica Ratio 1:30 to 1:100 (w/w)A higher ratio (e.g., 1:100) is used for difficult separations.[3]
Target Rf on TLC 0.2 - 0.4An Rf in this range typically provides the best separation on a column.[1][2][3]
Flow Rate Gravity or Flash (1-7 psi)Flash chromatography significantly speeds up the purification process.[1]

References

Technical Support Center: Optimizing Recrystallization of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 1-(2-Hydroxyphenyl)-2-phenylethanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent at elevated temperatures. This is often due to the solvent's boiling point being higher than the compound's melting point (55.0 to 59.0 °C for this compound) or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Lower the temperature: Ensure the heating temperature is below the melting point of your compound.

  • Add more solvent: The concentration of the solute might be too high. Adding more of the hot solvent can sometimes resolve the issue.

  • Change the solvent: Select a solvent with a lower boiling point.

  • Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at a slightly elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the compound.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors, including using too much solvent or premature crystallization.

Tips for Improving Yield:

  • Use the minimum amount of hot solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the solution upon cooling.

  • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields larger and purer crystals.

  • Minimize transfers: Each transfer of the solution can result in some loss of material.

  • Wash crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. The principle of "like dissolves like" is a good starting point. Given that this compound is a moderately polar molecule due to the hydroxyl and ketone groups, polar solvents are likely to be good candidates.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Notes
WaterHighLowVery LowThe phenolic hydroxyl group may impart slight solubility, but overall solubility is expected to be poor.
EthanolHighHighModerateA good candidate for single-solvent recrystallization or as the "good" solvent in a mixed-solvent system.
MethanolHighHighModerateSimilar to ethanol, a promising candidate.
IsopropanolMediumGoodLow to ModerateHas been shown to be an effective solvent for the related 2'-hydroxy chalcone.
AcetoneMediumVery HighHighMay be too good of a solvent, leading to low recovery.
Ethyl AcetateMediumGoodLow to ModerateA potential solvent for recrystallization.
DichloromethaneLowGoodHighMay not provide a significant solubility difference between hot and cold.
TolueneLowModerateLowCould be a suitable solvent.
HexaneVery LowVery LowInsolubleA good "poor" solvent for use in a mixed-solvent system with a more polar "good" solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture gently with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oiling_out Compound Oils Out? dissolve->oiling_out cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystal Formation crystals_form->troubleshoot_no_crystals No oiling_out->cool No troubleshoot_oiling_out Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling_out Yes add_seed Add Seed Crystal troubleshoot_no_crystals->add_seed Option 1 scratch_flask Scratch Flask troubleshoot_no_crystals->scratch_flask Option 2 concentrate Concentrate Solution troubleshoot_no_crystals->concentrate Option 3 lower_temp Use Lower Temp Bath troubleshoot_no_crystals->lower_temp Option 4 add_more_solvent Add More Solvent troubleshoot_oiling_out->add_more_solvent Option 1 change_solvent Change Solvent troubleshoot_oiling_out->change_solvent Option 2 add_seed->cool scratch_flask->cool concentrate->cool lower_temp->cool add_more_solvent->cool change_solvent->dissolve

Technical Support Center: Troubleshooting Byproduct Formation in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with byproduct formation in the Claisen-Schmidt condensation for the synthesis of α,β-unsaturated ketones, such as chalcones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments, focusing on identifying the cause of byproduct formation and providing actionable solutions.

Q1: My reaction is producing a significant amount of self-condensation product from the ketone. How can I minimize this?

A1: Self-condensation of the ketone is a common side reaction where the enolate of the ketone attacks another molecule of the same ketone instead of the intended aldehyde.[1]

  • Likely Causes:

    • High Concentration of Ketone Enolate: If the enolate is formed in the absence of the aldehyde, it is more likely to react with itself.

    • Highly Reactive Ketone: Ketones that are easily enolizable are more prone to self-condensation.

    • Suboptimal Order of Reagent Addition: Adding the base to the ketone before the aldehyde can lead to a high concentration of the enolate.

  • Troubleshooting Steps & Recommendations:

    • Modify the Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This ensures that the enolate reacts with the more electrophilic aldehyde as it is formed.[1]

    • Control Stoichiometry: Use a slight excess of the aldehyde to increase the probability of the ketone enolate reacting with the aldehyde.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the self-condensation side reaction.[1]

    • Choose a Milder Base: Strong bases can lead to a rapid formation of a high concentration of the enolate. Consider using a milder base to control the enolate formation.[1]

Q2: I am observing byproducts consistent with the Cannizzaro reaction. What is causing this and how can it be prevented?

A2: The Cannizzaro reaction is a disproportionation of an aldehyde lacking α-hydrogens (like benzaldehyde) in the presence of a strong base, which results in the formation of a corresponding alcohol and a carboxylic acid.[1]

  • Likely Causes:

    • High Concentration of a Strong Base: This is the primary driver of the Cannizzaro reaction.

    • Elevated Reaction Temperatures: Higher temperatures can accelerate this side reaction.

  • Troubleshooting Steps & Recommendations:

    • Use a Milder Base: If possible, switch to a weaker base or use a catalytic amount of a strong base.

    • Lower the Base Concentration: Reduce the molarity of your base solution.

    • Control the Temperature: Perform the reaction at room temperature or in an ice bath to slow down the Cannizzaro reaction.[1]

    • Slow Addition of Base: Add the base dropwise to the reaction mixture to maintain a low instantaneous concentration of the base.

Q3: My desired chalcone product is reacting further to form a Michael adduct. How can I suppress this subsequent reaction?

A3: The Michael addition is a 1,4-conjugate addition of a nucleophile (in this case, another ketone enolate) to the α,β-unsaturated ketone product.

  • Likely Causes:

    • Excess Ketone: A higher concentration of the ketone enolate increases the likelihood of it acting as a nucleophile in a Michael addition.

    • Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the formation of the chalcone can lead to the formation of the Michael adduct.

    • High Temperatures: Elevated temperatures can provide the necessary energy for the Michael addition to occur.

  • Troubleshooting Steps & Recommendations:

    • Adjust Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate in the initial condensation step.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting materials are consumed, work up the reaction promptly.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition.

Q4: When using a symmetrical ketone like cyclohexanone or acetone, I'm getting a mixture of mono- and bis-condensation products. How can I control the selectivity?

A4: With symmetrical ketones that have α-hydrogens on both sides, the reaction can occur on one or both sides, leading to mono- or bis-alkylation products.

  • Likely Causes:

    • Stoichiometry of Reactants: The molar ratio of the aldehyde to the ketone is the primary determinant of the product distribution.

  • Troubleshooting Steps & Recommendations:

    • For the Mono-substituted Product: Use a 1:1 molar ratio of the aldehyde and ketone. Slowly adding the aldehyde to the ketone-base mixture can also favor mono-substitution.

    • For the Bis-substituted Product: Use at least a 2:1 molar ratio of the aldehyde to the ketone to drive the reaction towards the bis-condensation product.[2]

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data from various studies to provide a starting point for optimizing your Claisen-Schmidt condensation.

Table 1: Effect of Catalyst on the Yield of α,α'-bis-benzylidenecyclohexanone [2]

EntryCatalyst (20 mol%)SolventTime (min)Yield (%)
1Solid NaOHNone598
2Solid KOHNone585
3NaOAcNone60No Reaction
4NH₄OAcNone60No Reaction

Table 2: Optimization of NaOH Catalyst Loading for α,α'-bis-benzylidenecyclohexanone Synthesis [2]

EntryNaOH (mol%)Time (min)Yield (%)
11540
25580
310595
420598
580599
6100599

Table 3: Influence of Stoichiometry on the Reaction of Acetone and Benzaldehyde [2]

EntryAcetone (equiv.)Benzaldehyde (equiv.)Product(s)Yield (%)
1>51Mono-benzylideneacetone (major) + trace of bis96
21>3Bis-benzylideneacetone98
312Mixture of mono- and bis-42 (mono), 53 (bis)

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in 95% ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (NaOH, ~1.2 eq) in ethanol dropwise over 15-30 minutes.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC. Reactions are often complete within 2-4 hours.

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce the precipitation of the chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Grinding Method for the Synthesis of α,α'-bis(benzylidene)cycloalkanones [2]

  • Preparation: In a mortar, combine the cycloalkanone (e.g., cyclopentanone or cyclohexanone, 1.0 eq) and the aromatic aldehyde (2.0 eq).

  • Catalyst Addition: Add solid NaOH (20 mol%).

  • Reaction: Grind the mixture with a pestle for 5-10 minutes at room temperature. The reaction mixture will typically form a paste and then solidify.

  • Isolation and Purification: The resulting solid is often of high purity. For further purification, the product can be washed with cold water to remove the catalyst and then recrystallized from a suitable solvent like 95% ethanol.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in the Claisen-Schmidt condensation.

Troubleshooting_Low_Yield Problem Low or No Product Yield Cause1 Inactive/Inappropriate Catalyst Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Poor Reactant Quality or Stoichiometry Problem->Cause3 Solution1a Use fresh catalyst or verify concentration Cause1->Solution1a Solution1b Screen different catalysts (e.g., milder base, Lewis acid) Cause1->Solution1b Solution2a Optimize temperature (cool or heat) Cause2->Solution2a Solution2b Monitor with TLC and adjust reaction time Cause2->Solution2b Solution3a Purify starting materials (distill aldehyde) Cause3->Solution3a Solution3b Adjust stoichiometry (e.g., slight excess of aldehyde) Cause3->Solution3b

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting_Multiple_Products Problem Formation of Multiple Products Byproduct1 Ketone Self-Condensation Problem->Byproduct1 Byproduct2 Cannizzaro Reaction Problem->Byproduct2 Byproduct3 Michael Addition Problem->Byproduct3 Byproduct4 Bis-Condensation Problem->Byproduct4 Solution1 Slowly add ketone to aldehyde/base mixture Byproduct1->Solution1 Solution2 Use milder base or lower temperature Byproduct2->Solution2 Solution3 Monitor reaction and work up promptly Byproduct3->Solution3 Solution4 Adjust aldehyde:ketone stoichiometry (2:1) Byproduct4->Solution4

References

TLC visualization techniques for 1-(2-Hydroxyphenyl)-2-phenylethanone and its products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Thin-Layer Chromatography (TLC) visualization of 1-(2-Hydroxyphenyl)-2-phenylethanone and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound relevant for TLC visualization?

A1: this compound possesses three key features for TLC visualization:

  • Aromatic Rings: The presence of two phenyl rings creates a conjugated π-system, which makes the compound absorb ultraviolet (UV) light.[1][2]

  • Phenol Group: The hydroxyl group attached directly to a phenyl ring is acidic and can react with specific stains like ferric chloride.[1][3]

  • Ketone Group: The carbonyl group can be targeted by specific derivatizing agents such as 2,4-dinitrophenylhydrazine (DNPH).[4][5]

Q2: Is this compound visible under UV light?

A2: Yes. Due to its aromatic and conjugated system, this compound is UV-active.[1][2] When using a TLC plate containing a fluorescent indicator (e.g., F254), the compound will appear as a dark spot against a green fluorescent background under short-wave UV light (254 nm).[1][6] This is the most common non-destructive method for initial visualization.[1]

Q3: Can I use multiple visualization techniques on the same TLC plate?

A3: Yes. It is standard practice to first use a non-destructive technique like UV light visualization.[1][6] After marking the spots observed under UV with a pencil, you can then proceed with a destructive chemical staining method (e.g., permanganate, ferric chloride, or anisaldehyde) on the same plate to gain more information about the separated compounds.[1][7]

Q4: How do I choose the best chemical stain for my reaction?

A4: The choice of stain depends on the functional groups of your starting material and expected products.

  • For general visualization: A potassium permanganate (KMnO₄) or p-anisaldehyde stain can visualize a wide range of organic compounds.[1][8]

  • To specifically detect phenols: A ferric chloride (FeCl₃) spray is an excellent choice, which typically forms colored complexes (often purple, green, or blue) with phenolic compounds.[1][3]

  • To detect aldehydes or ketones: 2,4-Dinitrophenylhydrazine (DNPH) is a specific reagent that forms yellow-to-red spots corresponding to the hydrazone derivatives.[4][5]

  • To detect alcohols (e.g., if the ketone is reduced): Ceric ammonium molybdate (CAM) or p-anisaldehyde stains are effective for visualizing alcohols.[8]

Troubleshooting Guide

Problem: My spots are not visible under the UV lamp.

  • Possible Cause: The compound may not be UV-active or its concentration is too low.[2][9] While this compound is UV-active, some of its reaction products might not be.

  • Solution:

    • Ensure you are using a TLC plate with a fluorescent indicator (F254).[1]

    • Try to spot a more concentrated sample. You can do this by applying the sample multiple times to the same spot, allowing the solvent to dry completely between applications.[2][9]

    • Proceed to use a chemical stain. A universal stain like potassium permanganate or phosphomolybdic acid can help visualize most organic compounds.[3][8]

Problem: The spots on my TLC plate are streaking or elongated.

  • Possible Cause: The sample is overloaded (too concentrated).[9] The phenolic group can also interact strongly with the silica gel, causing tailing.

  • Solution:

    • Dilute your sample before spotting it on the TLC plate.[9]

    • For acidic compounds like phenols, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve the spot shape.[9][10]

Problem: My spots are all near the baseline (low Rf) or near the solvent front (high Rf).

  • Possible Cause: The polarity of the eluent (mobile phase) is incorrect.[9]

  • Solution:

    • If spots are near the baseline (Rf is too low): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[9]

    • If spots are near the solvent front (Rf is too high): Your eluent is too polar. Decrease the proportion of the polar solvent.[9]

Problem: The chemical stain colored the entire plate, making it difficult to see the spots.

  • Possible Cause: The TLC plate was not sufficiently dried before staining, or the plate was overheated during development.

  • Solution:

    • Ensure all the eluent has completely evaporated from the plate before applying the stain. A heat gun on a low setting can be used to gently dry the plate.[8]

    • When heating the plate after staining to develop the spots, use gentle and even heat. Overheating can cause the background to char or darken excessively.[8][11]

Problem: The spots from the iodine chamber faded quickly.

  • Possible Cause: Iodine staining is often a temporary visualization method.[11]

  • Solution:

    • As soon as you remove the plate from the iodine chamber and the spots are visible, immediately circle them with a pencil.[3][11] This provides a permanent record of their position before they fade.

Data Presentation

Table 1: Summary of Recommended Visualization Techniques
Visualization MethodTarget Functional GroupsExpected AppearanceType
UV Light (254 nm) Aromatic, Conjugated SystemsDark spots on a green fluorescent backgroundNon-destructive
Iodine (I₂) Vapor Unsaturated & Aromatic CompoundsBrown spots on a lighter brown/yellow backgroundNon-destructive (reversible)
Ferric Chloride (FeCl₃) PhenolsPurple, green, or blue spotsDestructive
Potassium Permanganate (KMnO₄) Alkenes, Alcohols, Aldehydes (Oxidizable groups)Yellow/brown spots on a purple/pink backgroundDestructive
p-Anisaldehyde Phenols, Alcohols, Ketones, AldehydesVarious colors (e.g., violet, blue, red) on a pink backgroundDestructive
2,4-DNPH Aldehydes, KetonesYellow to orange-red spotsDestructive
Table 2: Example Rf Values

Retention factor (Rf) is highly dependent on the specific conditions (TLC plate, solvent system, temperature). The values below are for illustrative purposes.

CompoundStructureMobile Phase (Hexane:Ethyl Acetate)Example Rf
This compoundKetone, Phenol4:1~ 0.45
1-(2-Hydroxyphenyl)-2-phenylethanolAlcohol, Phenol4:1~ 0.30

Experimental Protocols

Caution: Always handle chemical stains in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

1. UV Light Visualization

  • After developing and drying the TLC plate, place it under a short-wave (254 nm) UV lamp.[11]

  • UV-active compounds will appear as dark spots against the fluorescent background.[1]

  • Use a pencil to lightly circle any visible spots.[6]

2. Ferric Chloride (FeCl₃) Stain

  • Preparation: Prepare a 1% solution of ferric chloride in a 1:1 mixture of methanol and water.

  • Application: Briefly dip the dried TLC plate into the FeCl₃ solution or spray the solution evenly onto the plate.[12]

  • Visualization: Phenolic compounds will appear as colored spots, often without heating.

3. p-Anisaldehyde Stain

  • Preparation: Carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol. Stir until homogeneous.[3]

  • Application: Dip the dried TLC plate into the stain.[11]

  • Visualization: Gently warm the plate with a heat gun. Spots will appear in various colors against a light pink background.[8] Phenols often produce violet spots.[8]

4. 2,4-Dinitrophenylhydrazine (DNPH) Stain

  • Preparation: Dissolve 0.4 g of 2,4-DNPH in 100 mL of 2N hydrochloric acid.[4]

  • Application: Spray the solution onto the dried TLC plate.[4]

  • Visualization: Aldehydes and ketones will appear as yellow to red-orange spots, typically without heating.[4][13]

Diagrams and Workflows

TLC_Workflow prep 1. Plate Preparation (Spot Sample) dev 2. Development (Elute in Chamber) prep->dev dry 3. Drying (Evaporate Eluent) dev->dry vis_non 4. Non-Destructive Visualization (UV Light) dry->vis_non record1 5. Record Results (Circle Spots) vis_non->record1 vis_dest 6. Destructive Visualization (Chemical Stain) record1->vis_dest record2 7. Record Final Results vis_dest->record2

Caption: General workflow for performing and visualizing a TLC experiment.

Stain_Selection start Is the compound UV-active? uv Use UV Lamp (254 nm) start->uv Yes stain Need more info or compound not UV-active? start->stain No uv->stain phenol Is a phenol group present/expected? stain->phenol Yes carbonyl Is a ketone/aldehyde present/expected? phenol->carbonyl No fecl3 Use Ferric Chloride Stain phenol->fecl3 Yes oxidizable Need a general stain for oxidizable groups? carbonyl->oxidizable No dnph Use 2,4-DNPH Stain carbonyl->dnph Yes kmno4 Use KMnO4 or p-Anisaldehyde Stain oxidizable->kmno4 Yes end_stain Stain Plate fecl3->end_stain dnph->end_stain kmno4->end_stain

Caption: Decision tree for selecting an appropriate TLC visualization method.

FeCl3_Reaction cluster_reactants Reactants cluster_product Product phenol Phenol Group (on compound) complex [Fe(Phenolate)n] Complex (Intensely Colored) phenol->complex Complexation Reaction fecl3 FeCl3 Solution (Colorless/Yellow) fecl3->complex Complexation Reaction

Caption: Principle of phenol detection using a ferric chloride stain.

References

Technical Support Center: Selective Ortho-Acylation of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the selective ortho-acylation of 1-(2-Hydroxyphenyl)-2-phenylethanone and related 2'-hydroxyphenyl ketone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective ortho-acylation of this compound?

The main challenges include achieving high regioselectivity for the ortho position over the para position, preventing competitive O-acylation of the phenolic hydroxyl group, and minimizing side reactions like over-acylation or cleavage of the starting material.[1][2][3] The hydroxyl group is a potent ortho, para-director, making it difficult to exclusively target the ortho position.[2]

Q2: My primary side product is the para-acylated isomer. How can I improve ortho-selectivity?

Achieving ortho-selectivity often involves manipulating reaction conditions to favor the thermodynamically more stable product.[4][5]

  • Temperature: Higher reaction temperatures (typically >160°C) strongly favor the formation of the ortho product in reactions like the Fries rearrangement.[4][6][7] This is because the ortho isomer can form a stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃).[4]

  • Solvent: Non-polar solvents tend to enhance the formation of the ortho-isomer. As solvent polarity increases, the yield of the para-product often rises.[4][5]

  • Lewis Acid Stoichiometry: Using a sufficient amount of Lewis acid is crucial for chelation, which directs the acylation to the ortho position.

Q3: Instead of C-acylation on the ring, I am observing significant O-acylation (ester formation). How can I resolve this?

O-acylation is a kinetically favored process, while C-acylation is thermodynamically favored. To promote C-acylation:

  • Use a Lewis Acid: Strong Lewis acids like AlCl₃ are essential. They coordinate to the carbonyl of the acyl group and the phenolic oxygen, facilitating the migration of the acyl group to the ring (Fries Rearrangement).[6][7] In the absence of a sufficient amount of Lewis acid, O-acylation will be the predominant outcome.

  • Reaction Conditions: The conditions that favor ortho-C-acylation (high temperature) will also drive the rearrangement of any initially formed O-acylated ester to the desired hydroxyaryl ketone.

Q4: I am seeing byproducts that suggest over-acylation (di-acylation). What causes this and how can it be prevented?

Over-acylation occurs when a second acyl group is added to the aromatic ring, as the initial product is still activated for further electrophilic substitution.[3]

  • Control Stoichiometry: Reduce the molar ratio of the acylating agent relative to the phenolic substrate. A 1:1 ratio is a good starting point.[3]

  • Lower Temperature: While high temperatures favor ortho-selectivity, excessively high temperatures can sometimes promote over-acylation. Careful optimization is required.

  • Milder Lewis Acid: If using a very strong Lewis acid like AlCl₃, consider switching to a milder one like ZnCl₂ to reduce the overall reactivity and minimize the second acylation.[3]

Q5: What are the limitations of traditional methods like the Fries rearrangement for this substrate?

The Fries rearrangement has some key limitations:

  • Harsh Conditions: It often requires high temperatures and strong, corrosive Lewis acids, which may not be suitable for complex molecules with sensitive functional groups.[7]

  • Low Yields: If the acyl group or the aromatic ring is heavily substituted, yields can be low due to steric hindrance.[7]

  • Deactivating Groups: The presence of meta-directing or deactivating groups on the ring can result in poor yields.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the selective ortho-acylation of this compound.

Problem Observed Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., hydrolyzed Lewis acid).2. Insufficient reaction temperature or time.3. Deactivated substrate.1. Ensure strictly anhydrous (moisture-free) conditions. Use freshly opened or purified Lewis acid.2. Gradually increase the reaction temperature and monitor by TLC. Optimize reaction time.3. Check the purity of the starting material.
Poor ortho:para Ratio 1. Reaction temperature is too low.2. Solvent is too polar.1. Increase the reaction temperature. For Fries rearrangement, aim for >160°C for the ortho product.[6][7]2. Switch to a non-polar solvent like nitrobenzene or perform the reaction neat (solvent-free).[1][4]
High Yield of O-Acylated Ester 1. Insufficient Lewis acid catalyst.2. Reaction temperature is too low to facilitate rearrangement.1. Ensure at least one equivalent of Lewis acid is used to complex with both the phenolic and ketonic oxygens.2. Increase the reaction temperature to promote the Fries rearrangement from the ester to the ketone.
Significant Over-acylation 1. Excess acylating agent.2. Reaction temperature is too high or reaction time is too long.3. Highly active catalyst.1. Use a 1:1 or slightly less than 1:1 molar ratio of acylating agent to substrate.[3]2. Optimize temperature and time to find a balance between mono-acylation and over-acylation.3. Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[3][8]

Data Presentation: Influence of Reaction Conditions

The regioselectivity of acylation is highly dependent on experimental parameters. The following table summarizes general trends for the Fries rearrangement, a common method for this transformation.

Table 1: Effect of Temperature and Solvent on Fries Rearrangement Selectivity

ParameterConditionFavored ProductRationale
Temperature Low Temperature (<60°C)para-isomer Kinetically controlled product.[4][7]
High Temperature (>160°C)ortho-isomer Thermodynamically controlled product, stabilized by chelation with the Lewis acid.[4][6]
Solvent Polarity Non-polarortho-isomer Favors the intramolecular mechanism and the formation of the chelated intermediate.[4][5]
Polarpara-isomer Favors the intermolecular mechanism and dissociation of the acylium ion.[4][5]

Experimental Protocols

Protocol: Fries Rearrangement for Favored Ortho-Acylation

This protocol is a general guideline and must be optimized for this compound.

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl Chloride or Acetic Anhydride)

  • Anhydrous Lewis Acid (e.g., AlCl₃)

  • Anhydrous, non-polar solvent (e.g., Nitrobenzene)

  • Crushed ice

  • Concentrated HCl

  • Extraction Solvent (e.g., Ethyl Acetate)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 - 1.5 equivalents) in the anhydrous solvent.

  • Slowly add the this compound (1 equivalent) to the stirred suspension.

  • Add the acylating agent (1 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 160-170°C to favor the ortho-isomer) and maintain for the optimized reaction time, monitoring progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or steam distillation to separate the ortho and para isomers. The ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[6]

Visualizations

TroubleshootingWorkflow start Start: Setup ortho-Acylation Reaction (Anhydrous Conditions) run_rxn Run Reaction & Monitor by TLC start->run_rxn analyze Analyze TLC/LC-MS Results run_rxn->analyze p1 Problem: Low Conversion analyze->p1 Incomplete? p2 Problem: Poor ortho:para Ratio analyze->p2 Low Selectivity? p3 Problem: Side Products (O-Acyl / Di-Acyl) analyze->p3 Impurities? success Success: Purify Desired ortho-Product analyze->success Clean Product? s1 Solution: - Check catalyst activity - Increase temperature/time p1->s1 s2 Solution: - Increase temperature (>160°C) - Use non-polar solvent p2->s2 s3 Solution: - Adjust stoichiometry - Optimize catalyst loading - Check temperature p3->s3 s1->run_rxn Re-run s2->run_rxn Re-run s3->run_rxn Re-run

Caption: A workflow for troubleshooting common issues in ortho-acylation reactions.

OrthoParaSelectivity Ortho vs. Para Selectivity Mechanism cluster_main Phenolic Substrate + Acylium Ion (R-CO+) start Reactants path_para Low Temp (<60°C) Polar Solvent (Kinetic Control) start->path_para Intermolecular path_ortho High Temp (>160°C) Non-polar Solvent (Thermodynamic Control) start->path_ortho Intramolecular (via Fries Rearrangement) prod_para Para-Acylated Product path_para->prod_para chelate Stable Bidentate Chelate (with Lewis Acid) path_ortho->chelate prod_ortho Ortho-Acylated Product chelate->prod_ortho favors formation

Caption: Factors influencing the competition between ortho and para acylation pathways.

References

removing unreacted starting materials from 1-(2-Hydroxyphenyl)-2-phenylethanone reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-(2-Hydroxyphenyl)-2-phenylethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and side products in the synthesis of this compound?

A1: When synthesizing this compound via the Fries rearrangement of phenyl phenylacetate, the most common unreacted starting material is phenyl phenylacetate itself. The primary side products include the isomeric para-product, 4-hydroxyacetophenone, and phenol, which can arise from the cleavage of the ester bond.[1][2] The reaction temperature can influence the ratio of ortho and para products, with lower temperatures favoring the para isomer and higher temperatures favoring the ortho isomer.[1][3]

Q2: What are the key physical properties to consider when choosing a purification method for this compound?

A2: The choice of purification method is guided by the physical properties of the desired product and the impurities. Key properties are summarized in the table below. The difference in melting points between the product and the starting material suggests that recrystallization can be an effective purification technique. The boiling points indicate that vacuum distillation could also be a viable, albeit potentially more complex, separation method.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound212.2455-59165 (at 23 mmHg)
Phenyl phenylacetate212.2440-42158 (at 7 mmHg)

Q3: How can I remove the unreacted phenolic starting materials or byproducts from the reaction mixture?

A3: Phenolic compounds, including any unreacted starting phenol or phenolic byproducts, can be effectively removed by liquid-liquid extraction with a basic aqueous solution, such as sodium hydroxide or sodium bicarbonate. The acidic phenol will be deprotonated to form a water-soluble phenolate salt, which will partition into the aqueous layer, leaving the less acidic ketone product in the organic layer.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of the final product and identifying any residual impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the purified compound.[5] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of crystalline product is recovered.

  • The mother liquor remains cloudy or colored after cooling.

Possible Causes:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the product, even at low temperatures.

  • Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature to induce complete crystallization.

  • Product Loss During Washing: Washing the crystals with a solvent in which the product is highly soluble will lead to loss of material.

Solutions:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents to find one that dissolves the product well at elevated temperatures but poorly at room temperature or below. Ethanol is often a good starting point for compounds of this type.[6]

  • Optimize Cooling: Ensure the crystallization mixture is allowed to cool slowly to room temperature before placing it in an ice bath for at least 30 minutes to an hour.

  • Use Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product dissolution.

Issue 2: Oily Product Instead of Crystals

Symptoms:

  • The product separates as an oil rather than forming solid crystals upon cooling.

Possible Causes:

  • High Impurity Level: The presence of a significant amount of impurities can disrupt the crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can lead to the product "oiling out" instead of crystallizing.

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.

Solutions:

  • Preliminary Purification: If the crude product is very impure, consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature without disturbance. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Solvent Adjustment: If the product consistently oils out, try using a different recrystallization solvent or a solvent mixture.

Issue 3: Incomplete Separation by Column Chromatography

Symptoms:

  • Fractions collected from the column contain a mixture of the desired product and impurities, as determined by TLC analysis.

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation.

  • Column Overloading: Too much crude material was loaded onto the column for its size.

  • Improper Column Packing: The column may have been packed unevenly, leading to channeling and poor separation.

Solutions:

  • TLC Optimization: Before running the column, use TLC to determine the optimal solvent system that gives good separation between the product and impurities (a difference in Rf values of at least 0.2 is desirable).

  • Proper Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel).

  • Careful Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phenolic Impurity Removal

Objective: To remove acidic phenolic impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium hydroxide (NaOH) solution.

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the sodium phenolate salts) will be at the bottom if using a chlorinated solvent, or the top if using a less dense solvent like ethyl acetate.

  • Drain the aqueous layer.

  • Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of phenolic impurities.

  • Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual NaOH and to help break any emulsions.

  • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Protocol 2: Recrystallization of this compound

Objective: To purify the crude product by recrystallization.

Materials:

  • Crude this compound.

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • Erlenmeyer flask.

  • Hot plate.

  • Büchner funnel and filter flask.

  • Ice bath.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot solvent dropwise until the solid just dissolves. Avoid adding excess solvent.

  • Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Column Chromatography

Objective: To purify the product by separating it from non-polar and very polar impurities.

Materials:

  • Crude this compound.

  • Silica gel (for column chromatography).

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).

  • Chromatography column.

  • Sand and cotton wool.

  • Collection tubes.

Procedure:

  • Prepare the column by placing a small plug of cotton wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to settle into a uniform bed.

  • Add another thin layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the composition of the fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides an illustrative summary of the expected purity and yield after each purification step. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification StepTypical Purity (%)Typical Yield (%)
Crude Product60-80-
After Extraction80-90>95
After Recrystallization>9570-90
After Column Chromatography>9860-85

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (to remove phenolic impurities) start->extraction recrystallization Recrystallization extraction->recrystallization Primary Purification column_chromatography Column Chromatography extraction->column_chromatography Alternative/Further Purification analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis analysis->recrystallization Further Purification Needed analysis->column_chromatography Further Purification Needed pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Workflow for the purification of this compound.

References

stability and degradation studies of 1-(2-Hydroxyphenyl)-2-phenylethanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability and Degradation Studies of 1-(2-Hydroxyphenyl)-2-phenylethanone

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting stability and degradation studies on this compound (also known as 2-hydroxydeoxybenzoin; CAS No: 2491-31-8). The information is presented in a question-and-answer format to directly address potential issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are stability studies important? A1: 1-(2-Hydroxyphenyl)-2-phenyletanone is an organic compound with a chemical formula of C14H12O2.[1] Stability studies are crucial in drug development to understand how the quality of a substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[2][3] These studies help determine the intrinsic stability of the molecule, identify potential degradation products, establish degradation pathways, and develop stable formulations with appropriate storage conditions and shelf-life.[2][3]

Q2: What are the likely degradation pathways for this compound based on its structure? A2: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone functional group, the compound is potentially susceptible to:

  • Oxidative Degradation: The phenolic hydroxyl group is a primary target for oxidation, which can be initiated by agents like hydrogen peroxide, atmospheric oxygen, or metal ions. This can lead to the formation of quinone-type structures or ring-opening products.

  • Photodegradation: Aromatic ketones and phenols can absorb UV light, leading to photochemical reactions. This may involve radical formation, rearrangement, or cleavage of chemical bonds.

  • Hydrolytic Degradation: While the core structure lacks highly labile groups like esters or amides, hydrolysis could potentially occur under extreme pH and temperature conditions, though it is generally expected to be more stable to hydrolysis than oxidation or photolysis.[4]

Q3: What are "forced degradation" or "stress testing" studies? A3: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[2] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[5] The goal is to identify degradation products and pathways and to validate that the analytical methods used are "stability-indicating," meaning they can separate the intact drug from its degradation products.[2][6] A degradation of 5-20% is generally considered optimal for these studies.[5]

Q4: Which regulatory guidelines should be followed for these studies? A4: The International Council for Harmonisation (ICH) provides key guidelines for stability testing. The most relevant ones are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[2]

  • ICH Q2(R1): Validation of Analytical Procedures.[7]

Troubleshooting Guide

Q5: My HPLC results show inconsistent retention times for the parent compound. What could be the cause? A5: Inconsistent retention times are often due to issues with the mobile phase, column, or HPLC system. Check the following:

  • Mobile Phase: Ensure the mobile phase composition is accurate, freshly prepared, and properly degassed. pH fluctuations in buffered mobile phases can significantly shift retention times.

  • Column: The column may not be properly equilibrated. Ensure it is flushed with the mobile phase for a sufficient time before injection. Column temperature fluctuations can also be a factor; using a column oven is recommended.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations.

Q6: I observe new peaks in my chromatogram after stress testing. How do I identify these degradation products? A6: Identifying unknown peaks is a critical step. A common approach is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: This technique provides the mass-to-charge ratio (m/z) of the unknown peaks. By comparing the mass of the degradant to the parent compound, you can hypothesize the chemical modification (e.g., an increase of 16 amu suggests oxidation).

  • Forced Degradation Specificity: Note which stress condition produced the peak. A peak appearing only under oxidative stress is likely an oxidation product.

  • Isolation and NMR: For definitive structural elucidation, the degradant may need to be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q7: The compound degrades by more than 20% even under mild stress conditions. What should I do? A7: If degradation is too extensive (typically >20%), the secondary degradation of primary products can complicate the analysis.[5] You should reduce the severity of the stress conditions.

  • Reduce Time: Decrease the duration of exposure to the stressor.

  • Reduce Concentration: Use a lower concentration of the stress agent (e.g., use 0.01 M HCl instead of 1 M HCl, or 0.3% H₂O₂ instead of 3%).

  • Reduce Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 80°C).

Q8: The compound shows no degradation under the applied stress conditions. What are the next steps? A8: If no degradation is observed, the conditions may not be stringent enough. The goal is to achieve some degradation to prove the method's stability-indicating capability.

  • Increase Stress Severity: Systematically increase the duration, temperature, or concentration of the stressor until degradation is observed. For example, if no degradation occurs in 0.1 M HCl at 60°C for 24 hours, you could try 1 M HCl or increase the temperature to 80°C.

  • Confirm Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradants. Check the Limit of Quantification (LOQ).

Experimental Protocols & Data Presentation

Forced Degradation Protocols

The following are general protocols. The concentration of this compound should typically be around 1 mg/mL.[5]

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Store the solutions at 60-80°C for a specified period (e.g., 24, 48, or 72 hours).

  • At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively, before dilution and analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).

  • Analyze the sample and a control by HPLC. If degradation is too rapid, use a lower concentration of H₂O₂ (e.g., 0.3%).

3. Thermal Degradation:

  • Expose the solid compound to dry heat in an oven (e.g., 80°C or 105°C) for a specified period (e.g., 7 days).

  • Also, prepare a solution of the compound and expose it to the same thermal conditions.

  • At the end of the study, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

4. Photostability:

  • Following ICH Q1B guidelines, expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.

  • The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.

  • Keep parallel samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

  • Analyze the exposed and dark control samples by HPLC.

Data Presentation Tables

The results from these studies should be summarized to allow for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration/Temp % Assay of Parent % Degradation No. of Degradants Remarks (e.g., RRT of Major Degradant)
Control N/A 100.0 0.0 0 -
0.1 M HCl 48 h @ 80°C
0.1 M NaOH 48 h @ 80°C
Water 48 h @ 80°C
3% H₂O₂ 24 h @ RT
Thermal (Solid) 7 days @ 80°C

| Photolytic | 1.2 M lux-hr | | | | |

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical flow of a degradation study and the potential degradation pathways based on the molecule's structure.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) P1 Quinone-type Structures Oxidation->P1 P2 Aromatic Ring Hydroxylation Oxidation->P2 P3 Ring Opening Products Oxidation->P3 Hydrolysis Hydrolysis (Acid/Base) P5 Chain Cleavage Products Hydrolysis->P5 Less Likely Photolysis Photolysis (UV/Vis Light) Photolysis->P2 P4 Photorearrangement Products Photolysis->P4 Thermal Thermal Stress (Heat) Thermal->P5 Parent 1-(2-Hydroxyphenyl)- 2-phenylethanone Parent->Oxidation Parent->Hydrolysis Parent->Photolysis Parent->Thermal

Caption: Potential degradation pathways for this compound under various stress conditions.

G Prep Sample Preparation (Drug Substance in Solution/Solid) Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Prep->Stress Sampling Withdraw Samples at Time Points Stress->Sampling Neutralize Neutralize/Quench (If Applicable) Sampling->Neutralize HPLC Analysis by Stability-Indicating HPLC Method Neutralize->HPLC PeakPurity Peak Purity Assessment (PDA/DAD Detector) HPLC->PeakPurity Data Data Analysis (% Degradation, RRT) PeakPurity->Data Identify Identify Degradants (LC-MS) Data->Identify If unknowns > threshold Report Report Findings (Pathways, Method Validation) Data->Report Identify->Report

Caption: A typical experimental workflow for a forced degradation study.

References

Validation & Comparative

comparative analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methods for producing 1-(2-Hydroxyphenyl)-2-phenylethanone, a valuable intermediate in the synthesis of various organic compounds. The primary focus is on the Fries rearrangement and its variations, with a discussion of other potential synthetic routes. This document aims to furnish researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and environmental impact.

Executive Summary

The synthesis of this compound is most prominently achieved through the Fries rearrangement of phenyl phenylacetate. This method offers several variations, including the classical Lewis acid-catalyzed approach, a catalyst-free photo-Fries rearrangement, and a solvent-free mechanochemical process. While direct Friedel-Crafts acylation of phenol presents an alternative, it is often complicated by side reactions. Other general ketone synthesis methods like Grignard and Wittig reactions are less direct and pose significant challenges for this specific target molecule. The selection of the optimal synthesis route will depend on the desired isomer (ortho- vs. para-), scale, available equipment, and green chemistry considerations.

Data Presentation: Comparison of Synthesis Methods

MethodCatalyst/ConditionsSolventTemperatureReaction TimeYield of this compoundKey AdvantagesKey Disadvantages
Classical Fries Rearrangement Lewis Acids (e.g., AlCl₃, TiCl₄)Typically non-polar solvents (e.g., nitrobenzene) or solvent-freeHigh Temp. (>160 °C for ortho)Several hoursVariable, often moderateWell-established, favors ortho-isomer at high temp.Harsh conditions, stoichiometric Lewis acid required, environmental concerns.[1][2]
Photo-Fries Rearrangement UV LightProtic or aprotic solventsRoom TemperatureSeveral hoursGenerally low to moderateCatalyst-free, milder conditions.[3]Low yields, requires specialized photochemical equipment.[3]
Mechanochemical Fries Rearrangement Lewis Acids (e.g., AlCl₃)Solvent-free (Liquid-Assisted Grinding)Room Temperature90 minutesQuantitative conversion (isomer ratio varies)Green, solvent-free, rapid reaction.[4][5]Requires specialized ball milling equipment, isomer separation needed.
Friedel-Crafts Acylation Lewis Acids (e.g., AlCl₃) or Brønsted AcidsNitrobenzene, etc.VariesVariesLow to moderateDirect C-C bond formation.O-acylation is a major side reaction, catalyst deactivation by phenol.[6][7]

Experimental Protocols

Classical Fries Rearrangement

The classical Fries rearrangement of phenyl phenylacetate is a common method for synthesizing this compound. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and the temperature plays a crucial role in determining the ratio of the ortho and para isomers.[1][2]

Protocol:

  • To a stirred solution of phenyl phenylacetate in a suitable solvent (e.g., nitrobenzene), add a stoichiometric amount of anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly raise the temperature to above 160 °C to favor the formation of the ortho-isomer, this compound.[2]

  • Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of ortho and para isomers, can be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding, or by column chromatography.[1][2]

Photo-Fries Rearrangement

The photo-Fries rearrangement is a photochemical alternative to the classical method that does not require a catalyst. It proceeds via a radical mechanism upon exposure of the phenolic ester to UV radiation.[3]

Protocol:

  • Dissolve phenyl phenylacetate in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the radical reaction.

  • Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp) at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed or the desired conversion is reached, remove the solvent under reduced pressure.

  • The resulting mixture of isomers and byproducts can be purified by column chromatography.

Mechanochemical Fries Rearrangement

This environmentally friendly method avoids the use of bulk solvents and often leads to faster reaction times. The reaction is carried out in a ball mill, and a small amount of liquid, in a technique known as liquid-assisted grinding (LAG), can be used to improve the reaction kinetics and selectivity.

Protocol:

  • Place phenyl phenylacetate, a Lewis acid catalyst (e.g., AlCl₃), and a solid diluent (e.g., NaCl or Montmorillonite K10 clay) into a milling vessel.[4]

  • If using LAG, add a small amount of a suitable liquid (e.g., an inert, high-boiling solvent).

  • Mill the mixture at a specific frequency (e.g., 30 Hz) for a predetermined time (e.g., 90 minutes).[4][5]

  • After milling, quench the reaction by carefully adding the mixture to ice-cold dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Work up the organic phase as described in the classical Fries rearrangement protocol.

  • Purify the product by column chromatography to separate the isomers.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the reaction pathways and logical flow of the described synthetic methods.

Fries_Rearrangement_Pathway cluster_classical Classical Fries Rearrangement PhenylPhenylacetate_C Phenyl Phenylacetate AcyliumIon_C Acylium Ion Intermediate PhenylPhenylacetate_C->AcyliumIon_C + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) OrthoProduct_C This compound AcyliumIon_C->OrthoProduct_C High Temp. ParaProduct_C 1-(4-Hydroxyphenyl)-2-phenylethanone AcyliumIon_C->ParaProduct_C Low Temp.

Caption: Reaction pathway of the classical Fries rearrangement.

Photo_Fries_Rearrangement_Workflow Start Start: Phenyl Phenylacetate in Solvent Irradiation UV Irradiation Start->Irradiation RadicalIntermediate Radical Intermediate Irradiation->RadicalIntermediate ProductMixture Mixture of Ortho and Para Isomers RadicalIntermediate->ProductMixture Purification Purification (Chromatography) ProductMixture->Purification FinalProduct Isolated this compound Purification->FinalProduct

Caption: Experimental workflow for the photo-Fries rearrangement.

Synthesis_Method_Selection Goal Synthesize this compound Fries Fries Rearrangement Goal->Fries FriedelCrafts Friedel-Crafts Acylation Goal->FriedelCrafts Other Other Methods (Grignard, Wittig) Goal->Other Classical Classical Fries->Classical Established, High Temp. Photo Photo Fries->Photo Catalyst-Free, Milder Mechano Mechano Fries->Mechano Green, Solvent-Free Challenges Challenges FriedelCrafts->Challenges Side Reactions Other->Challenges Indirect, Complex

Caption: Logical relationship for selecting a synthesis method.

References

Distinguishing Ortho and Para Hydroxy Isomers of 1-phenyl-2-phenylethanone by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in organic synthesis and drug development, the precise characterization of isomeric compounds is a critical step to ensure the desired biological activity and safety profile of a molecule. In the case of substituted aromatic compounds, distinguishing between ortho, meta, and para isomers can be challenging. This guide provides a comparative analysis of 1-(2-hydroxyphenyl)-2-phenylethanone (the ortho isomer) and 1-(4-hydroxyphenyl)-2-phenylethanone (the para isomer) using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and definitive analytical technique.

This document outlines the key differentiating features in their ¹H and ¹³C NMR spectra, supported by predicted spectral data. A detailed experimental protocol for acquiring high-quality NMR data is also provided, along with a logical workflow for isomer differentiation.

Key Differentiating NMR Signatures

The primary distinction between the ortho and para isomers in NMR spectroscopy arises from the difference in symmetry and the proximity of the hydroxyl group to the ethanone moiety. These structural variations lead to predictable differences in the chemical shifts and splitting patterns of the aromatic protons and carbons.

In 1-(4-hydroxyphenyl)-2-phenylethanone (para isomer) , the C₂ axis of symmetry simplifies the ¹H and ¹³C NMR spectra of the hydroxyphenyl ring. The protons at positions 2' and 6' are chemically equivalent, as are the protons at 3' and 5'. This results in two distinct signals in the aromatic region, each integrating to two protons, appearing as doublets due to coupling with their respective neighbors. Similarly, the carbon spectrum will show fewer signals for the hydroxyphenyl ring due to this symmetry.

Conversely, This compound (ortho isomer) lacks this symmetry. Consequently, the four protons on the hydroxyphenyl ring are chemically distinct, leading to four separate signals in the aromatic region of the ¹H NMR spectrum, each integrating to one proton. The splitting patterns will be more complex, showing characteristic ortho, meta, and para couplings. The ¹³C NMR spectrum will also exhibit a greater number of signals for the hydroxyphenyl ring compared to the para isomer.

Furthermore, the intramolecular hydrogen bonding between the ortho-hydroxyl proton and the carbonyl oxygen in this compound can lead to a significant downfield shift of the hydroxyl proton signal, often to a region above 10 ppm, and this peak may be broader compared to the hydroxyl proton of the para isomer.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two isomers. This data serves as a reference for the expected spectral features.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Assignment This compound (ortho) 1-(4-Hydroxyphenyl)-2-phenylethanone (para) Key Differentiators
Methylene (-CH₂-)~4.3~4.2Minimal difference expected.
Phenyl (unsubstituted)~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H)Identical in both isomers.
Hydroxyphenyl H-3'~7.0 (d)~6.9 (d, 2H)Para isomer shows a single doublet for two protons.
Hydroxyphenyl H-4'~7.5 (t)-Ortho isomer shows a distinct triplet.
Hydroxyphenyl H-5'~6.9 (t)~7.9 (d, 2H)Para isomer shows a single doublet for two protons.
Hydroxyphenyl H-6'~7.8 (d)-Ortho isomer shows a distinct doublet.
Hydroxyl (-OH)>10 (s, broad)Variable (s, broad)Ortho isomer's -OH is significantly downfield due to intramolecular H-bonding.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Assignment This compound (ortho) 1-(4-Hydroxyphenyl)-2-phenylethanone (para) Key Differentiators
Methylene (-CH₂-)~45~45Minimal difference expected.
Phenyl (unsubstituted)~127-135 (multiple signals)~127-135 (multiple signals)Identical in both isomers.
Hydroxyphenyl C-1'~120~130
Hydroxyphenyl C-2'~160~132Ortho isomer C-OH is more deshielded.
Hydroxyphenyl C-3'~118~116
Hydroxyphenyl C-4'~136~162Para isomer C-OH is more deshielded.
Hydroxyphenyl C-5'~119~116
Hydroxyphenyl C-6'~130~132
Carbonyl (C=O)~205~200Carbonyl in ortho isomer may be slightly deshielded.

Experimental Protocol

1. Sample Preparation [1]

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice. For observing the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is advantageous as it minimizes proton exchange.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: To ensure high-resolution spectra, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for distinguishing between the ortho and para isomers based on their NMR spectra.

G Workflow for Isomer Identification start Acquire 1H and 13C NMR Spectra h1_aromatic Analyze Aromatic Region of 1H NMR start->h1_aromatic c13_hydroxyphenyl Analyze Hydroxyphenyl Signals in 13C NMR start->c13_hydroxyphenyl h1_split Two doublets (each 2H)? h1_aromatic->h1_split c13_count Fewer signals for hydroxyphenyl ring? c13_hydroxyphenyl->c13_count para_isomer Identified as 1-(4-Hydroxyphenyl)-2-phenylethanone (Para Isomer) h1_split->para_isomer Yes h1_complex Four distinct signals (each 1H) with complex splitting? h1_split->h1_complex No c13_count->para_isomer Yes c13_more More signals for hydroxyphenyl ring? c13_count->c13_more No h1_oh Check -OH signal in 1H NMR para_isomer->h1_oh ortho_isomer Identified as This compound (Ortho Isomer) ortho_isomer->h1_oh h1_complex->ortho_isomer c13_more->ortho_isomer oh_downfield Signal > 10 ppm? h1_oh->oh_downfield confirm_ortho Confirms Ortho Isomer oh_downfield->confirm_ortho Yes confirm_para Consistent with Para Isomer oh_downfield->confirm_para No

Caption: A flowchart illustrating the step-by-step process to distinguish between the ortho and para isomers using key features of their ¹H and ¹³C NMR spectra.

By following this guide, researchers can confidently and accurately distinguish between this compound and its 4-hydroxy isomer, ensuring the correct identification of their synthesized compounds for further research and development.

References

A Comparative Guide to the Synthesis and HPLC Validation of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 1-(2-hydroxyphenyl)-2-phenylethanone, a valuable intermediate in pharmaceutical synthesis. The primary focus is on the validation of its synthesis using High-Performance Liquid Chromatography (HPLC) analysis, offering detailed experimental protocols and comparative data to aid in methodological selection and implementation.

Introduction

This compound is a hydroxyaryl ketone of significant interest in medicinal chemistry. Its synthesis is most commonly achieved through the Fries rearrangement of phenyl phenylacetate. This guide details the protocol for this synthesis and compares it with an alternative photochemical method, the Photo-Fries rearrangement. Furthermore, a robust HPLC method for the validation of the synthesis is presented, complete with experimental parameters and expected performance data.

Synthesis of this compound

The classical approach to synthesizing this compound is the Fries rearrangement of phenyl phenylacetate.[1] This reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic ester to the aromatic ring, yielding ortho and para isomers.[2]

Primary Synthesis Method: Fries Rearrangement

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones.[3] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the ratio of ortho to para isomers can be influenced by reaction conditions like temperature and solvent.[2][4] Higher temperatures generally favor the formation of the ortho isomer, this compound.[3]

Experimental Protocol: Fries Rearrangement of Phenyl Phenylacetate

This protocol is adapted from established procedures for the Fries rearrangement of similar phenolic esters.

Materials:

  • Phenyl phenylacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice-cold dilute hydrochloric acid (5% v/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenyl phenylacetate (1 equivalent) in nitrobenzene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly raise the temperature to 160-165 °C and reflux for 3 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and 5% hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Potential Impurities:

  • Starting Material: Unreacted phenyl phenylacetate.

  • Isomeric By-product: 1-(4-Hydroxyphenyl)-2-phenylethanone (para isomer).[2]

  • Side-products: Phenol and other degradation products resulting from the harsh reaction conditions.[5]

Alternative Synthesis Method: Photo-Fries Rearrangement

The Photo-Fries rearrangement is an alternative method that proceeds via a free-radical mechanism initiated by UV light, and it does not require a catalyst.[2] This method can sometimes offer different selectivity compared to the classical Fries rearrangement.[3]

Conceptual Protocol: Photo-Fries Rearrangement

  • A solution of phenyl phenylacetate in a suitable solvent (e.g., benzene or methanol) is irradiated with a high-pressure mercury lamp.

  • The reaction proceeds through the formation of a solvent-caged radical pair.

  • Recombination of these radicals leads to the formation of the ortho and para isomers.

  • The product mixture is then worked up and purified, typically by chromatography.

Comparison of Synthesis Methods
FeatureFries RearrangementPhoto-Fries Rearrangement
Catalyst Lewis Acid (e.g., AlCl₃)[2]None (UV light)[2]
Reaction Conditions High Temperature (typically >160 °C for ortho-selectivity)[3]Ambient temperature
Selectivity Temperature and solvent dependent (high temp favors ortho)[3]Can provide different isomer ratios
Yield Generally moderate to good, but can be variableOften lower yields compared to the thermal method[3]
By-products Isomeric products, phenol, degradation products[5]Similar by-products, potentially fewer degradation products
Advantages Well-established, higher potential yieldsMilder conditions, no catalyst required
Disadvantages Harsh conditions, corrosive catalyst, potential for side reactionsOften lower yields, may require specialized equipment

HPLC Validation of this compound Synthesis

A robust and validated HPLC method is crucial for determining the purity of the synthesized this compound and for quantifying the yield of the desired ortho isomer relative to the para isomer and other impurities.

Experimental Protocol: HPLC Analysis

The following is an adapted reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its potential impurities.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the crude or purified product in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical but realistic data for the validation of the proposed HPLC method, based on typical performance characteristics for similar analyses.

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 0.01 - 0.2 mg/mL0.01 - 0.2 mg/mL
Precision (%RSD) ≤ 2.0%0.85%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) S/N ratio ≥ 30.003 mg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.01 mg/mL
Specificity No interference at the retention time of the analyteBaseline separation of ortho and para isomers
Retention Time (ortho) -~4.5 min
Retention Time (para) -~5.2 min

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis: Fries Rearrangement cluster_hplc HPLC Validation reactants Phenyl Phenylacetate + Anhydrous AlCl3 reaction Reflux at 160-165°C reactants->reaction workup Quenching with HCl/Ice reaction->workup extraction Extraction with Dichloromethane workup->extraction purification Column Chromatography extraction->purification product This compound purification->product sample_prep Sample Preparation product->sample_prep Synthesized Product hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Purity, Yield) hplc_analysis->data_analysis validation Method Validation (Linearity, Precision, Accuracy) data_analysis->validation

Caption: Experimental workflow for the synthesis and HPLC validation of this compound.

Logical Comparison of Synthesis Methods

G cluster_comparison Comparison Criteria fries Fries Rearrangement Catalyst: Lewis Acid High Temperature Well-established Higher potential yield conditions Reaction Conditions fries->conditions Harsh yield_selectivity Yield & Selectivity fries->yield_selectivity Generally Higher practicality Practicality fries->practicality Standard Equipment photo_fries Photo-Fries Rearrangement Catalyst: None (UV Light) Ambient Temperature Milder Conditions Often lower yield photo_fries->conditions Mild photo_fries->yield_selectivity Variable/Lower photo_fries->practicality Requires Photoreactor

References

A Comparative Guide to the Quantitative Analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-(2-Hydroxyphenyl)-2-phenylethanone, a key chemical intermediate, is crucial for ensuring product purity, monitoring reaction kinetics, and meeting regulatory standards. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of this compound.

Quantitative Performance Comparison

The selection of an appropriate analytical technique depends on various factors, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected quantitative performance of GC-MS, HPLC-UV, and UV-Vis spectrophotometry for the analysis of this compound.

ParameterGC-MSHPLC-UVUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL0.5 - 5 µg/mL
**Linearity (R²) **> 0.999[1]> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%[1]95 - 105%90 - 110%
Precision (% RSD) < 2%[1]< 5%< 10%
Specificity Very High (Mass Fragmentation)High (Retention Time & UV Spectrum)Low (Absorbance Maximum)
Sample Throughput ModerateHighHigh
Cost (Instrument & Consumables) HighModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established principles of analytical method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the quantification of volatile and semi-volatile compounds.[1][2] The mass spectrometer provides detailed structural information, ensuring confident identification and quantification.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in dichloromethane or ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is added to all standards and samples.

  • GC-MS System:

    • Column: HP-5MS (or equivalent) 5% phenyl-methylpolysoxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: 250°C, Splitless injection (1 µL).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound is performed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the purity determination and quantification of non-volatile compounds in various matrices.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound (0.5 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL. Samples are filtered through a 0.45 µm syringe filter prior to injection.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). The addition of 0.1% formic acid to the water can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • UV Detector:

    • Detection Wavelength: 254 nm.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[3] It is particularly useful for the analysis of phenolic compounds.[3]

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol) at a concentration of 100 µg/mL. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • UV-Vis Spectrophotometer:

    • Wavelength Scan: A wavelength scan from 200 to 400 nm is performed on a standard solution to determine the wavelength of maximum absorbance (λmax).

    • Measurement: The absorbance of the standards and samples is measured at the determined λmax using the solvent as a blank.

    • Quantification: A calibration curve of absorbance versus concentration is plotted, and the concentration of the unknown sample is determined from this curve.

Visualized Workflows and Decision Guides

To further aid in the understanding and selection of the appropriate analytical method, the following diagrams illustrate the experimental workflow for GC-MS analysis and provide a decision-making guide.

GC-MS Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Prepare Stock Solution (1 mg/mL) prep_dilute Prepare Calibration Standards prep_start->prep_dilute prep_is Add Internal Standard prep_dilute->prep_is gcms_inject Inject 1 µL into GC prep_is->gcms_inject gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_ionize Electron Ionization (70 eV) gcms_separate->gcms_ionize gcms_detect Mass Detection (SIM) gcms_ionize->gcms_detect data_integrate Integrate Peak Areas gcms_detect->data_integrate data_curve Generate Calibration Curve data_integrate->data_curve data_quantify Quantify Analyte Concentration data_curve->data_quantify Method Selection Guide cluster_criteria Primary Considerations cluster_methods Recommended Method start Start: Need to Quantify This compound high_specificity High Specificity Required? start->high_specificity uvvis UV-Vis start->uvvis Rapid, Low-Cost Screening (Simple Matrix) high_sensitivity High Sensitivity Required? high_specificity->high_sensitivity No gcms GC-MS high_specificity->gcms Yes matrix_complexity Complex Matrix? high_sensitivity->matrix_complexity Yes hplc HPLC-UV high_sensitivity->hplc No matrix_complexity->gcms Yes matrix_complexity->hplc No

References

Comparative Guide: LC-MS vs. HPLC-UV for the Analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method and a typical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone. As no standardized, published method for this specific analyte was identified, this guide outlines robust, starting methodologies based on the analysis of structurally similar phenolic and ketone compounds, supported by experimental data from analogous assays.

Method 1: Proposed High-Sensitivity LC-MS/MS Method

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis of mass spectrometry.[1][2] This makes it the gold standard for trace quantitative analysis in complex matrices, such as biological fluids.[1]

Experimental Protocol: LC-MS/MS

1. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex: Mix for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Conditions:

  • Column: Poroshell-120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid is recommended as it enhances ionization efficiency for electrospray ionization (ESI).[1][3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode. Phenolic compounds are readily ionized in negative mode.[4]

  • Source Temperature: 500°C.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions would be optimized by direct infusion of a standard solution of this compound.

    • Hypothetical MRM Transition: [M-H]⁻ → fragment ion (e.g., C₁₄H₁₁O₂⁻ → [fragment]⁻).

Expected Performance Characteristics

The following table summarizes the anticipated performance of the proposed LC-MS/MS method, based on typical values for similar small molecule assays.

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL[5]
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Run Time ~12 minutes

Method 2: Typical HPLC-UV Method

HPLC with UV detection is a robust and widely accessible technique for the quantification of compounds that possess a chromophore.[6] Given the aromatic rings in this compound, it is expected to have strong UV absorbance, making this a viable, though less sensitive, alternative to LC-MS.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Liquid-Liquid Extraction: To 500 µL of sample, add an internal standard and 2 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes.

  • Extraction: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

2. High-Performance Liquid Chromatography Conditions:

  • Column: C18 column (4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60% A: 40% B (This would require optimization based on analyte retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 20 µL.

3. UV Detection:

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector.

  • Detection Wavelength: Analysis would be performed at the absorption maximum (λmax) of the analyte, likely around 254 nm or 280 nm, which should be determined by running a UV scan of a standard solution.[9]

Typical Performance Characteristics

The table below outlines the typical performance of an HPLC-UV method for phenolic compounds.[7][10]

ParameterTypical Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 10 - 50 ng/mL[7]
Limit of Quantification (LOQ) 50 - 150 ng/mL[7]
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Run Time ~15 minutes

Performance Comparison: LC-MS/MS vs. HPLC-UV

This section provides a direct comparison of the key attributes and expected performance metrics for the two methodologies.

Quantitative Performance Summary
FeatureLC-MS/MS MethodHPLC-UV MethodAdvantage
Sensitivity (LOQ) 0.5 - 2.0 ng/mL50 - 150 ng/mLLC-MS/MS
Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)LC-MS/MS
Sample Volume Low (~100 µL)Higher (~500 µL)LC-MS/MS
Run Time ~12 min~15 minComparable
Instrument Cost HighLowHPLC-UV
Operational Complexity HighModerateHPLC-UV
Robustness Susceptible to matrix effectsGenerally very robustHPLC-UV

LC-MS/MS is significantly more sensitive and selective than HPLC-UV.[2][11] While HPLC-UV is a cost-effective and robust method, it is more susceptible to interferences from complex sample matrices and has a significantly higher limit of quantification.[12][13]

Visualized Workflows and Comparisons

To further clarify the processes and differences, the following diagrams illustrate the method development workflow and a logical comparison between the two techniques.

LC-MS Method Development Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Obtain Sample (e.g., Plasma, Urine) protein_precip Protein Precipitation (Acetonitrile) prep_start->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Evaporation (N2) extract_supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chrom_sep Chromatographic Separation (C18 Column) injection->chrom_sep ionization Ionization (ESI-) chrom_sep->ionization mass_analysis Mass Analysis (MRM Mode) ionization->mass_analysis detection Detection mass_analysis->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for LC-MS/MS method development and analysis.

Comparison: LC-MS/MS vs. HPLC-UV cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV center_node Analytical Technique lcms_sens High Sensitivity (pg/mL to ng/mL) center_node->lcms_sens Superior lcms_sel High Selectivity (Mass-based) center_node->lcms_sel Superior lcms_cost High Cost center_node->lcms_cost lcms_complex High Complexity center_node->lcms_complex hplcuv_sens Moderate Sensitivity (ng/mL to µg/mL) center_node->hplcuv_sens hplcuv_sel Moderate Selectivity (Chromatography-based) center_node->hplcuv_sel hplcuv_cost Low Cost center_node->hplcuv_cost Advantage hplcuv_complex Low Complexity center_node->hplcuv_complex Advantage

Caption: Key attribute comparison between LC-MS/MS and HPLC-UV.

References

A Comparative Analysis of the Biological Activities of 1-(2-Hydroxyphenyl)-2-phenylethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-(2-Hydroxyphenyl)-2-phenylethanone and its synthesized derivatives. The following sections detail their antimicrobial, antioxidant, and anticancer properties, supported by available experimental data. This document also outlines the methodologies for key experiments and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of their potential therapeutic applications.

Introduction to this compound and Its Derivatives

This compound, a deoxybenzoin, belongs to the chalcone superfamily. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is prevalent in many natural and synthetic compounds and is associated with a wide spectrum of biological activities. The parent compound, this compound, serves as a foundational scaffold for the synthesis of various derivatives with potentially enhanced or novel therapeutic properties. This guide explores the impact of structural modifications on its antimicrobial, antioxidant, and anticancer efficacy.

While extensive research has been conducted on the derivatives, specific quantitative biological data for the parent compound, this compound, is limited in the reviewed literature. Therefore, its activity is inferred based on the general properties of the chalcone scaffold and by comparison with its derivatives.

Comparative Biological Activities

The biological activities of this compound derivatives are summarized below, highlighting their antimicrobial, antioxidant, and anticancer potentials.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The tables below summarize the minimum inhibitory concentrations (MIC) and zones of inhibition for various derivatives against different bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Parent Compound (Inferred) S. aureus, E. coli-General chalcone activity
Derivative A (e.g., with halogen substitution)Staphylococcus aureus8[1]
Escherichia coli64[1]
Candida albicans>128[1]
Derivative B (e.g., with methoxy substitution)Staphylococcus aureus31.25[2]
Escherichia coli125[2]
Derivative C (e.g., with hydroxyl substitution)Staphylococcus aureus10[3]
Pseudomonas aeruginosa>128[3]

Note: The activity of the parent compound is inferred from the general antimicrobial properties of chalcones. Specific MIC values were not found in the reviewed literature.

Table 2: Zone of Inhibition of this compound Derivatives

Compound/DerivativeTest OrganismConcentration (µ g/disc )Zone of Inhibition (mm)Reference
Parent Compound (Inferred) S. aureus, E. coli--General chalcone activity
Derivative DEscherichia coli25018[4]
Staphylococcus aureus25020[4]
Derivative ECandida albicans10015[4]
Mucor sps10012[4]
Antioxidant Activity

The antioxidant potential of these compounds is typically evaluated by their ability to scavenge free radicals, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Antioxidant Activity (DPPH Assay) of this compound Derivatives

Compound/DerivativeDPPH Scavenging IC50 (µM)Reference
Parent Compound (Inferred) -General chalcone activity
Chalcone with 2'-OH and 4'-OCH3>100[5]
Chalcone with 2'-OH and additional OH on ring B70[5]
Ascorbic Acid (Standard)~30[6]

Note: The antioxidant activity of chalcones is influenced by the presence and position of hydroxyl and methoxy groups on the aromatic rings[7]. The 2'-hydroxyl group, while a common feature, may have its antioxidant potential reduced due to intramolecular hydrogen bonding with the carbonyl group[7].

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are a significant area of investigation. The IC50 values from MTT assays are presented below.

Table 4: Anticancer Activity (IC50) of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Parent Compound (Inferred) --General chalcone activity
Novel Hydroxylated Biphenyl Compound 11Melanoma (A375)1.7 ± 0.5[8]
Novel Hydroxylated Biphenyl Compound 12Melanoma (A375)2.0 ± 0.7[8]
2'-hydroxyflavanone (a related cyclized chalcone)Lung Cancer (H1618 SCLC)~21[5]
N-(2-hydroxyphenyl) acetamide (related structure)Breast Cancer (MCF-7)1650[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The disc diffusion method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.

Experimental Workflow for Disc Diffusion Assay

G Disc Diffusion Assay Workflow A Prepare standardized bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate evenly with the bacterial suspension A->B C Place paper discs impregnated with test compounds onto the agar surface B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E Measure the diameter of the zone of inhibition around each disc D->E G DPPH Radical Scavenging Assay Workflow A Prepare different concentrations of the test compound and a standard antioxidant B Mix the test compound solution with a methanolic solution of DPPH A->B C Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes) B->C D Measure the absorbance of the solution at a specific wavelength (typically 517 nm) C->D E Calculate the percentage of radical scavenging activity and determine the IC50 value D->E G MTT Assay Workflow for Cytotoxicity A Seed cancer cells in a 96-well plate and allow them to adhere B Treat the cells with various concentrations of the test compound A->B C Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate to allow formazan crystal formation C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate the percentage of cell viability and determine the IC50 value F->G G Inhibition of NF-κB Pathway by Chalcone Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB Degradation of IκB Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Chalcone Chalcone Derivatives Chalcone->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK

References

A Comparative Analysis of the Antioxidant Activity of 1-(2-Hydroxyphenyl)-2-phenylethanone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of 1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin compound, and resveratrol, a well-studied stilbenoid. This analysis is based on available experimental data from in vitro antioxidant assays and an examination of their respective mechanisms of action.

Quantitative Antioxidant Activity

Direct experimental data on the antioxidant activity of this compound is limited in publicly available literature. Therefore, for the purpose of this comparison, data for a structurally similar compound, 2',4'-dihydroxy-deoxybenzoin, is presented alongside resveratrol. It is important to note that this serves as an estimation, and the actual antioxidant capacity of this compound may vary.

The antioxidant activities of these compounds are commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Resveratrol ~100 - 250~15 - 50[Multiple sources]
2',4'-Dihydroxy-deoxybenzoin ~50 - 100Data not available[1]

Note: The IC50 values for resveratrol can vary depending on the specific experimental conditions. The data for 2',4'-dihydroxy-deoxybenzoin is from a study on various polyphenolic deoxybenzoins and suggests that some derivatives possess potent antioxidant activity, in some cases exceeding that of common antioxidants like Trolox and Vitamin C.[1]

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][3]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Reaction mixture: A specific volume of the test compound solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.[4][5]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (usually 734 nm).

  • Reaction mixture: A specific volume of the test compound solution (at various concentrations) is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the concentration-response curve.

Antioxidant Mechanisms and Signaling Pathways

The ways in which this compound and resveratrol exert their antioxidant effects differ in their known molecular pathways.

This compound (Deoxybenzoins)

The antioxidant mechanism of deoxybenzoins is primarily attributed to their chemical structure, which allows for the donation of a hydrogen atom or an electron to neutralize free radicals. Theoretical studies suggest that their radical-scavenging activity can occur through two main mechanisms[6]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic hydroxyl group first loses a proton, and the resulting phenoxide anion then donates an electron to the free radical.

Currently, specific signaling pathways activated by deoxybenzoins to induce endogenous antioxidant responses have not been extensively studied or reported in the available literature.

Resveratrol

Resveratrol is known to exert its antioxidant effects through both direct radical scavenging and the modulation of intracellular signaling pathways that lead to the expression of antioxidant enzymes.

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase.[7][8] Activation of SIRT1 can lead to the deacetylation and subsequent activation of transcription factors like Forkhead box O (FOXO), which in turn upregulates the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation: Resveratrol can also activate the Nrf2 signaling pathway.[9][10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Prepare Test Compound Dilutions Test_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation Mix Mix ABTS Radical and Test Compound ABTS_rad->Mix Test_sol Prepare Test Compound Dilutions Test_sol->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

ABTS Assay Experimental Workflow
Signaling Pathway Diagrams

Resveratrol_SIRT1_Pathway Res Resveratrol SIRT1 SIRT1 Res->SIRT1 activates FOXO FOXO SIRT1->FOXO deacetylates/activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., MnSOD, Catalase) FOXO->Antioxidant_Enzymes upregulates expression Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Resveratrol's SIRT1 Signaling Pathway

Resveratrol's Nrf2 Signaling Pathway

Conclusion

Resveratrol is a well-characterized antioxidant with a dual mechanism of action involving direct radical scavenging and the activation of key protective signaling pathways like SIRT1 and Nrf2. This multifaceted activity contributes to its potent antioxidant effects observed in numerous studies.

While direct experimental data for this compound is scarce, the available information on structurally similar deoxybenzoins suggests that this class of compounds possesses significant antioxidant potential, likely mediated by direct radical scavenging through hydrogen atom or electron donation. The antioxidant activity of some deoxybenzoin derivatives has been shown to be comparable to or even exceed that of established antioxidants in certain in vitro assays.[1]

Further research is warranted to fully elucidate the antioxidant capacity and the specific molecular mechanisms of this compound. Direct comparative studies with resveratrol using a standardized set of antioxidant assays would be invaluable for drug development professionals seeking novel antioxidant agents. Understanding the potential for deoxybenzoins to modulate intracellular signaling pathways remains a key area for future investigation.

References

A Comparative Guide to the Cytotoxicity of 1-(2-Hydroxyphenyl)-2-phenylethanone Isomers and Related Phenolic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of 1-(2-hydroxyphenyl)-2-phenylethanone isomers and structurally related phenolic ketones. Direct comparative studies on the cytotoxicity of specific isomers of this compound are limited in publicly available literature. Therefore, this guide synthesizes available data on the cytotoxic effects of closely related compounds to provide insights into their potential structure-activity relationships and mechanisms of action. The information herein is intended to serve as a resource for researchers investigating the therapeutic potential of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of phenolic ketones can be influenced by the position of the hydroxyl group and other substituents on the aromatic rings. The following table summarizes the available cytotoxicity data for compounds structurally related to this compound, illustrating the impact of structural variations on cell viability. It is important to note that experimental conditions, such as the cell lines and assay methods, vary between studies, warranting caution in direct comparisons.

CompoundCell LineAssayIC50 Value (µM)Reference
(2R/S)-6-(3,3-diethylallyl)naringeninHeLaMTT12.0[1]
(2R/S)-6-(3,3-diethylallyl)naringeninMCF-7MTT20.6[1]
(2R/S)-6-prenylnaringeninHeLaMTT27.9[1]
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Derivative (Compound 7b)HepG2MTT4.25[2]
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Derivative (Compound 7b)MCF-7MTT9.4[2]
Benzo[a]phenazine-5-sulfonic acid derivative (10-dimethyl carboxamido)HL-60Not Specified19[2]
Phenolic extract of Virgin Coconut OilHepG2MTT1,563.59 µg/ml (72h)[3]

Experimental Protocols

The determination of cytotoxicity is a critical step in assessing the biological activity of chemical compounds. The following is a detailed methodology for a standard in vitro cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan.[5] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[4]

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound isomers)

  • Cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability, IC50) absorbance_reading->data_processing

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase phenolic_compound Phenolic Compound (e.g., this compound) death_receptors Death Receptors (e.g., Fas, TRAIL-R) phenolic_compound->death_receptors binds to bax_bak Bax/Bak Activation phenolic_compound->bax_bak induces caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A generalized signaling pathway for apoptosis induced by phenolic compounds.

References

spectroscopic comparison of 1-(2-Hydroxyphenyl)-2-phenylethanone and its methoxy derivative

Author: BenchChem Technical Support Team. Date: December 2025

Objective Comparison Based on Experimental and Predicted Data

For Researchers, Scientists, and Drug Development Professionals

The comparison will focus on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The structural differences between the hydroxy and methoxy functional groups, as well as the position of substitution on the aromatic ring, give rise to distinct spectroscopic fingerprints. The data is summarized below.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)
Chemical Shift (δ) ppm 1-(2-Hydroxyphenyl)-2-phenylethanone (Predicted) 1-(4-Methoxyphenyl)-2-phenylethanone Multiplicity Assignment
~11.0 - 12.0Broad SingletAr-OH
~7.95d, J ≈ 9.0 Hz2H, Aromatic (ortho to C=O)
~7.80dd1H, Aromatic (ortho to C=O)
~7.45t1H, Aromatic
~7.20 - 7.35m5H, Phenyl group (-CH₂-Ph)
~6.85 - 7.00m2H, Aromatic
~4.30s2H, Methylene (-CH₂-)
~3.88s3H, Methoxy (-OCH₃)

Note: Predicted values are based on standard chemical shift increments and may vary from experimental results.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
Chemical Shift (δ) ppm This compound (Predicted) 1-(4-Methoxyphenyl)-2-phenylethanone Assignment
~204Carbonyl (C=O)
~196.7Carbonyl (C=O)
~163.5Aromatic C-O
~161.5Aromatic C-O
~136.0Aromatic
~134.5Aromatic
~130.5Aromatic (ortho to C=O)
~129.5Aromatic
~128.5Aromatic
~127.0Aromatic
~120.0Aromatic
~118.5Aromatic
~113.8Aromatic (ortho to -OCH₃)
~55.9Methoxy (-OCH₃)
~45.0Methylene (-CH₂)

Note: Predicted values are based on standard chemical shift increments and may vary from experimental results.

Table 3: Key FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode This compound 1-(4-Methoxyphenyl)-2-phenylethanone
3400 - 3100 (broad)O-H stretch (phenolic)StrongAbsent
3100 - 3000C-H stretch (aromatic)MediumMedium
2950 - 2850C-H stretch (aliphatic)MediumMedium
~1640C=O stretch (ketone, H-bonded)StrongN/A
~1680C=O stretch (ketone)N/AStrong
1600 - 1450C=C stretch (aromatic)Multiple, StrongMultiple, Strong
~1250C-O stretch (aryl ether)N/AStrong
1200 - 1150C-O stretch (phenol) & O-H bendStrongAbsent
Table 4: Mass Spectrometry Data
Parameter This compound 1-(4-Methoxyphenyl)-2-phenylethanone
Molecular Formula C₁₄H₁₂O₂[1][2]C₁₅H₁₄O₂
Molecular Weight 212.24 g/mol [1][2]226.27 g/mol
Predicted [M]⁺ (m/z) 212226
Key Fragments (m/z) 121 (HOC₆H₄CO)⁺, 91 (C₇H₇)⁺135 (CH₃OC₆H₄CO)⁺, 91 (C₇H₇)⁺

Experimental Workflow

The general process for the synthesis and subsequent spectroscopic characterization of these compounds is outlined below. This workflow ensures the correct identification and purity assessment of the final product.

G Experimental Workflow: Synthesis & Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants Starting Materials (e.g., Phenol/Anisole Derivative) Reaction Chemical Reaction (e.g., Friedel-Crafts Acylation) Reactants->Reaction Workup Reaction Quenching & Crude Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Purity_Check TLC/GC Analysis Purify->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR FTIR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS UV UV-Vis Spectroscopy Purity_Check->UV Final Structure Elucidation & Data Comparison NMR->Final IR->Final MS->Final UV->Final

Caption: General workflow for the synthesis and spectroscopic analysis of ketone derivatives.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the solid sample was dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or DMSO-d₆, containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

    • Mode: Proton-decoupled.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0-220 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) was processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.

  • Instrumentation:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

    • Mode: Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 scans were co-added and averaged. A background spectrum of the empty sample compartment was recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrumentation:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The molecular ion peak ([M]⁺) and characteristic fragmentation patterns were analyzed to confirm the molecular weight and structural features.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). This stock was then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU.

  • Instrumentation:

    • Instrument: UV-Vis Spectrophotometer.

    • Scan Range: 200-800 nm.

    • Blank: A cuvette containing only the solvent was used to record a baseline spectrum, which was then subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum. This value is characteristic of the electronic transitions within the molecule's chromophores.

References

assessing the purity of synthesized 1-(2-Hydroxyphenyl)-2-phenylethanone by melting point and elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Purity of Synthesized 1-(2-Hydroxyphenyl)-2-phenylethanone: A Comparative Guide

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research and drug development. This guide provides a comparative analysis of two common methods for assessing the purity of synthesized this compound: melting point determination and elemental analysis. By comparing experimental results to theoretical values, researchers can gain significant insights into the identity and purity of their synthesized product.

Theoretical Specifications

This compound, with a molecular formula of C14H12O2, has a theoretical melting point range of 55.0 to 59.0 °C.[1] The expected elemental composition, based on its molecular formula and a molecular weight of 212.24 g/mol , is detailed in the table below.[2]

Parameter Theoretical Value Hypothetical Experimental Result Acceptable Deviation
Melting Point55.0 - 59.0 °C54.5 - 57.5 °CBroadened range or depression indicates impurities
% Carbon79.22%78.95%± 0.4%
% Hydrogen5.70%5.75%± 0.4%
% Oxygen15.08%15.30%± 0.4%

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of the synthesized this compound and compare it to the literature value. A sharp melting point range close to the literature value is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.

Materials:

  • Synthesized this compound

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the synthesized sample is completely dry.

  • Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • Repeat the measurement at least two more times and calculate the average melting point range.

Elemental Analysis

Objective: To determine the elemental composition (%C, %H, %O) of the synthesized compound and compare it to the theoretical values. The experimental percentages should fall within an acceptable deviation (typically ±0.4%) of the theoretical values for the compound to be considered pure.

Materials:

  • Synthesized this compound (typically 2-5 mg)

  • Elemental analyzer

  • Tin or silver capsules

  • Microbalance

Procedure:

  • Accurately weigh 2-5 mg of the dry, synthesized sample into a tin or silver capsule using a microbalance.

  • Seal the capsule and place it into the autosampler of the elemental analyzer.

  • The sample is combusted at a high temperature (typically around 900-1000 °C) in a stream of oxygen.

  • The combustion products (CO2, H2O, and NOx) are carried by a helium stream through a series of columns that separate the gases.

  • The amount of each gas is measured by a thermal conductivity detector.

  • The instrument's software calculates the percentage of Carbon, Hydrogen, and Nitrogen in the original sample. The percentage of Oxygen is typically determined by difference or through a separate pyrolysis method.

  • Compare the experimental percentages to the theoretical values for C14H12O2.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow start Synthesized This compound mp_analysis Melting Point Determination start->mp_analysis ea_analysis Elemental Analysis start->ea_analysis compare_mp Compare with Theoretical Melting Point mp_analysis->compare_mp compare_ea Compare with Theoretical Elemental Composition ea_analysis->compare_ea pure Compound is Pure compare_mp->pure Matches impure Compound is Impure (Requires Further Purification) compare_mp->impure Does Not Match compare_ea->pure Matches compare_ea->impure Does Not Match

Caption: Workflow for Purity Assessment.

References

Safety Operating Guide

Proper Disposal of 1-(2-Hydroxyphenyl)-2-phenylethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 1-(2-Hydroxyphenyl)-2-phenylethanone, a compound utilized in various research and development applications. Adherence to these protocols is imperative to protect personnel, the environment, and to maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, related acetophenone derivatives are known to cause skin and eye irritation.[1][2] Therefore, the following minimum PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust respirator or other certified respirator should be used.[2]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][4] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[3][5]

  • Waste Identification and Classification:

    • Treat all unused or contaminated this compound as hazardous chemical waste.[6]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific classification requirements.

  • Containerization:

    • Select a waste container that is compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[7]

    • Never mix this compound with incompatible waste streams. Store different classes of chemical waste (e.g., flammable, corrosive) separately.[7]

  • Labeling:

    • Properly label the hazardous waste container immediately upon the first addition of waste.[6]

    • The label must include the following information[3]:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The approximate quantity or concentration of the waste.

      • The date of waste generation.

      • The location of origin (e.g., laboratory, room number).

      • The name and contact information of the principal investigator or responsible party.

      • Appropriate hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.[6]

  • Disposal Request:

    • Contact your institution's EHS or Hazardous Waste Program to arrange for pickup and disposal.[3][6]

    • Complete any required waste disposal forms accurately and completely.

  • Empty Container Disposal:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6][7]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][7]

    • After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash, in accordance with institutional policies.[6][7]

Quantitative Data Summary for Waste Handling

ParameterGuidelineSource
Maximum Waste Accumulation Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[6]
Container Rinsate Volume For triple-rinsing, each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume.[6]
pH for Sink Disposal (Not Applicable) For approved dilute aqueous solutions, the pH must be between 5.5 and 10.5 for sink disposal. Note: This is not applicable to this compound.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G Figure 1. Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_containerize Waste Handling cluster_disposal Final Disposal cluster_empty_container Empty Container Procedure start Start: Unwanted This compound or Contaminated Material is_empty Is the container empty? start->is_empty assess Is the material hazardous waste? containerize Select compatible, sealed container. assess->containerize Yes label_waste Label with 'Hazardous Waste', full chemical name, date, and PI info. containerize->label_waste store Store in designated satellite accumulation area with secondary containment. label_waste->store request_pickup Contact EHS/Hazardous Waste Program for pickup. store->request_pickup end_disposal Waste properly disposed. request_pickup->end_disposal is_empty->assess No triple_rinse Triple-rinse with appropriate solvent. is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry container in regular trash. triple_rinse->dispose_container collect_rinsate->containerize

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(2-Hydroxyphenyl)-2-phenylethanone (CAS No. 2491-31-8). Adherence to these guidelines is critical for ensuring personnel safety and operational integrity within a laboratory setting.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][7]Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[5][8]
Body Protection A laboratory coat is required. For larger quantities or potential for significant splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[4][8]Protects against incidental skin contact and contamination of personal clothing.[8]
Respiratory Protection Typically not required in a well-ventilated area or when handled within a chemical fume hood.[4] If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][8]Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[5]

II. Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent accidents and exposure. All operations involving this compound should be conducted in a designated area, preferably within a chemical fume hood to control vapor and dust.[7][9]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D Begin work in fume hood E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Surface F->G After experiment completion H Dispose of Waste in Labeled Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Safe Handling Workflow for this compound

III. Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][10]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][6][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][6][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6]

IV. Spill Management and Disposal

Proper management of spills and waste is a critical component of laboratory safety.

Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: Use an inert absorbent material to contain the spill. Do not use combustible materials, such as paper towels, to clean up flammable spills.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in designated, clearly labeled, and sealed containers.[7]

  • Segregation: Do not mix with other incompatible waste streams.

  • Disposal: Dispose of the hazardous waste through an authorized waste disposal company, in accordance with local, state, and federal regulations.[5][6][8] Do not dispose of down the drain.[8]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.